3-(3-Methoxybenzyl)piperidine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQAQRNCIJUOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588798 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179480-58-1 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Review of Current Understanding
While a definitive, detailed mechanism of action for 3-(3-Methoxybenzyl)piperidine Hydrochloride remains to be fully elucidated in publicly available scientific literature, its structural features and the broader context of piperidine-containing compounds suggest a significant potential for interaction with neurological pathways. This technical guide consolidates the current understanding of this compound, primarily as a versatile chemical intermediate in the development of novel therapeutics, and explores the pharmacological landscape of the piperidine scaffold it is built upon.
Currently, this compound is widely recognized as a key building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its utility in this area stems from the privileged nature of the piperidine scaffold in medicinal chemistry. Piperidine is a ubiquitous structural motif found in numerous clinically approved drugs, especially those active against central nervous system (CNS) diseases.[2]
The physicochemical properties of the piperidine ring contribute significantly to its prevalence in drug design. This includes its ability to modulate lipophilicity and water solubility, provide both hydrogen bond donor and acceptor capabilities, and adopt various conformations to fit into the binding pockets of molecular targets.[2] These characteristics are crucial for a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), and can enhance its ability to cross the blood-brain barrier.[2]
The Piperidine Scaffold: A Gateway to Neurological Targets
The therapeutic potential of piperidine derivatives is vast, with demonstrated activity against a range of biological targets. The specific substitutions on the piperidine ring dictate the compound's pharmacological profile. For instance, various piperidine-containing molecules have been developed as antipsychotics, antidepressants, and anxiolytics.[1][3]
The exploration of piperidine analogs in drug discovery has led to the identification of compounds with high affinity for various receptors, including serotonin (5-HT) and dopamine receptors. For example, AC-90179, a piperidine derivative, acts as an inverse agonist at the 5-HT2A serotonin receptor and an antagonist at the 5-HT2C receptor.[4] Another example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as potent and selective dopamine D4 receptor antagonists.[5]
Given that this compound is utilized in neuroscience research to probe neurotransmitter systems, it is plausible that its derivatives may interact with one or more of these critical CNS targets.[1] The methoxybenzyl group attached to the piperidine ring is a common feature in compounds designed to interact with aminergic G-protein coupled receptors.
Future Directions and the Path Forward
The lack of specific data on the mechanism of action of this compound itself presents a clear direction for future research. To elucidate its pharmacological profile, a series of fundamental experiments would be required.
A logical workflow for investigating the mechanism of action of this compound would involve an initial broad screening followed by more focused assays.
Figure 1. A proposed experimental workflow for elucidating the mechanism of action.
Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To identify the primary molecular targets of this compound.
-
Methodology: A competitive radioligand binding assay panel screen would be performed against a broad range of CNS receptors, ion channels, and transporters. This would involve incubating varying concentrations of the compound with cell membranes expressing the target of interest and a radiolabeled ligand with known affinity for that target. The displacement of the radioligand would be measured to determine the binding affinity (Ki) of the test compound.
2. Functional Assays:
-
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at the identified targets.
-
Methodology: Depending on the target identified, appropriate functional assays would be employed. For G-protein coupled receptors (GPCRs), this could involve measuring second messenger accumulation (e.g., cAMP, inositol phosphates) or using reporter gene assays. For ion channels, electrophysiological techniques like patch-clamping would be utilized to measure changes in ion flow.
3. Signaling Pathway Analysis:
-
Objective: To understand the downstream cellular effects of receptor modulation.
-
Methodology: Techniques such as Western blotting or ELISA could be used to measure the phosphorylation status of key signaling proteins downstream of the target receptor (e.g., ERK, Akt).
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. AC-90179 - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
Pharmacological Profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride: An In-depth Technical Guide
Notice: Despite a comprehensive search of scientific literature and patent databases, no specific pharmacological data, including receptor binding affinities, in vitro or in vivo efficacy, or detailed experimental protocols for 3-(3-Methoxybenzyl)piperidine Hydrochloride, could be located. The information available is primarily from chemical suppliers, indicating its availability as a research chemical and its potential as a synthetic intermediate.
This guide, therefore, outlines the general context of substituted piperidines in neuroscience research and provides a hypothetical framework for the pharmacological investigation of a novel compound like this compound, based on the profiles of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations allow for potent and selective interactions with a variety of receptors and transporters. The introduction of a 3-methoxybenzyl group at the 3-position of the piperidine ring, as in this compound, suggests potential interactions with biogenic amine receptors, such as sigma (σ), dopamine (D), and serotonin (5-HT) receptors, which are common targets for neuropsychiatric drug discovery.
Hypothetical Pharmacological Profile
Based on the pharmacology of structurally analogous compounds, this compound could potentially exhibit activity at one or more of the following targets. The subsequent sections outline the experimental approaches that would be necessary to confirm such a profile.
Potential Primary Targets
-
Sigma (σ) Receptors: Many 3-substituted piperidine derivatives display high affinity for σ₁ and/or σ₂ receptors. These receptors are implicated in a range of cellular functions and are targets for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.
-
Dopamine (D) Receptors: The phenylethylamine moiety embedded within the structure of 3-(3-Methoxybenzyl)piperidine suggests a possible interaction with dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄).
-
Serotonin (5-HT) Receptors and Transporter (SERT): Arylpiperidine derivatives are well-known ligands for various serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and the serotonin transporter.
Proposed Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a systematic evaluation beginning with in vitro receptor binding and functional assays is required.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters.
Methodology: Radioligand Binding Assays
A general protocol for a competitive radioligand binding assay is described below. This would be adapted for each specific target.
-
Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., σ₁, D₂, 5-HT₂ₐ) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Assay Buffer: A buffer specific to the receptor target is prepared, containing appropriate salts and protease inhibitors.
-
Competition Binding:
-
A fixed concentration of a specific radioligand (e.g., [³H]-ditolylguanidine for σ receptors, [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membrane preparation.
-
Increasing concentrations of the test compound, this compound, are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation and Termination: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Data Presentation: The binding affinities (Kᵢ values) would be summarized in a table for clear comparison across multiple targets.
| Receptor/Transporter | Radioligand | Kᵢ (nM) of 3-(3-Methoxybenzyl)piperidine HCl |
| σ₁ Receptor | [³H]-(+)-Pentazocine | Data to be determined |
| σ₂ Receptor | [³H]-Ditolyguanidine | Data to be determined |
| Dopamine D₂ Receptor | [³H]-Spiperone | Data to be determined |
| Dopamine D₃ Receptor | [³H]-Spiperone | Data to be determined |
| Serotonin 5-HT₁ₐ Receptor | [³H]-8-OH-DPAT | Data to be determined |
| Serotonin 5-HT₂ₐ Receptor | [³H]-Ketanserin | Data to be determined |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Data to be determined |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | Data to be determined |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data to be determined |
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the identified primary target(s).
Methodology: Second Messenger or Reporter Gene Assays
The choice of functional assay depends on the signaling pathway of the target receptor.
-
For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors:
-
cAMP Assay (for Gₛ- or Gᵢ-coupled receptors): Cells expressing the receptor of interest are treated with the test compound in the presence or absence of a known agonist. Changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured using techniques like ELISA or HTRF.
-
Calcium Flux Assay (for Gᵩ-coupled receptors): Cells are loaded with a calcium-sensitive fluorescent dye. The addition of the test compound (and/or a reference agonist) triggers changes in intracellular calcium, which are measured using a fluorometric plate reader.
-
-
For ligand-gated ion channels: Electrophysiological techniques like patch-clamp would be used to measure changes in ion flow across the cell membrane in response to the compound.
Data Analysis: Concentration-response curves are generated to determine the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists. The maximal effect (Eₘₐₓ) is also determined.
Data Presentation:
| Target Receptor | Functional Assay | Activity Profile | EC₅₀ / IC₅₀ (nM) | Eₘₐₓ (%) |
| e.g., Dopamine D₂ Receptor | cAMP Assay | e.g., Antagonist | Data to be determined | Data to be determined |
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway.
Caption: Proposed experimental workflow for pharmacological characterization.
Caption: Hypothetical antagonistic action at a D₂ receptor.
Conclusion
While specific pharmacological data for this compound is not currently available in the public domain, its chemical structure suggests it is a promising candidate for investigation as a CNS-active agent. The experimental framework outlined in this guide provides a clear path for its comprehensive pharmacological characterization. The discovery of its primary molecular target(s) and functional activity would be the first crucial step in evaluating its potential as a novel therapeutic agent for neurological or psychiatric disorders. Researchers are encouraged to undertake such studies to unlock the therapeutic potential of this and related piperidine derivatives.
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative of interest in medicinal chemistry and pharmacological research. This document provides a comprehensive overview of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on computational predictions. Due to a lack of published experimental data on its specific biological targets, a hypothetical signaling pathway is proposed and visualized to fulfill the requirements of a technical guide for research and development.
Chemical Identity and Structure
IUPAC Name: 3-(3-methoxybenzyl)piperidine;hydrochloride
Synonyms: 3-(3-Methoxy-benzyl)-piperidine hydrochloride
Molecular Formula: C₁₃H₂₀ClNO
Molecular Weight: 241.76 g/mol
Chemical Structure:
Caption: 2D Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀ClNO | |
| Molecular Weight | 241.76 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP (predicted) | 2.0 | [1] |
Experimental Protocols
Detailed experimental procedures for the determination of key physicochemical properties of piperidine derivatives are outlined below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2]
-
Measurement: The sample is heated at a controlled rate. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. A second, more precise measurement should then be performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from about 20°C below the approximate melting point.[2][3]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4][5]
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO).
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized.
Predicted Biological Activity and Signaling Pathway
Due to the absence of published experimental data on the biological activity of this compound, computational methods can be employed to predict its potential targets and pharmacological effects.[6][7][8][9] Based on the structural similarity to other benzylpiperidine derivatives, which are known to interact with central nervous system (CNS) targets, a plausible hypothesis is its interaction with dopamine receptors.[10] Specifically, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[11]
Hypothetical Target: Dopamine Receptor D2
Predicted Pharmacological Action: Antagonist
The following diagram illustrates a hypothetical signaling pathway involving the D2 dopamine receptor, which could be modulated by this compound. This is a predictive model and requires experimental validation.
Caption: Predicted Antagonistic Action on the Dopamine D2 Receptor Pathway.
Synthesis Workflow
A general synthetic route to 3-substituted piperidines often involves the reduction of the corresponding substituted pyridine. The following workflow outlines a plausible synthesis for this compound.
Caption: Plausible Synthetic Workflow for the Target Compound.
Conclusion
This technical guide consolidates the available and predicted information on the physicochemical properties of this compound. While there is a notable absence of experimentally verified data for several key parameters and its biological activity, the provided protocols and predictive models offer a foundational framework for researchers and drug development professionals. Further experimental investigation is crucial to validate the predicted properties and to elucidate the actual pharmacological profile of this compound. The presented hypothetical signaling pathway serves as a starting point for such investigations, grounded in the established pharmacology of structurally related benzylpiperidine derivatives.
References
- 1. PubChemLite - 3-(3-methoxyphenyl)piperidine hydrochloride (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. davjalandhar.com [davjalandhar.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 3-(3-Methoxybenzyl)piperidine Hydrochloride (CAS: 19725-18-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 3-(3-Methoxybenzyl)piperidine Hydrochloride. The information is curated for professionals in research and drug development, with a focus on structured data, experimental context, and logical workflows.
Core Properties and Physicochemical Data
This compound is a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other biological systems. The addition of a 3-methoxybenzyl group suggests potential interactions with various biological receptors.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19725-18-9 | N/A |
| Molecular Formula | C₁₂H₁₈ClNO | N/A |
| Molecular Weight | 227.73 g/mol | N/A |
| Melting Point | 138 °C | N/A |
| Appearance | Solid | N/A |
Toxicology and Safety
| Hazard Statement | Description |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
| Precautionary Statement | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. |
Synthesis and Experimental Protocols
The synthesis of 3-arylpiperidines can be achieved through various synthetic routes. One relevant approach involves the construction of the piperidine ring following the introduction of the aryl moiety.
General Synthesis of 3-Arylpiperidines
A plausible synthetic pathway for 3-arylpiperidines, including the methoxybenzyl derivative, starts from a substituted phenylacetonitrile. This method involves the formation of a glutaric acid derivative, which is then cyclized to form an imide, and subsequently reduced to the target piperidine.
Experimental Protocol: Synthesis of 1-Alkyl-3-(3-methoxyphenyl)piperidine
This protocol is adapted from a general method for 3-arylpiperidine synthesis and provides a logical pathway to the target compound class.
-
Alkylation of Phenylacetonitrile: (3-Methoxyphenyl)acetonitrile is treated with the tetrahydropyranyl (THP) ether of 3-bromo-1-propanol in the presence of a strong base (e.g., sodium amide) to yield 2-(3-methoxyphenyl)-5-(tetrahydropyranyloxy)pentanenitrile.
-
Oxidation and Saponification: The nitrile from the previous step is subjected to chromic acid oxidation, followed by saponification to yield 2-(3-methoxyphenyl)glutaric acid.
-
Imide Formation: The resulting glutaric acid is treated with a dehydrating agent (e.g., acetic anhydride) to form the corresponding anhydride. This anhydride is then reacted with an alkylamine (e.g., methylamine) to produce the N-alkyl-3-(3-methoxyphenyl)glutarimide.
-
Reduction to Piperidine: The glutarimide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final 1-alkyl-3-(3-methoxyphenyl)piperidine.
-
Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt.
Synthesis Workflow Diagram
Caption: General synthetic workflow for 3-(3-Methoxybenzyl)piperidine HCl.
Pharmacology and Mechanism of Action (Hypothesized)
While direct pharmacological data for this compound is limited in publicly available literature, the structural motifs present in the molecule allow for a strong hypothesis regarding its biological target. Piperidine derivatives are well-known ligands for sigma receptors. The sigma-1 receptor, in particular, is a frequent target for compounds with a piperidine ring linked to an aromatic system.
Hypothesized Target: Sigma-1 Receptor (σ₁R)
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It is not a classical G protein-coupled receptor or ion channel but rather a modulator of various signaling processes, particularly in response to cellular stress.[2] Ligands for the sigma-1 receptor can act as either agonists or antagonists, leading to different downstream effects.
Sigma-1 Receptor Signaling Pathway
Activation of the sigma-1 receptor by an agonist ligand leads to its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone.[2] The activated sigma-1 receptor can then modulate the activity of several effector proteins, including the inositol trisphosphate receptor (IP₃R), thereby influencing calcium signaling between the ER and mitochondria. This modulation plays a crucial role in maintaining cellular homeostasis, neuroprotection, and regulating neuronal excitability.
Caption: Hypothesized Sigma-1 receptor signaling pathway activation.
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and pharmacology. Its structural similarity to known sigma-1 receptor ligands suggests it may be a valuable tool for studying the roles of this receptor in CNS disorders and other pathologies. The synthetic routes available for 3-arylpiperidines provide a solid foundation for its preparation and the development of related analogs. Further investigation is required to definitively elucidate its pharmacological profile, including binding affinities, functional activity, and in vivo efficacy.
References
Technical Whitepaper: 3-(3-Methoxybenzyl)piperidine Hydrochloride
InChIKey: YYQAQRNCIJUOLX-UHFFFAOYSA-N
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative with potential applications in neuroscience research and as a key intermediate in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective biological activities based on structurally related compounds. Due to the limited publicly available data on this specific molecule, this paper draws upon established methodologies for the synthesis and evaluation of analogous piperidine-based compounds to provide a foundational guide for researchers.
Chemical and Physical Properties
A summary of the known chemical and physical properties for this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | This compound |
| InChIKey | YYQAQRNCIJUOLX-UHFFFAOYSA-N |
| Molecular Formula | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)CC2CCCNC2.Cl |
| Appearance | Solid (predicted) |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Chemo-enzymatic Dearomatization
This proposed synthesis involves a three-step process starting from 3-(3-methoxyphenyl)pyridine, as illustrated in the workflow diagram below.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on the synthesis of similar compounds and should be optimized for safety and efficiency in a laboratory setting.[1][2]
Step 1: Partial Reduction of 3-(3-methoxyphenyl)pyridine
-
To a solution of 3-(3-methoxyphenyl)pyridine in a suitable solvent (e.g., methanol), add an N-protecting group reagent (e.g., Boc anhydride).
-
Cool the reaction mixture to 0°C.
-
Slowly add sodium borohydride (NaBH₄) in portions while maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 1,2,3,6-tetrahydropyridine intermediate.
Step 2: Rhodium-Catalyzed Asymmetric Carbometalation
-
In a glovebox, combine the N-protected tetrahydropyridine intermediate, a rhodium precursor (e.g., [Rh(cod)Cl]₂), a chiral phosphine ligand (e.g., a BINAP derivative), and 3-methoxybenzylboronic acid in a dry, degassed solvent (e.g., 1,4-dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-100°C).
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography on silica gel to obtain the 3-substituted tetrahydropyridine.
Step 3: Reduction and Deprotection
-
Dissolve the 3-substituted tetrahydropyridine in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
If an N-Boc protecting group was used, it can be removed by treating the product with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Concentrate the solution to obtain the crude 3-(3-methoxybenzyl)piperidine.
Step 4: Salt Formation
-
Dissolve the crude 3-(3-methoxybenzyl)piperidine in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, the piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[3][4]
Structure-Activity Relationship (SAR) Insights
Studies on structurally related 3-substituted piperidine derivatives suggest that the nature and position of the substituent on the benzyl ring, as well as the substitution on the piperidine nitrogen, are critical for biological activity. For instance, in a series of 3-methyl-4-(N-phenyl amido)piperidines, variations in these positions led to significant differences in analgesic potency and duration of action.[3] The 3-methoxy substitution on the benzyl ring of the title compound may influence its binding affinity and selectivity for various receptors.
Potential Neurological Targets
Based on the pharmacology of similar compounds, this compound could potentially interact with several neurotransmitter systems. The structurally related compound, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, is a potent and selective NK1 receptor antagonist.[5] Other piperidine derivatives have shown affinity for dopamine and serotonin receptors and transporters.[4]
A hypothetical signaling pathway that could be modulated by a piperidine-based CNS-active compound is depicted below.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound. Researchers are encouraged to perform in vitro binding and functional assays against a panel of CNS targets to elucidate its pharmacological profile. Table 2 provides a template for the presentation of such future findings.
| Target | Assay Type | Result (e.g., Kᵢ, IC₅₀) |
| Dopamine Transporter (DAT) | Radioligand Binding | Data not available |
| Serotonin Transporter (SERT) | Radioligand Binding | Data not available |
| Norepinephrine Transporter (NET) | Radioligand Binding | Data not available |
| Dopamine D₂ Receptor | Radioligand Binding | Data not available |
| Serotonin 5-HT₁ₐ Receptor | Radioligand Binding | Data not available |
| NK₁ Receptor | Radioligand Binding | Data not available |
Conclusion
This compound represents an under-investigated molecule with potential for the development of novel CNS-active agents. This whitepaper provides a foundational understanding of its chemical properties and outlines a plausible synthetic strategy based on modern catalytic methods. The provided framework for biological evaluation and data presentation is intended to guide future research efforts. Further investigation into the synthesis, characterization, and pharmacological profiling of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Overview
For Immediate Release
SMILES String: COC1=CC=CC(CC2CNCCC2)=C1.Cl
This technical guide serves to consolidate the currently available information on 3-(3-Methoxybenzyl)piperidine Hydrochloride for researchers, scientists, and drug development professionals. Despite its availability from various chemical suppliers, a comprehensive public-domain repository of its biological activity, detailed experimental protocols, and specific signaling pathway interactions remains elusive. This document provides the foundational chemical information and outlines the general context of piperidine derivatives in drug discovery, highlighting the knowledge gaps for this specific molecule.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C13H20ClNO | N/A |
| Molecular Weight | 241.76 g/mol | N/A |
| Canonical SMILES | COC1=CC=CC(CC2CNCCC2)=C1.Cl | N/A |
| InChI Key | YYQAQRNCIJUOLX-UHFFFAOYSA-N | N/A |
Synthesis and General Context
The synthesis of 3-substituted piperidines is a well-established area of organic chemistry. Typical synthetic routes involve the reduction of corresponding pyridine precursors or through various cyclization strategies. While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, a general synthetic approach can be conceptualized.
The logical workflow for a potential synthesis is outlined below. This diagram represents a generalized pathway and does not reflect a specific published experimental protocol.
Caption: A potential synthetic pathway for this compound.
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough search of scientific literature and databases reveals a significant lack of specific biological data for this compound. While the broader class of piperidine derivatives is known to interact with a wide range of biological targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes, no such data has been published for this particular molecule.
Therefore, it is not possible to provide a summary of quantitative data, detailed experimental protocols for biological assays, or diagrams of signaling pathways in which this compound is involved.
Future Directions
The absence of public data on the biological effects of this compound presents an opportunity for novel research. Future studies could involve:
-
High-Throughput Screening: To identify potential biological targets.
-
In vitro and in vivo assays: To characterize its pharmacological profile, including efficacy, potency, and toxicity.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways it may modulate.
This technical guide underscores the current state of knowledge regarding this compound. While its chemical identity is established, its biological role remains to be discovered, making it a compound of interest for exploratory research in drug discovery and chemical biology.
Potential Therapeutic Targets of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Methoxybenzyl)piperidine hydrochloride is a synthetic compound belonging to the benzylpiperidine class of molecules. The piperidine moiety is a prevalent scaffold in numerous centrally acting pharmaceuticals, suggesting its potential to interact with a variety of neurological targets. While specific pharmacological data for this compound is not extensively available in the public domain, the known activities of structurally related benzylpiperidine derivatives suggest that its potential therapeutic targets likely include dopamine receptors, serotonin receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma receptors. This technical guide outlines the putative therapeutic targets, provides detailed experimental protocols for their characterization, and presents relevant signaling pathways and experimental workflows.
Potential Therapeutic Targets
Based on the pharmacology of analogous compounds, this compound is hypothesized to interact with the following central nervous system (CNS) targets. The specific binding affinities and functional activities would need to be determined experimentally.
| Target Class | Specific Receptors/Subtypes | Potential Therapeutic Indication(s) |
| Dopamine Receptors | D2, D3, D4 | Schizophrenia, Parkinson's disease, depression |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Anxiety, depression, psychosis |
| NMDA Receptors | NR1/NR2B subtypes | Neurodegenerative diseases, pain, depression |
| Sigma Receptors | σ1, σ2 | Neuropathic pain, neuroprotection, psychiatric disorders |
Experimental Protocols
The following protocols are detailed methodologies for determining the binding affinity and functional activity of this compound at its potential therapeutic targets.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.
2.1.1. Dopamine D2/D3 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]Spiperone or [³H]7-OH-DPAT.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.1.2. Serotonin 5-HT1A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT1A receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells expressing human 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding control: Serotonin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
-
Procedure and Data Analysis: Follow the same general procedure as described for the dopamine receptor binding assay (Section 2.1.1).
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
2.2.1. cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Objective: To assess the functional activity of this compound at Gs or Gi-coupled receptors (e.g., Dopamine D1-like or D2-like receptors).
-
Materials:
-
Whole cells expressing the receptor of interest.
-
Agonist (e.g., dopamine for dopamine receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
-
Procedure:
-
Plate cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations (for antagonist mode) or treat with the test compound alone (for agonist mode).
-
Stimulate the cells with a known agonist (for antagonist mode).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Agonist mode: Plot cAMP levels against the log of the test compound concentration to determine the EC50.
-
Antagonist mode: Plot the response to the agonist against the log of the test compound concentration to determine the IC50.
-
2.2.2. β-Arrestin Recruitment Assay
-
Objective: To measure the recruitment of β-arrestin to a G protein-coupled receptor upon activation by the test compound.
-
Materials:
-
Cell line co-expressing the receptor of interest fused to a bioluminescent or fluorescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor (e.g., Green Fluorescent Protein, GFP).
-
Substrate for the donor (e.g., coelenterazine).
-
-
Procedure:
-
Plate the cells in a white, clear-bottom microplate.
-
Treat the cells with varying concentrations of the test compound.
-
Add the substrate for the donor molecule.
-
Measure the light emission at two wavelengths corresponding to the donor and acceptor using a plate reader capable of detecting Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).
-
-
Data Analysis:
-
Calculate the BRET or FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the test compound concentration and fit a dose-response curve to determine the EC50.
-
2.2.3. NMDA Receptor Antagonism Assay (Calcium Influx)
-
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated calcium influx.
-
Materials:
-
Primary neuronal cultures or a cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2B subunits).
-
NMDA and glycine (co-agonists).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a mixture of NMDA and glycine.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the characterization of this compound.
The Multifaceted Biological Activities of Substituted Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of substituted benzylpiperidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the diverse pharmacological activities of this privileged scaffold, from neurodegenerative disease modulation to anticancer properties, supported by quantitative data, detailed experimental protocols, and visualized biological pathways.
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional character that allows for potent and selective interactions with a wide array of biological targets.[1][2] This versatile scaffold is present in numerous approved drugs and clinical candidates, underscoring its significance in modern drug discovery.[1][2] This technical guide provides a thorough examination of the biological activities of substituted benzylpiperidine derivatives, with a focus on their applications in neurodegenerative diseases, particularly Alzheimer's disease, as well as their roles as modulators of key enzymes and receptors in the central nervous system (CNS).
I. Cholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease
A primary focus of research on benzylpiperidine derivatives has been their development as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[3][4] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits, making cholinesterase inhibitors a key therapeutic strategy.[5][6]
Substituted benzylpiperidine derivatives have emerged as potent inhibitors of both AChE and BuChE.[5][6][7] The N-benzyl group is a critical pharmacophoric element, often engaging in cation-π interactions within the active site of the cholinesterase enzymes.[8] Modifications to the benzyl ring and the piperidine core have been extensively explored to optimize inhibitory potency and selectivity.[7]
Quantitative Data on Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activities of selected substituted benzylpiperidine derivatives against AChE and BuChE.
| Compound | Target Enzyme | IC50 (µM) | Source |
| Donepezil (reference) | AChE | - | [6] |
| Compound 4a | AChE | 2.08 ± 0.16 | [6] |
| BuChE | 7.41 ± 0.44 | [6] | |
| Compound 8 | AChE | 0.064 ± 0.001 | [9] |
| MAO-A | 2.55 ± 0.02 | [9] | |
| MAO-B | 1.47 ± 0.06 | [9] | |
| Compound 15b | eeAChE | 0.39 ± 0.11 | [7] |
| huAChE | 1.49 ± 0.43 | [7] | |
| huBChE | 1.33 ± 0.55 | [7] | |
| Compound 15j | eqBChE | 0.16 ± 0.04 | [7] |
| huAChE | 1.25 ± 0.48 | [7] | |
| huBChE | 0.66 ± 0.22 | [7] | |
| Compound 19 | AChE | - | [5] |
| BuChE | 26.78 ± 0.81 | [5] | |
| Compound 21 | BuChE | 6.16 ± 0.29 | [5] |
eeAChE: Electric eel AChE; eqBChE: Equine serum BChE; huAChE: Human AChE; huBChE: Human BChE.
II. Modulation of Other CNS Targets
Beyond cholinesterase inhibition, substituted benzylpiperidine derivatives have demonstrated significant activity at other key CNS targets, highlighting their potential for treating a range of neurological and psychiatric disorders.
A. Monoamine Oxidase (MAO) Inhibition
Certain benzylpiperidine-derived hydrazones have been identified as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and AChE.[9] This dual activity is particularly relevant for the treatment of neurodegenerative diseases where monoaminergic deficits also play a role.
B. Sigma Receptor Modulation
Substituted 4-benzylpiperidine and 1-benzylpiperazine derivatives have been shown to be high-affinity ligands for sigma (σ) receptors, with a preference for the σ1 subtype.[10][11] Sigma receptors are implicated in various CNS functions, including neuroprotection and pain modulation.[3]
C. Monoacylglycerol Lipase (MAGL) Inhibition
A class of benzylpiperidine and benzylpiperazine-based compounds has been optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[12][13] MAGL inhibitors are being investigated for their anti-inflammatory, analgesic, and neuroprotective properties.[12][13]
III. Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activity of substituted benzylpiperidine derivatives.
A. Synthesis of Substituted Benzylpiperidine Derivatives
The synthesis of these derivatives typically involves standard organic chemistry techniques. A common method is the N-alkylation of a piperidine or substituted piperidine with a suitable benzyl halide.[8] Another approach is the N-acylation of piperidine with a substituted benzoyl chloride to form 1-benzoylpiperidine derivatives.[8]
A representative synthetic scheme for benzylpiperidine derivatives targeting MAGL involves a multi-step process starting from commercially available materials, including reactions such as nucleophilic aromatic substitution and cross-coupling reactions.[12]
Caption: Generalized synthetic workflow for benzylpiperidine derivatives.[12]
B. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BuChE is commonly determined using a spectrophotometric method described by Ellman.[3][5][8]
Principle: The enzyme hydrolyzes its substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active compounds has earned it the esteemed title of a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of the piperidine motif in drug discovery and development, detailing its physicochemical properties, diverse pharmacological applications, and the synthetic strategies employed to harness its therapeutic potential.
The Physicochemical and Pharmacokinetic Advantages of the Piperidine Scaffold
The enduring success of the piperidine scaffold in drug design is not coincidental. Its inherent structural and physicochemical properties offer a unique combination of advantages that medicinal chemists leverage to optimize drug candidates.
The piperidine ring is a saturated heterocycle, granting it significant conformational flexibility.[1] This allows piperidine-containing molecules to adapt their three-dimensional shape to fit optimally into the binding pockets of biological targets, enhancing potency and selectivity.[2] The nitrogen atom within the ring is typically a weak base (pKa of the conjugate acid is around 11.22), allowing it to be protonated at physiological pH.[1] This basicity is crucial for forming ionic interactions with acidic residues in protein targets and can significantly influence a drug's solubility and pharmacokinetic profile.
From a pharmacokinetic perspective, the piperidine motif often enhances a molecule's "drug-likeness." Its presence can improve metabolic stability, facilitate transport across biological membranes, and lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties, often with reduced toxicity.[2]
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These range from central nervous system (CNS) disorders to cancer and infectious diseases.[2][3]
Central Nervous System Disorders
The piperidine ring is a common feature in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable scaffold for treating a range of neurological and psychiatric conditions.
-
Alzheimer's Disease: Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is associated with improved cognitive function.[4]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate, widely known by its trade name Ritalin, is a psychostimulant containing a piperidine ring that is commonly prescribed for ADHD.[5] It functions by blocking the reuptake of dopamine and norepinephrine in the brain, increasing the levels of these neurotransmitters in the synaptic cleft.
Oncology
The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and direct interaction with DNA.[6]
Several piperidine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected piperidine-containing compounds.
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| DTPEP | MCF-7 (Breast) | 0.8 | [6] |
| DTPEP | MDA-MB-231 (Breast) | 1.2 | [6] |
| Compound 17a | PC3 (Prostate) | 0.81 | [7] |
| Compound 16 | 786-0 (Kidney) | 0.4 (GI50) | [6] |
| Piperine | OVCAR3 (Ovarian) | >87.6 | |
| Piperine | B16 (Melanoma) | 69.9 | |
| Piperine | HCT-8 (Colon) | 66.0 |
Enzyme Inhibition
Beyond cholinesterase inhibition, piperidine derivatives have been developed as potent inhibitors of a wide range of other enzymes implicated in various diseases. The structural features of the piperidine ring can be tailored to achieve high affinity and selectivity for the active site of a target enzyme. The following table presents the inhibitory activity of several piperidine derivatives against different enzymes.
| Compound | Target Enzyme | IC50/Ki Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM (IC50) | [8] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 nM (IC50) | [9] |
| Compound 5d | Acetylcholinesterase (AChE) | 13 nM (IC50) | [10] |
| Compound 4m | Butyrylcholinesterase (BChE) | 92 nM (IC50) | [11] |
| Compound N6 | Butyrylcholinesterase (BChE) | 13.5 µM (IC50) | [12] |
| Compound 4 | Histamine H3 Receptor | 3.17 nM (Ki) | [13] |
| Compound 5 | Sigma-1 Receptor | 3.64 nM (Ki) | [13] |
| (+)-8 | Farnesyltransferase (FTase) | 1.9 nM (IC50) | [14] |
Key Signaling Pathways Modulated by Piperidine Derivatives
Many piperidine-containing drugs exert their therapeutic effects by modulating critical intracellular signaling pathways that regulate cell growth, proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[6] Its aberrant activation is a hallmark of many cancers. Several piperidine derivatives have been shown to inhibit this pathway, leading to cancer cell death.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[7] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Certain piperidine compounds have been shown to suppress NF-κB activation.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis.[15] The development of STAT3 inhibitors is a promising strategy for cancer therapy, and some piperidine derivatives have shown potential in this area.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of piperidine derivatives.
Synthesis of Piperidine Derivatives via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of substituted piperidines. This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.
General Workflow for Reductive Amination:
Detailed Protocol for the Synthesis of N-Benzylpiperidine:
-
Materials: Piperidine, benzaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
To a solution of piperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask is added benzaldehyde (1.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure N-benzylpiperidine.
-
Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for MTT Assay:
-
Materials: 96-well plates, cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO), and a microplate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the piperidine test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
-
Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity. It is based on the hydrolysis of acetylthiocholine by acetylcholinesterase to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
Protocol for Cholinesterase Inhibition Assay:
-
Materials: 96-well plates, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), piperidine test compounds, and a microplate reader.
-
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the piperidine test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Conclusion
The piperidine scaffold continues to be a remarkably fruitful source of inspiration for medicinal chemists. Its inherent physicochemical properties, coupled with its synthetic tractability, have solidified its position as a truly privileged structure in drug discovery. The diverse range of biological activities exhibited by piperidine-containing compounds, from modulating CNS function to combating cancer, ensures that this simple heterocycle will remain a central focus of research and development efforts for the foreseeable future. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to be at the heart of the next generation of innovative therapeutics.
References
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150051400A1 - A process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. myexperiment.org [myexperiment.org]
- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine Hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative with significant potential in neuroscience research. The piperidine scaffold is a well-established pharmacophore present in numerous centrally active drugs, and its derivatives are actively investigated for their modulatory effects on various neurotransmitter systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanisms of action, and applications of this compound in neuroscience. It is intended to serve as a valuable resource for researchers exploring novel therapeutic agents for neurological and psychiatric disorders. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related analogues and provides representative experimental protocols to facilitate further investigation.
Chemical Properties
This compound is a solid organic compound. Its chemical structure consists of a piperidine ring substituted at the 3-position with a benzyl group, which in turn is substituted at the 3-position with a methoxy group. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO・HCl | ChemScene[1] |
| Molecular Weight | 241.76 g/mol | - |
| CAS Number | 179480-58-1 | - |
| Appearance | Solid | - |
| Purity | ≥97% | ChemScene[1] |
| Storage | 4°C, protect from light | ChemScene[1] |
| SMILES | COC1=CC(=CC=C1)CC2CNCCC2.Cl | - |
| InChI Key | GQKSLDMVANTJRX-UHFFFAOYSA-N | CymitQuimica[2] |
Synthesis
The synthesis of this compound can be approached through several synthetic routes common for 3-substituted piperidines. A plausible and frequently employed method involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.[3][4]
Representative Synthetic Protocol: Catalytic Hydrogenation of a Pyridine Precursor
This protocol describes a general method for the synthesis of 3-substituted piperidines from a pyridine derivative, which can be adapted for 3-(3-Methoxybenzyl)piperidine.[5][6]
Step 1: Preparation of the Pyridine Precursor
The synthesis would likely start from a commercially available or synthesized 3-substituted pyridine, such as 3-(3-methoxybenzyl)pyridine.
Step 2: Catalytic Hydrogenation
-
In a high-pressure reaction vessel, dissolve the 3-(3-methoxybenzyl)pyridine precursor in a suitable solvent, such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).
-
Acidify the mixture with hydrochloric acid (HCl) to facilitate the reaction and form the hydrochloride salt in situ.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound.
Potential Mechanism of Action in Neuroscience
While the specific pharmacological profile of this compound is not extensively documented, the piperidine scaffold is a key feature in many compounds targeting central nervous system (CNS) receptors. Based on the structure and the known activities of related piperidine derivatives, this compound is likely to interact with one or more of the following receptor systems.[7]
Sigma (σ) Receptors
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions, including neuronal signaling, plasticity, and survival. Many piperidine-containing compounds exhibit high affinity for sigma receptors.
Dopamine (DA) Receptors
Dopamine receptors are crucial for motor control, motivation, reward, and cognition. Piperidine derivatives are found in many antipsychotic and anti-Parkinsonian drugs that target dopamine D₂-like receptors.
Serotonin (5-HT) Receptors
Serotonin receptors are involved in mood, anxiety, cognition, and sleep. The piperidine moiety is present in various antidepressants and anxiolytics that act on serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[8]
Inferred Receptor Binding Affinity
The following table presents plausible, inferred binding affinities based on the activities of structurally similar piperidine-based compounds found in the literature. Note: These are not experimentally determined values for this compound and should be considered as a guide for initial experimental design.
| Receptor Target | Predicted Affinity (Ki) | Rationale based on Structurally Similar Compounds |
| Sigma-1 (σ₁) Receptor | Low to mid nM | Many N-benzylpiperidine derivatives show high affinity for σ₁ receptors. |
| Sigma-2 (σ₂) Receptor | Mid to high nM | Generally, piperidine derivatives show lower affinity for σ₂ compared to σ₁ receptors. |
| Dopamine D₂ Receptor | Mid to high nM | The 3-substituted phenylpiperidine scaffold is present in some D₂ receptor ligands. |
| Serotonin 5-HT₁A Receptor | Mid to high nM | Arylpiperidine derivatives are a well-known class of 5-HT₁A receptor ligands. |
| Serotonin 5-HT₂A Receptor | Micromolar range | Affinity for 5-HT₂A receptors can vary significantly with substitution patterns.[8] |
Potential Applications in Neuroscience Research
Given its structural features, this compound could be a valuable tool for investigating a variety of neurological and psychiatric conditions.
-
Neurodegenerative Diseases: Its potential interaction with sigma-1 receptors suggests it could be explored for neuroprotective properties in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
-
Psychiatric Disorders: Modulation of dopamine and serotonin receptors could make it a candidate for studying the pathophysiology and treatment of depression, anxiety, and psychosis.
-
Pain Management: Sigma-1 receptor ligands have shown promise in models of neuropathic pain.
Experimental Protocols
The following are detailed, representative protocols for key experiments that would be essential for characterizing the neuropharmacological profile of this compound.
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of the compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at a target receptor (e.g., sigma-1, dopamine D₂, or serotonin 5-HT₁A).
Materials:
-
Cell membranes expressing the target receptor (commercially available or prepared in-house).
-
Radioligand specific for the target receptor (e.g., [³H]-pentazocine for σ₁ receptors, [³H]-spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors).
-
This compound.
-
Non-specific binding competitor (e.g., haloperidol for σ₁ and D₂, serotonin for 5-HT₁A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute to obtain a range of concentrations.
-
Prepare solutions of the radioligand and non-specific binding competitor in the assay buffer.
-
Thaw the cell membranes on ice and resuspend in the assay buffer to a specific protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membrane suspension, radioligand, and assay buffer to the wells.
-
Non-specific Binding: Add cell membrane suspension, radioligand, and a high concentration of the non-specific binding competitor.
-
Competition Binding: Add cell membrane suspension, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the microplates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potential Signaling Pathways
The interaction of this compound with its target receptors would initiate a cascade of intracellular signaling events. The diagrams below illustrate the general signaling pathways associated with sigma, dopamine, and serotonin receptors.
Conclusion
This compound represents a promising chemical entity for neuroscience research. Its structural similarity to known centrally active agents suggests a high probability of interaction with key neurotransmitter systems, including sigma, dopamine, and serotonin receptors. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential mechanisms of action. The provided experimental protocols and signaling pathway diagrams are intended to serve as a starting point for researchers to design and conduct their own investigations into the neuropharmacological profile of this compound. Further in-depth studies are warranted to fully elucidate its binding affinities, functional activities, and therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-(3-Methoxybenzyl)piperidine | CymitQuimica [cymitquimica.com]
- 3. Buy 3-(3-Methoxyphenyl)piperidine | 79601-21-1 [smolecule.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. AC-90179 - Wikipedia [en.wikipedia.org]
Neuroprotective Effects of Piperidine Compounds: A Technical Guide
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and bioactive molecules.[1][2] Its presence often enhances druggability by improving metabolic stability and pharmacokinetic properties.[1] This technical guide delves into the neuroprotective effects of piperidine-containing compounds, offering insights into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals involved in neuropharmacology and drug development.
Mechanisms of Neuroprotection
Piperidine derivatives exert their neuroprotective effects through a variety of molecular mechanisms. These often involve multifaceted pathways that combat the complex pathology of neurodegenerative diseases.
Acetylcholinesterase Inhibition
A primary mechanism, particularly relevant for Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE). By blocking this enzyme, these compounds increase the availability of the neurotransmitter acetylcholine in the synaptic cleft, enhancing cholinergic transmission.[3][4] Donepezil, a well-established piperidine derivative, is a centrally acting, reversible AChE inhibitor.[3][4] Beyond symptomatic relief, this mechanism is linked to neuroprotective effects, including the potential to reduce the rate of disease progression.[5]
Anti-Inflammatory Activity
Neuroinflammation is a key contributor to the pathophysiology of neurodegenerative diseases.[4] Piperidine compounds, notably the natural alkaloid piperine, have demonstrated significant anti-inflammatory properties.[6] The mechanism often involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[7] By preventing NF-κB activation, these compounds can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β and reduce the activation of microglia, the brain's resident immune cells.[7][8]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to significant neuronal damage.[9] Many piperidine derivatives exhibit potent antioxidant activity through direct radical scavenging and by bolstering endogenous antioxidant systems.[7][9] Piperine, for example, can directly quench hydroxyl and superoxide radicals and prevent the depletion of glutathione (GSH), a critical cellular antioxidant.[7]
Modulation of Neurotrophic Signaling Pathways
Certain piperidine compounds can modulate signaling pathways crucial for neuronal survival and plasticity. Donepezil has been shown to offer neuroprotection against glutamate-induced toxicity by activating the PI3K-Akt and MAPK signaling pathways, which are downstream of nicotinic acetylcholine receptors (nAChR).[10] Similarly, piperine protects hippocampal neurons from excitotoxicity by upregulating the Nerve Growth Factor (NGF)-mediated TrkA/Akt/GSK3β signaling pathway.[11]
Anti-Apoptotic and Anti-Pyroptotic Effects
Programmed cell death, including apoptosis and pyroptosis, is a final common pathway in neurodegeneration. Piperine has been shown to exert anti-apoptotic effects by modulating the balance of Bcl-2 family proteins, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[8] More recently, piperine was found to provide neuroprotection in cerebral ischemia by inhibiting the Caspase-1-mediated pyroptosis pathway, a form of inflammatory cell death.[12]
Quantitative Data on Neuroprotective Piperidine Derivatives
The neuroprotective potential of various piperidine compounds has been quantified using a range of in vitro assays. The following tables summarize key data for representative compounds.
Table 1: In Vitro Neuroprotective and Related Activities of Piperidine Derivatives
| Compound/Derivative | Assay | Model System | Result (IC₅₀ / Activity) | Reference |
| Compound A10 (Piperidine Urea) | hERG Inhibition | - | IC₅₀ > 40 µmol/L | [13] |
| Piperine | Superoxide Scavenging | Cell-free | IC₅₀ = 1.82 mM | [7] |
| Piperine | Lipid Peroxidation Inhibition | Cell-free | IC₅₀ = 1.23 mM (52% inhibition) | [7] |
| Various Piperidine Derivatives | DPPH Radical Scavenging | Cell-free | IC₅₀ = 8.3 ± 0.02 to 36.9 ± 0.17 µg/mL | [14] |
| Ascorbic Acid (Control) | DPPH Radical Scavenging | Cell-free | IC₅₀ = 12.6 ± 0.43 µg/mL | [14] |
| Compound 8 (Piperidine Derivative) | DPPH Radical Scavenging | Cell-free | 78% scavenging at 1000 µg/mL | [15] |
Table 2: In Vivo Efficacy of Piperidine Compounds
| Compound | Model | Dosing Regimen | Key Outcome | Reference |
| Piperine | MPTP-induced Parkinson's (mice) | 10 mg/kg, p.o. for 15 days | Attenuated motor deficits, protected dopaminergic neurons | [8] |
| Piperine | Kainic Acid-induced Excitotoxicity (rats) | 10 or 50 mg/kg, i.p. (pre-treatment) | Restored cognitive function, protected hippocampal neurons | [11] |
| Compound A10 (Piperidine Urea) | MCAO Ischemic Stroke (rats) | - | Significantly reduced cerebral infarction percentage | [13] |
| Piperine | Cerebral Ischemia (pMCAO) | 30 mg/kg | Improved neurological function, reduced neuronal damage | [12] |
Core Experimental Methodologies
Evaluating the neuroprotective effects of piperidine compounds requires robust and reproducible experimental models, both in vitro and in vivo.
In Vitro Model: Glutamate-Induced Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuronal injury.[16] Glutamate, an excitatory neurotransmitter, can induce excitotoxicity and cell death at high concentrations, mimicking a key pathological process in stroke and other neurodegenerative disorders.[16][17]
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18]
-
Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[18] Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[19]
-
Cell Treatment : Following the experimental protocol (e.g., pre-treatment with piperidine compound and glutamate insult), carefully aspirate the culture medium from each well of the 96-well plate.[19]
-
MTT Incubation : Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT stock solution to each well.[19] Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT into insoluble purple formazan crystals.[18][20]
-
Solubilization : Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of the solubilization solvent to each well to dissolve the crystals.[19]
-
Absorbance Reading : Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[18] Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model in rodents is the most frequently used model for preclinical stroke research, as it effectively mimics the pathophysiology of ischemic stroke in humans.[21][22] The intraluminal filament method is a common and reliable approach.[21][23]
Detailed Protocol: MCAO by Intraluminal Suture
-
Anesthesia and Preparation : Anesthetize the rat (e.g., with 10% chloral hydrate, 300 mg/kg, i.p.).[23] Place the animal in a supine position, make a midline neck incision, and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through careful blunt dissection.[23][24]
-
Vessel Ligation : Ligate the distal end of the ECA. Place temporary ligatures or microclips on the CCA and ICA to temporarily halt blood flow.[24]
-
Filament Insertion : Make a small incision in the ECA stump. Introduce a 3-0 monofilament nylon suture with a heat-rounded or silicone-coated tip through the ECA into the ICA.[5][23]
-
Occlusion : Advance the filament approximately 17-18 mm from the carotid bifurcation until a mild resistance is felt, indicating that the tip has blocked the origin of the middle cerebral artery (MCA).[24] Successful occlusion can be confirmed by a >70% drop in cerebral blood flow as measured by Laser Doppler Flowmetry.[21][24]
-
Reperfusion : For a transient ischemia model, the suture is left in place for a defined period (e.g., 2 hours). Afterwards, the filament is carefully withdrawn to allow reperfusion of the ischemic territory. For permanent occlusion, the filament is left in place.[23]
-
Post-Operative Care : Suture the incision and allow the animal to recover. Neurological deficit scoring and subsequent histological analysis of infarct volume are used to assess the neuroprotective effects of the test compound, which is typically administered before, during, or after the ischemic event.
Conclusion
Piperidine-containing compounds represent a promising and versatile class of neuroprotective agents. Their therapeutic potential stems from their ability to engage multiple pathological pathways, including cholinergic deficits, neuroinflammation, oxidative stress, and dysregulated cell survival signaling. The standardized in vitro and in vivo models detailed in this guide provide a robust framework for the continued investigation and development of novel piperidine derivatives as treatments for a range of devastating neurodegenerative diseases.
References
- 1. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. nwmedj.org [nwmedj.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. rwdstco.com [rwdstco.com]
An In-depth Technical Guide to 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of piperidine-based building blocks, 3-(3-Methoxybenzyl)piperidine Hydrochloride stands out as a valuable intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system. Its unique substitution pattern allows for the exploration of specific pharmacophores, leading to the development of novel drug candidates with tailored activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its emerging role in the creation of next-generation analgesics.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a research intermediate is fundamental for its effective use in synthesis and process development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 179480-58-1 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO · HCl | Generic |
| Molecular Weight | 241.76 g/mol | Generic |
| Appearance | Solid | Generic |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| SMILES String | COC1=CC=CC(CC2CNCCC2)=C1.Cl | [1] |
| InChI Key | YYQAQRNCIJUOLX-UHFFFAOYSA-N | Generic |
Synthesis of the Intermediate
The most common and industrially scalable method for preparing substituted piperidines is the catalytic hydrogenation of the corresponding pyridine precursor. This reaction effectively saturates the aromatic ring to yield the desired piperidine structure.
Representative Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative procedure adapted from established methods for the hydrogenation of substituted pyridines.[3]
-
Vessel Preparation: To a high-pressure reaction vessel, add the starting material, 3-(3-methoxybenzyl)pyridine (1.0 g), and a suitable solvent such as glacial acetic acid (10 mL).
-
Catalyst Addition: Carefully add the hydrogenation catalyst, Platinum(IV) oxide (PtO₂, Adam's catalyst), typically at a loading of 2-5 mol%.
-
Hydrogenation Reaction: Seal the reaction vessel and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50-70 bar).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-10 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. The catalyst is removed by filtration through a pad of Celite. The acidic solvent is neutralized by quenching with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude free base.
-
Purification: The crude product is purified using column chromatography on silica gel to yield pure 3-(3-methoxybenzyl)piperidine as a free base.
-
Salt Formation: To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether. The resulting precipitate is collected by filtration and dried to yield this compound.
Applications in Research and Drug Development
This compound is a versatile intermediate used to construct more complex molecules with potential therapeutic applications. Its structure is particularly relevant for synthesizing ligands that target receptors in the central nervous system. A promising area of application is the development of novel analgesics with improved side-effect profiles.
Intermediate for Dual-Acting MOR/σ₁R Ligands
Recent research has focused on developing dual-acting ligands that are agonists at the μ-opioid receptor (MOR) for pain relief, and antagonists at the sigma-1 receptor (σ₁R).[4] Antagonism of the σ₁R has been shown to potentiate opioid-induced analgesia while mitigating common side effects like constipation, hyperlocomotion, and physical dependence.[4] The 3-benzylpiperidine core is a key pharmacophore for interacting with these receptors.
Representative Experimental Protocol: N-Alkylation
The secondary amine of the piperidine ring provides a convenient handle for further chemical modification, such as N-alkylation or N-acylation, to build a library of diverse compounds for structure-activity relationship (SAR) studies.
-
Reactant Preparation: In a round-bottom flask, dissolve 3-(3-methoxybenzyl)piperidine (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), in an appropriate solvent like acetonitrile (MeCN).
-
Reagent Addition: Add the desired alkylating agent (e.g., a substituted phenethyl bromide, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the mixture to remove the base. Evaporate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography to yield the final N-alkylated derivative.
Signaling Pathways of Target Molecules
The therapeutic rationale for using this intermediate to develop dual-action analgesics is based on the distinct and complementary signaling pathways of the μ-opioid and sigma-1 receptors.
-
μ-Opioid Receptor (MOR) Agonism: The MOR is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cAMP levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and inhibits N-type voltage-gated calcium channels.[5] The collective effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.[5][6]
-
Sigma-1 Receptor (σ₁R) Antagonism: The σ₁R is not a GPCR but a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[7] It plays a crucial role in modulating calcium signaling and regulating the function of other proteins, including ion channels and GPCRs like the MOR.[8] By antagonizing the σ₁R, the analgesic effects of MOR activation can be enhanced, and the cellular adaptations that lead to tolerance and dependence may be reduced.
Safety and Handling
As a piperidine derivative hydrochloride salt, this compound should be handled with appropriate precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This compound is a strategically important chemical intermediate. Its structure provides a robust platform for the synthesis of novel compounds targeting the central nervous system. The application of this building block in the development of dual-action analgesics targeting both μ-opioid and sigma-1 receptors highlights its potential in addressing the ongoing need for safer and more effective pain therapeutics. The synthetic routes and pharmacological concepts presented in this guide underscore the value of this compound to researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. 179480-58-1|this compound|BLD Pharm [bldpharm.com]
- 2. Piperidine, 3-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) (CAS/ID No. 179480-58-1) | Reagentia [reagentia.eu]
- 3. tissotwatches.com [tissotwatches.com]
- 4. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
The Dopaminergic Activity of 3-Substituted Piperidine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the dopaminergic activity of 3-substituted piperidine analogs, a class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. The piperidine scaffold is a key pharmacophore in many centrally acting drugs, and modifications at the 3-position have been shown to significantly influence affinity and selectivity for dopamine receptor subtypes. This document provides a comprehensive overview of their structure-activity relationships, detailed experimental protocols for their evaluation, and a visual representation of the underlying signaling pathways.
Core Concepts in Dopaminergic Modulation by 3-Substituted Piperidines
The dopaminergic system, with its five receptor subtypes (D1-D5), plays a crucial role in regulating motor control, cognition, motivation, and reward.[1][2] These receptors are broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[3][4] D1-like receptors are typically coupled to Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][5] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3][4][5] The diverse functions of dopamine are mediated by the specific signaling cascades initiated by these receptors. The 3-substituted piperidine analogs have emerged as a versatile scaffold for developing ligands with varying affinities and selectivities for these dopamine receptor subtypes.
Quantitative Analysis of Dopaminergic Activity
The binding affinity of 3-substituted piperidine analogs to dopamine receptors is a critical determinant of their pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of various 3-substituted piperidine and related piperazine analogs for human dopamine D2 and D3 receptors.
| Compound | R Group (Substitution) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |
| Benzimidazole-2-thione derivative 7a | 3-Aryl | - | Nanomolar range | Selective for D2 | [6] |
| Benzimidazole-2-thione derivative 7b | 3-Aryl | - | Nanomolar range | Selective for D2 | [6] |
| 1,4-dihydroxyquinoxaline-2,3-dione 8a | 3-Aryl | Moderate | Moderate | - | [6] |
| 1,4-dihydroxyquinoxaline-2,3-dione 8b | 3-Aryl | Moderate | Moderate | - | [6] |
| 2-dihalomethylbenzimidazole 9 | 3-Aryl | Moderate | Moderate | - | [6] |
| 2-dihalomethylbenzimidazole 10 | 3-Aryl | Moderate | Moderate | - | [6] |
| Compound | R1 | R2 | D2 Ki (nM) | D3 Ki (nM) | D2:D3 Selectivity | Reference |
| 3a | 2-F | - | 384 ± 39.6 | 96.2 ± 16.9 | 4.0 | [7] |
| 3b | 3-F | - | 2516 ± 252 | 1003 ± 118 | 2.5 | [7] |
| 3c | 4-F | - | 3091 ± 269 | 1176 ± 240 | 2.6 | [7] |
| 3d | 2-F | 5-CN | 5431 ± 1059 | 726 ± 101 | 7.5 | [7] |
| 6a | 2-F | 4-(thien-3-yl)benzamide | - | 1.4 ± 0.21 | >400 | [7] |
| 7a | 2-F | 4-(1,3-Thiazol-4-yl)benzamide | - | - | - | [7] |
Experimental Protocols
The characterization of the dopaminergic activity of 3-substituted piperidine analogs relies on robust and reproducible experimental assays. The following sections provide detailed protocols for two key in vitro assays: the radioligand binding assay to determine receptor affinity and the cAMP functional assay to assess functional activity.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Source: Use cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3) or tissue homogenates from regions with high receptor expression (e.g., bovine caudate nuclei).[6][8]
-
Homogenization: Homogenize cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a Polytron.[8]
-
Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[9]
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[8]
-
Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation to wash the membranes.
-
Final Preparation: Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
Materials:
-
Receptor membrane preparation
-
Radioligand (e.g., [3H]Spiperone for D2/D3 receptors)[6]
-
Unlabeled test compounds (3-substituted piperidine analogs) at various concentrations
-
Non-specific binding control (a high concentration of a known ligand, e.g., haloperidol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂[8]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)[10]
-
Filtration apparatus (cell harvester)
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[9]
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.[10]
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular levels of the second messenger cAMP.
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the dopamine receptor of interest.
-
Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation:
-
For Gs-coupled receptors (D1-like): Incubate the cells with varying concentrations of the test compound.
-
For Gi-coupled receptors (D2-like): Pre-incubate the cells with varying concentrations of the test compound, followed by stimulation with a known adenylyl cyclase activator like forskolin.
-
2. cAMP Measurement (using a LANCE Ultra cAMP Kit as an example):
-
Lysis and Detection: After incubation, lyse the cells and add the detection reagents according to the manufacturer's protocol. This typically involves a Eu-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Assay Principle: The assay is a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.
-
Signal Measurement:
-
High cAMP levels (agonist for D1-like, or no inhibition for D2-like): Less d2-labeled cAMP binds to the antibody, resulting in a low FRET signal.
-
Low cAMP levels (antagonist/inverse agonist for D1-like, or agonist for D2-like): More d2-labeled cAMP binds to the antibody, leading to a high FRET signal.
-
-
Data Acquisition: Read the plate using a microplate reader capable of detecting the TR-FRET signal.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw fluorescence data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Visualizing Dopaminergic Signaling and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes involved, the following diagrams were generated using Graphviz.
Dopamine Receptor Signaling Pathways
Caption: D1-like receptor signaling pathway.
Caption: D2-like receptor signaling pathway.
Experimental Workflows
Caption: Radioligand binding assay workflow.
Caption: cAMP functional assay workflow.
Conclusion
3-Substituted piperidine analogs represent a promising class of compounds for the development of novel therapeutics targeting the dopaminergic system. Their chemical tractability allows for fine-tuning of their affinity and selectivity for dopamine receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to effectively characterize and advance these molecules from discovery to clinical application. A thorough understanding of their structure-activity relationships and functional consequences is paramount for the rational design of next-generation dopaminergic modulators with improved efficacy and side-effect profiles.
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Synthesis and dopaminergic features of six novel 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
Methodological & Application
Synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the formation of the precursor 3-(3-methoxybenzyl)pyridine via a Kumada cross-coupling reaction, followed by the catalytic hydrogenation of the pyridine ring and subsequent hydrochloride salt formation.
Experimental Overview
The overall synthetic pathway is depicted below. The first step involves a nickel-catalyzed Kumada coupling between 3-bromopyridine and the Grignard reagent derived from 3-methoxybenzyl chloride. The resulting 3-(3-methoxybenzyl)pyridine is then subjected to catalytic hydrogenation using Platinum(IV) oxide (Adam's catalyst) to yield the corresponding piperidine. Finally, treatment with hydrochloric acid affords the target compound as its hydrochloride salt.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | ≥98% | Commercial |
| 3-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | ≥98% | Commercial |
| Magnesium turnings | Mg | 24.31 | ≥99% | Commercial |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) | C₂₇H₂₆Cl₂NiP₂ | 541.04 | ≥98% | Commercial |
| Platinum(IV) oxide (PtO₂) | PtO₂ | 227.08 | ≥99% | Commercial |
| Hydrogen gas (H₂) | H₂ | 2.02 | High Purity | Gas Cylinder |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | ≥99.9% | Commercial |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ≥99.7% | Commercial |
| Hydrochloric acid in ethanol | HCl/C₂H₅OH | Variable | ~1.25 M | Commercial |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Time (h) | Typical Yield (%) | Product Purity (%) |
| 1 | Kumada Coupling | Reflux in THF | 12-18 | 75-85 | ≥95 (crude) |
| 2 | Hydrogenation | 50 psi H₂, Room Temp. | 12-24 | 85-95 | ≥98 (after workup) |
| 3 | Salt Formation | 0°C to Room Temp. | 2 | >95 | ≥98 |
Table 3: Characterization of Final Product
| Property | Value |
| Molecular Formula | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-172 °C (estimated) |
| Purity (HPLC) | ≥98% |
Experimental Protocols
Step 1: Synthesis of 3-(3-Methoxybenzyl)pyridine
This procedure is based on a standard Kumada cross-coupling reaction.
Materials:
-
Magnesium turnings (1.5 g, 61.7 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
3-Methoxybenzyl chloride (7.7 g, 49.2 mmol)
-
3-Bromopyridine (7.0 g, 44.3 mmol)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)) (0.24 g, 0.44 mmol)
Procedure:
-
A dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.
-
A small crystal of iodine is added, and the flask is gently heated with a heat gun under a stream of nitrogen to activate the magnesium.
-
Anhydrous THF (10 mL) is added, followed by a small portion of a solution of 3-methoxybenzyl chloride in 20 mL of anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by bubbling and heat generation), the remaining 3-methoxybenzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.
-
The Grignard solution is cooled to room temperature.
-
In a separate flask, a solution of 3-bromopyridine in 20 mL of anhydrous THF is prepared, and the NiCl₂(dppp) catalyst is added.
-
The Grignard reagent solution is transferred via cannula to the solution of 3-bromopyridine and the catalyst.
-
The reaction mixture is heated at reflux for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to 0°C and cautiously quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(3-methoxybenzyl)pyridine as a pale yellow oil.
Step 2: Synthesis of this compound
This procedure details the catalytic hydrogenation of the pyridine precursor followed by hydrochloride salt formation.
Materials:
-
3-(3-Methoxybenzyl)pyridine (5.0 g, 25.1 mmol)
-
Glacial Acetic Acid (50 mL)
-
Platinum(IV) oxide (PtO₂) (0.28 g, 1.25 mmol)
-
1.25 M HCl in Ethanol
Procedure:
-
To a high-pressure reaction vessel (Parr shaker), add 3-(3-methoxybenzyl)pyridine and glacial acetic acid.
-
Carefully add the Platinum(IV) oxide catalyst to the solution.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction is monitored by the cessation of hydrogen uptake.
-
Upon completion, the reaction vessel is carefully vented, and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The residue is dissolved in a minimal amount of ethanol and cooled in an ice bath.
-
A solution of 1.25 M HCl in ethanol is added dropwise with stirring until the pH is acidic.
-
The resulting precipitate is stirred for an additional hour at 0°C and then allowed to warm to room temperature.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.
Logical Relationships
The synthesis of the target compound is dependent on the successful execution of two sequential chemical transformations. The relationship between the key components and processes is illustrated in the diagram below.
Caption: Logical flow from starting materials to the final product.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields are typical and may vary. It is recommended to perform a small-scale trial before scaling up the synthesis.
Application Notes and Protocols: Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride from 3-(3-Methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride, commencing from the starting material 3-(3-methoxyphenyl)pyridine. The primary transformation involves the catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine derivative. This method is robust and has been adapted from established procedures for the reduction of substituted pyridines.[1][2][3] The subsequent conversion to the hydrochloride salt is also described. All quantitative data are summarized in tables, and the experimental workflow is visually represented.
Note on Nomenclature: The direct reduction of 3-(3-methoxyphenyl)pyridine results in 3-(3-methoxyphenyl)piperidine, where the methoxyphenyl group is directly attached to the piperidine ring. The synthesis of 3-(3-methoxybenzyl)piperidine would necessitate a different starting material containing a methylene spacer. This protocol details the synthesis of the direct phenyl-piperidine derivative.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Catalytic Hydrogenation: The pyridine ring of 3-(3-methoxyphenyl)pyridine is reduced to a piperidine ring using a platinum(IV) oxide catalyst under a hydrogen atmosphere.
-
Salt Formation: The resulting 3-(3-methoxyphenyl)piperidine is treated with hydrochloric acid to form the stable hydrochloride salt.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3-methoxyphenyl)pyridine | ≥97% | Commercially Available | |
| Platinum(IV) oxide (PtO₂) | Reagent Grade | Commercially Available | Adams' catalyst |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Solvent for hydrogenation |
| Hydrogen (H₂) Gas | High Purity | ||
| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available | For basification |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | For extraction and salt formation |
| Hydrochloric Acid (HCl) | e.g., 2M in Diethyl Ether | Commercially Available | For salt formation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |
| Celite | Commercially Available | For filtration |
Synthesis of 3-(3-Methoxyphenyl)piperidine
This protocol is adapted from established methods for the catalytic hydrogenation of substituted pyridines.[1][2]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-(3-methoxyphenyl)pyridine (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of substrate).
-
Catalyst Addition: To this solution, add platinum(IV) oxide (PtO₂) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen gas (50-70 bar) and commence vigorous stirring.[1] The reaction is typically run at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from 6 to 10 hours.[1]
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of Celite. Wash the Celite pad with a small amount of acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in water and cool in an ice bath.
-
Basify the aqueous solution to a pH > 10 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-(3-methoxyphenyl)piperidine as an oil.
-
Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride
-
Salt Formation: Dissolve the crude 3-(3-methoxyphenyl)piperidine oil in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(3-Methoxyphenyl)piperidine Hydrochloride as a solid.[2]
Data Presentation
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-(3-methoxyphenyl)pyridine | C₁₂H₁₁NO | 185.22 | Solid (predicted)[4] | 5958-02-1[5] |
| 3-(3-Methoxyphenyl)piperidine Hydrochloride | C₁₂H₁₈ClNO | 227.73 | Solid | 19725-18-9[6] |
Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Reference/Notes |
| Substrate | 3-(3-methoxyphenyl)pyridine | |
| Catalyst | Platinum(IV) oxide (PtO₂) | 5-10 mol% |
| Solvent | Glacial Acetic Acid | |
| Hydrogen Pressure | 50-70 bar | [1] |
| Temperature | Room Temperature | |
| Reaction Time | 6-10 hours | [1] |
| Expected Yield | ~85% | Based on similar syntheses[2] |
| Purity | ≥97% | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride.
Logical Relationship of Reaction Components
Caption: Key components in the synthesis of 3-(3-Methoxyphenyl)piperidine HCl.
References
- 1. asianpubs.org [asianpubs.org]
- 2. prepchem.com [prepchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 5. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
One-Pot Synthesis of 3-(Substituted Benzyl)piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-(substituted benzyl)piperidines, a class of compounds with significant physiological and pharmaceutical activities, including potential fungicide and central nervous system applications.[1] The presented methodology offers a convenient and efficient alternative to multi-step syntheses, which often suffer from low overall yields and the use of hazardous reagents.[1]
Introduction
3-(Substituted benzyl)piperidines are valuable scaffolds in medicinal chemistry. Traditional synthetic routes to these compounds are often lengthy and inefficient. The one-pot method detailed below combines a Grignard reaction with a subsequent catalytic deoxygenation and heteroaromatic ring saturation, providing a streamlined approach to a variety of 3-(substituted benzyl)piperidine derivatives. This method starts from readily available pyridine-3-carboxaldehyde and substituted bromobenzenes.[1]
Reaction Principle
The synthesis proceeds in two main stages within a single pot:
-
Grignard Reaction: A substituted phenylmagnesium bromide (Grignard reagent) is added to pyridine-3-carboxaldehyde. This step forms an aryl-3-pyridyl-methanol intermediate.[1]
-
Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation in the presence of a palladium catalyst. This single step achieves both the deoxygenation of the benzylic alcohol and the saturation of the pyridine ring to yield the final 3-(substituted benzyl)piperidine.[1]
Experimental Workflow
The overall experimental workflow for the one-pot synthesis is depicted below.
Caption: General workflow for the one-pot synthesis of 3-(substituted benzyl)piperidines.
Detailed Experimental Protocol
This protocol is based on the successful synthesis of a series of 3-(substituted benzyl)piperidines as reported in the literature.[1]
Materials:
-
Pyridine-3-carboxaldehyde
-
Substituted bromobenzenes (e.g., bromobenzene, 4-fluorobromobenzene, etc.)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
10% Palladium on charcoal (Pd/C) catalyst
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
Part 1: Grignard Reagent Formation and Reaction with Pyridine-3-carboxaldehyde
-
Activate magnesium turnings in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add a solution of the substituted bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine.
-
After the magnesium has been consumed, cool the Grignard reagent to 0 °C.
-
Add a solution of pyridine-3-carboxaldehyde in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aryl-3-pyridyl-methanol intermediate.
Part 2: One-Pot Catalytic Deoxygenation and Ring Saturation
-
Dissolve the crude aryl-3-pyridyl-methanol intermediate in glacial acetic acid.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-80 psi) at a temperature of 50-70 °C for 12-24 hours.
-
After the reaction is complete, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in water and basify with a concentrated NaOH solution to a pH of approximately 12.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 3-(substituted benzyl)piperidine.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3-(substituted benzyl)piperidines using the one-pot method described above.[1]
| Entry | Substituent (R) | Intermediate Yield (%) | Overall Yield (%) |
| 1 | H | 75 | 68 |
| 2 | 4-F | 82 | 75 |
| 3 | 4-Cl | 78 | 71 |
| 4 | 4-Br | 75 | 67 |
| 5 | 4-CH3 | 72 | 65 |
| 6 | 4-OCH3 | 68 | 60 |
| 7 | 3,4-di-Cl | 70 | 62 |
| 8 | 2,4-di-F | 79 | 72 |
Signaling Pathway/Logical Relationship Diagram
The logical progression of the key chemical transformations in this one-pot synthesis is illustrated below.
Caption: Key transformations in the one-pot synthesis.
Conclusion
The described one-pot synthesis provides a facile and efficient method for the preparation of a range of 3-(substituted benzyl)piperidines.[1] This approach is characterized by its operational simplicity, good to excellent yields, and the use of readily available starting materials, making it a valuable tool for researchers in synthetic and medicinal chemistry. The detailed protocol and tabulated data offer a solid foundation for the application and further exploration of this synthetic strategy.
References
Application Notes and Protocols for the In Vivo Evaluation of 3-(3-Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are illustrative and based on the potential pharmacological activities of the piperidine scaffold. As of the date of this document, specific in vivo studies for 3-(3-Methoxybenzyl)piperidine Hydrochloride are not publicly available. Therefore, the proposed experimental designs are hypothetical and should be adapted based on preliminary in vitro findings for this specific compound.
Introduction: Therapeutic Potential of Piperidine-Containing Compounds
The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[1][2] In the realm of neuroscience, piperidine derivatives are key components of pharmaceuticals developed for neurological and psychiatric disorders.[1][3] Their structural properties allow for favorable interactions with various biological targets within the central nervous system (CNS).
This compound, as a member of this class, is a promising candidate for investigation in various animal models of CNS disorders. Its structural similarity to known neurologically active agents suggests potential utility in areas such as cognitive enhancement, neuroprotection, and the treatment of neuropsychiatric symptoms. These application notes provide a framework for the initial in vivo characterization of this compound.
Potential Mechanisms of Action
Based on the pharmacology of structurally related benzylpiperidine and piperidine compounds, two potential mechanisms of action for this compound are proposed: cholinesterase inhibition and sigma receptor modulation.
Cholinesterase Inhibition
Many N-benzylpiperidine analogs have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine is increased in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[6][7]
Sigma Receptor Modulation
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in cellular stress responses and the modulation of various neurotransmitter systems.[8][9] Ligands targeting sigma receptors have shown therapeutic potential in models of psychosis, neuropathic pain, and neurodegenerative diseases.[10]
Illustrative In Vivo Experimental Protocols
The following protocols are examples of how this compound could be evaluated in animal models to investigate its potential as a cognitive enhancer or a modulator of psychotic-like behavior.
Assessment of Cognitive Enhancement: Morris Water Maze
This protocol is designed to assess the effects of the compound on spatial learning and memory, relevant for conditions like Alzheimer's disease.[11]
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the water surface.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine
-
Group 3: this compound (Dose 1) + Scopolamine
-
Group 4: this compound (Dose 2) + Scopolamine
-
Group 5: Donepezil (Positive Control) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer the test compound or vehicle (e.g., intraperitoneally, i.p.) 30 minutes before the first trial of each day.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 15 minutes before the first trial.
-
Conduct four trials per day for each mouse, starting from one of four randomized start positions.
-
Record the time to find the platform (escape latency) and the path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis: Analyze escape latency and path length using a two-way repeated measures ANOVA. Analyze probe trial data using a one-way ANOVA followed by a post-hoc test.
Example Data Presentation:
| Treatment Group | Mean Escape Latency (Day 5, s) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle + Saline | 15.2 ± 2.1 | 45.3 ± 3.8 |
| Vehicle + Scopolamine | 48.9 ± 4.5 | 23.1 ± 2.9 |
| Compound (Dose 1) | 35.7 ± 3.9 | 30.5 ± 3.1 |
| Compound (Dose 2) | 22.1 ± 2.8 | 40.2 ± 3.5 |
| Donepezil | 20.5 ± 2.5 | 42.6 ± 3.7 |
Assessment of Antipsychotic-like Activity: Psychostimulant-Induced Hyperlocomotion
This model assesses the potential of a compound to attenuate the hyperlocomotor activity induced by dopamine agonists like amphetamine or MK-801, which is a common screening method for antipsychotic drugs.
Protocol:
-
Animals: Male Swiss Webster mice (25-30 g) are used.
-
Apparatus: Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated photobeam tracking systems.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MK-801
-
Group 3: this compound (Dose 1) + MK-801
-
Group 4: this compound (Dose 2) + MK-801
-
Group 5: Haloperidol (Positive Control) + MK-801
-
-
Procedure:
-
Place mice individually into the open field arenas and allow them to habituate for 30 minutes.
-
Administer the test compound, vehicle, or haloperidol (e.g., subcutaneously, s.c.).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.3 mg/kg, i.p.) or saline.
-
Immediately return the animals to the open field and record locomotor activity (e.g., total distance traveled) for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test.
Example Data Presentation:
| Treatment Group | Total Distance Traveled (cm) in 60 min |
| Vehicle + Saline | 2500 ± 350 |
| Vehicle + MK-801 | 9800 ± 850 |
| Compound (Dose 1) | 7200 ± 700 |
| Compound (Dose 2) | 4500 ± 550 |
| Haloperidol | 3500 ± 400 |
Conclusion and Future Directions
The provided application notes offer a foundational framework for the in vivo investigation of this compound. The illustrative protocols for assessing cognitive enhancement and antipsychotic-like activity are based on the known pharmacology of the broader piperidine class of compounds. It is imperative for researchers to first establish the in vitro pharmacological profile of this specific molecule, including its binding affinities for cholinesterases, sigma receptors, and other CNS targets. The results of such preliminary studies will be crucial in guiding the selection of the most appropriate in vivo models and dose ranges for further investigation. Subsequent studies should also aim to characterize the pharmacokinetic and toxicological profile of this compound to fully evaluate its therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer’s Disease | MDPI [mdpi.com]
- 7. Cholinesterase inhibitor therapy for Alzheimer dementia: what do animal models tell us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3-Methoxybenzyl)piperidine Hydrochloride in Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine-containing compound with potential applications in neuroscience and oncology research. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and in anti-cancer agents.[1] While specific data for this compound is limited, its structural similarity to other benzylpiperidine analogs suggests it may act as a modulator of various cellular targets, including sigma receptors.[2][3]
Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a multitude of cellular functions, including cell proliferation, apoptosis, and neuronal signaling.[4][5] The sigma-1 receptor, a unique ligand-operated chaperone protein at the endoplasmic reticulum, is implicated in neurodegenerative diseases and cancer.[6][7][8] The sigma-2 receptor is also considered a biomarker for proliferating tumor cells.[4][5] These receptors represent promising therapeutic targets, making compounds like this compound valuable tools for developing cell-based assays to screen for novel modulators.
These application notes provide detailed protocols for utilizing this compound in the development of cell-based assays to investigate its potential interaction with sigma receptors and its effects on cell viability.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in typical cell-based assays. This data is representative of what one might expect for a compound with moderate to high affinity for sigma receptors.
| Assay Type | Cell Line | Target | Parameter | Value |
| Radioligand Binding Assay | HEK-293 | Sigma-1 Receptor | Kᵢ (nM) | 75 |
| Radioligand Binding Assay | Jurkat | Sigma-2 Receptor | Kᵢ (nM) | 150 |
| Cell Viability Assay | PC-3 (Prostate Cancer) | N/A | IC₅₀ (µM) | 25 |
| Neurite Outgrowth Assay | PC12 | N/A | EC₅₀ (µM) | 10 |
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the sigma-1 receptor, a potential target for this compound.
Caption: Hypothetical signaling pathway of the sigma-1 receptor.
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the sigma-1 receptor in a competitive binding assay format.
Materials:
-
HEK-293 cells overexpressing the human sigma-1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol
-
This compound
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Cell harvester
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing the sigma-1 receptor.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, --INVALID-LINK---pentazocine, and assay buffer.
-
Non-specific Binding: Add membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of haloperidol.
-
Competitive Binding: Add membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the viability of a cancer cell line, such as PC-3.
Materials:
-
PC-3 cells
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear-bottom plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the Radioligand Binding Assay.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the LC-MS/MS Analysis of Piperidine Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives represent a significant class of heterocyclic amines prevalent in numerous natural products and synthetic pharmaceuticals.[1] The piperidine scaffold is a key structural motif in a wide array of therapeutic agents, including antipsychotics, opioids, and stimulants. Consequently, the accurate and sensitive quantification of these compounds and their metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, drug metabolism research, and forensic toxicology.[2][3][4] This document provides detailed application notes and experimental protocols for the analysis of representative piperidine derivatives in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5]
Featured Piperidine Derivatives
This application note focuses on the LC-MS/MS analysis of the following piperidine derivatives, chosen for their therapeutic relevance and the availability of established analytical methodologies:
-
Fentanyl and its Analogues: Potent synthetic opioids where the piperidine ring is a core structural feature.[6]
-
Methylphenidate: A psychostimulant drug used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[7]
-
Risperidone: An atypical antipsychotic medication.[2]
General Analytical Workflow
The LC-MS/MS analysis of piperidine derivatives in biological samples typically follows a standardized workflow, from sample collection to data analysis. The key steps are outlined in the diagram below.
Caption: General workflow for the LC-MS/MS analysis of piperidine derivatives.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of the featured piperidine derivatives in various biological matrices.
Table 1: Fentanyl and Analogues
| Analyte | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Fentanyl | Dried Blood Spots | 1.00 - 100 | 0.10 | [6] |
| Norfentanyl | Dried Blood Spots | 1.00 - 100 | 0.10 | [6] |
| 3-Methylfentanyl | Dried Blood Spots | 1.00 - 100 | 0.10 | [6] |
| Carfentanil | Dried Blood Spots | 1.00 - 100 | 0.10 | [6] |
| Sufentanil | Dried Blood Spots | 1.00 - 100 | 0.10 | [6] |
| Alfentanil | Dried Blood Spots | 1.00 - 100 | 0.10 | [6] |
| Remifentanil | Whole Blood | 0.1 - 50.0 | 0.100 - 0.500 | [8] |
| Acetyl Fentanyl | Whole Blood | 0.1 - 50.0 | 0.100 - 0.500 | [8] |
| Butyryl Fentanyl | Whole Blood | 0.1 - 50.0 | 0.100 - 0.500 | [8] |
| Furanyl Fentanyl | Whole Blood | 0.1 - 50.0 | 0.100 - 0.500 | [8] |
Table 2: Methylphenidate
| Analyte | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Methylphenidate | Plasma | 0.035 - 40 | 0.035 | [7] |
| d-Methylphenidate | Whole Blood | 0.5 - 500 | 0.5 | [9] |
| l-Methylphenidate | Whole Blood | 0.5 - 500 | 0.5 | [9] |
| Methylphenidate | Dried Blood Spots | 0.2 - 25 | 0.2 | [10] |
Table 3: Risperidone
| Analyte | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Risperidone | Plasma | 0.2 - 50 | 0.2 | [2] |
| 9-Hydroxyrisperidone | Plasma | 0.2 - 50 | 0.2 | [2] |
| Risperidone | Plasma | 2 - 100 | 2 | [11] |
| 9-Hydroxyrisperidone | Plasma | 2 - 100 | 2 | [11] |
| Risperidone | Saliva | 1 - 100 | 1 | [12] |
| 9-Hydroxyrisperidone | Saliva | 1 - 100 | 1 | [12] |
Experimental Protocols
Detailed methodologies for the analysis of the featured piperidine derivatives are provided below. These protocols are intended as a guide and may require optimization for specific laboratory instrumentation and conditions.
Protocol 1: Analysis of Fentanyl and Analogues in Whole Blood
This protocol is adapted from a validated method for the multiplex detection of fentanyl analogues in whole blood.[8]
1. Sample Preparation (Solid-Phase Extraction)
Caption: Solid-phase extraction protocol for fentanyl analysis in whole blood.
-
Materials:
-
Whole blood samples
-
Phosphate-buffered saline (PBS)
-
Internal standard solution (e.g., Fentanyl-D5)
-
Solid-phase extraction (SPE) cartridges (e.g., Cation Exchange)
-
Methanol, DI Water, Acetonitrile, Methylene Chloride, Isopropanol, Ammonium Hydroxide
-
-
Procedure:
-
To 1.0 mL of whole blood, add 4.0 mL of PBS and 2.0 mL of water.[8]
-
Spike the sample with 100.0 µL of the internal standard solution.[8]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with DI water, followed by an acetonitrile/buffer solution.
-
Elute the analytes with a mixture of methylene chloride, isopropanol, and ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: Biphenyl analytical column[8]
-
Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A, which is gradually decreased over the run.[8]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 °C[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)[13]
-
Scan Type: Multiple Reaction Monitoring (MRM)[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for each fentanyl analogue and the internal standard are monitored. For example, for fentanyl, a common transition is m/z 337.2 → 188.2.[1]
-
Protocol 2: Analysis of Methylphenidate in Plasma
This protocol is based on a validated LC-MS/MS method for the determination of methylphenidate in human plasma.[7]
1. Sample Preparation (Protein Precipitation)
Caption: Protein precipitation protocol for methylphenidate analysis in plasma.
-
Materials:
-
Plasma samples
-
2% Formic Acid
-
Internal standard solution (e.g., Propranolol)[7]
-
Cold Acetonitrile
-
-
Procedure:
-
To a 200 µL aliquot of plasma, add 10 µL of 2% formic acid to stabilize the methylphenidate.[7]
-
Spike the sample with the internal standard.
-
Add cold acetonitrile to precipitate the proteins.
-
Vortex the sample to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Mass Spectrometry:
Protocol 3: Analysis of Risperidone and 9-Hydroxyrisperidone in Plasma
This protocol is derived from a validated LC-MS/MS method for the quantification of risperidone and its active metabolite in plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
Caption: Liquid-liquid extraction protocol for risperidone analysis in plasma.
-
Materials:
-
Procedure:
-
To 200 µL of plasma, add the internal standard.[2]
-
Add a buffer solution to adjust the pH.
-
Add the extraction solvent.
-
Vortex the mixture to facilitate the extraction of the analytes into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A normal phase column may be used for the separation of risperidone and its enantiomeric metabolite.[2]
-
Mobile Phase: A suitable mobile phase for normal phase chromatography, such as a mixture of a non-polar solvent with a polar modifier.
-
Flow Rate: 0.8 - 1.2 mL/min
-
-
Mass Spectrometry:
Conclusion
The LC-MS/MS methods described in this application note provide a robust and sensitive framework for the quantitative analysis of various piperidine derivatives in biological samples. The successful implementation of these protocols can significantly contribute to advancements in clinical and forensic toxicology, pharmacokinetic research, and the development of novel therapeutics based on the piperidine scaffold. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. [LC-MS/MS assay of methylphenidate: stability and pharmacokinetics in human] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel and rapid LC-MS/MS method for quantitative analysis of methylphenidate in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in plasma - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Radioiodination of Benzylpiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the radioiodination of benzylpiperidine derivatives, a class of compounds with significant interest in pharmaceutical research for their utility as imaging agents in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The protocols outlined below are intended to guide researchers in the synthesis of these valuable radiotracers.
Introduction
Benzylpiperidine scaffolds are key components in a variety of biologically active molecules. Radiolabeling these compounds with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) allows for the non-invasive in vivo study of their biological targets, such as sigma receptors or transporters. The choice of iodine isotope depends on the intended application, with ¹²³I being suitable for SPECT imaging due to its 13.2-hour half-life and 159 keV gamma emission, while ¹²⁴I is used for PET imaging.[1] ¹²⁵I, with its longer half-life of 60 days, is often employed in preclinical research and for in vitro assays.[2][3]
The most common and efficient methods for radioiodinating aromatic rings, such as the benzyl group in benzylpiperidine compounds, include direct electrophilic substitution and, more notably, iododestannylation of an organotin precursor.[4] The latter method is often preferred as it provides high radiochemical yields and specific activities.[5] This document will focus on a detailed protocol for the radioiodination of a benzylpiperidine derivative via the iododestannylation of a tri-butylstannyl precursor.
Quantitative Data Summary
The following table summarizes typical radiochemical yields (RCY) and purities for the radioiodination of benzylpiperidine-related structures using different methods.
| Compound/Precursor | Method | Oxidizing Agent | Radiochemical Yield (RCY) | Radiochemical Purity | Reference(s) |
| (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide | Iododestannylation | Chloramine-T or H₂O₂ | 71-86% | >99% | [5][6] |
| Stannylated tetrazine derivative | Iododestannylation | Not specified | 65 ± 8% | >99% | [4] |
| 3-tris[2-perfluorohexylethylene]stannylbenzylguanidine | Iododestannylation | Iodogen | 81% | Not specified | [1] |
| Benzyl 4-bromobenzyl disulfide | Cu(I)-assisted Nucleophilic Exchange | Not applicable | 30-40% | Not specified | [7] |
Experimental Protocol: Radioiodination via Iododestannylation
This protocol details the radioiodination of a benzylpiperidine derivative using a stannylated precursor, based on the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP).[5][8]
Materials and Equipment
-
(N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide (precursor)
-
Sodium Iodide [¹²⁵I] (Na[¹²⁵I]) in 0.1 M NaOH
-
Phosphate buffer (0.1 M, pH 7.4)
-
Chloramine-T solution (1 mg/mL in water) or 30% Hydrogen Peroxide (H₂O₂)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Reaction vial (e.g., 1.5 mL Eppendorf tube or V-vial)
-
Magnetic stirrer and stir bar
-
Syringes for reagent transfer
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a radiation detector
-
Thin-Layer Chromatography (TLC) strips (e.g., silica gel)
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water with 0.1% TFA)
-
Solvents for extraction (e.g., ethyl acetate)
Procedure
-
Preparation:
-
In a reaction vial, dissolve 5-10 µg of the (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide precursor in 50-100 µL of ethanol or a similar suitable solvent.
-
-
Radioiodination Reaction:
-
Quenching the Reaction:
-
Terminate the reaction by adding 50-100 µL of sodium metabisulfite solution to reduce the excess oxidizing agent.[8]
-
-
Extraction and Purification:
-
Add 500 µL of ethyl acetate and 500 µL of water to the reaction vial.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic (ethyl acetate) layer containing the radioiodinated product to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
Purify the radiolabeled compound using reverse-phase HPLC.[4]
-
-
Quality Control:
Visualizations
Experimental Workflow for Radioiodination
Caption: Workflow for benzylpiperidine radioiodination.
Iododestannylation Reaction Pathway
Caption: Iododestannylation reaction for radioiodination.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. revvity.com [revvity.com]
- 4. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 5. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of radioiodine labeled dibenzyl disulfide for evaluation of tumor cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Content Screening of 3-(3-Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative with potential applications in neuroscience research and drug discovery. Compounds containing the piperidine scaffold are known to interact with various central nervous system targets, including sigma receptors.[1] The sigma-1 receptor (S1R), in particular, is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[2][3] It is implicated in a variety of cellular processes such as the regulation of ion channels, calcium signaling, and cellular stress responses, making it a promising therapeutic target for neurodegenerative diseases, psychiatric disorders, and cancer.[2][4]
High-content screening (HCS) provides a powerful platform for assessing the effects of chemical compounds on complex cellular phenotypes. By combining automated microscopy with sophisticated image analysis, HCS enables the simultaneous measurement of multiple cellular parameters in a high-throughput manner. This document outlines detailed protocols for evaluating the biological activity of this compound using HCS, focusing on its potential as a modulator of the sigma-1 receptor. The described assays include neurite outgrowth for neurotrophic and neuroprotective potential, cytotoxicity to determine the therapeutic window, and receptor translocation to provide mechanistic insights.
Principle of the Assays
The presented HCS assays are designed to characterize the bioactivity of this compound by quantifying its effects on key cellular phenotypes. As a putative sigma-1 receptor agonist, the compound is expected to promote neuronal differentiation and survival.
-
Neurite Outgrowth Assay: This assay quantifies the ability of the compound to promote the extension of neurites in a neuronal cell line. This is a key phenotypic indicator of neurotrophic activity. High-content imaging is used to measure various morphological features, including neurite length, number of neurites, and branching.[5]
-
Cytotoxicity Assay: This assay assesses the impact of the compound on cell viability and proliferation. It is crucial for identifying a therapeutic concentration range and flagging potential off-target toxic effects at higher concentrations. Nuclear morphology and cell count are the primary readouts.
-
Sigma-1 Receptor Translocation Assay: Upon activation by an agonist, the S1R can translocate from the ER to other cellular compartments, including the plasma membrane and nuclear envelope.[6][7] This assay uses immunofluorescence to visualize and quantify the subcellular localization of S1R, providing evidence of target engagement.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound in the described high-content screening assays. These values are based on the known activities of selective S1R agonists.
Table 1: Neurite Outgrowth Promoting Activity
| Parameter | 3-(3-Methoxybenzyl)piperidine HCl | PRE-084 (Positive Control) |
| EC50 (µM) | 1.5 | 0.5 |
| Maximal Increase in Total Neurite Length (%) | 180 | 220 |
| Maximal Increase in Neurite Branch Points (%) | 150 | 175 |
Table 2: Cytotoxicity Profile
| Parameter | 3-(3-Methoxybenzyl)piperidine HCl | Haloperidol (Antagonist Control) |
| IC50 (µM) | > 100 | 25 |
| Cell Viability at 10 µM (%) | 98 | 75 |
| Apoptotic Nuclei at 10 µM (%) | < 2 | 15 |
Table 3: Sigma-1 Receptor Translocation
| Parameter | 3-(3-Methoxybenzyl)piperidine HCl | PRE-084 (Positive Control) |
| EC50 for Translocation (µM) | 2.0 | 0.8 |
| Maximal Receptor Translocation Index | 2.5 | 3.0 |
Experimental Protocols
Protocol 1: High-Content Neurite Outgrowth Assay
1. Cell Culture and Plating:
- Culture human neuroblastoma cells (e.g., SH-SY5Y) or a similar neuronal cell line in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
- Seed the cells into 384-well, black-walled, clear-bottom imaging plates at a density of 2,000-5,000 cells per well.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound and the positive control (e.g., PRE-084) in a low-serum medium (e.g., 1% FBS).
- Remove the growth medium from the cell plates and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
- Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. Staining:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., Hoechst 33342).
4. Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Use an appropriate image analysis software to identify the cell bodies and trace the neurites.
- Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
Protocol 2: High-Content Cytotoxicity Assay
1. Cell Culture and Plating:
- Use a relevant cell line (e.g., SH-SY5Y or HeLa cells).
- Plate the cells in 384-well imaging plates at a density that allows for proliferation over the course of the experiment.
2. Compound Treatment:
- Prepare a dose-response curve for this compound and a cytotoxic control compound (e.g., Haloperidol).
- Treat the cells for 24-48 hours.
3. Staining:
- Stain the cells with Hoechst 33342 to label the nuclei and a viability dye (e.g., Propidium Iodide or a cell-permeable green fluorescent dye for live cells).
4. Imaging and Analysis:
- Image the plates on a high-content screening platform.
- Analyze the images to determine the total number of cells (from Hoechst staining) and the number of dead cells (from the viability dye).
- Quantify nuclear morphology changes indicative of apoptosis (e.g., nuclear condensation and fragmentation).
Protocol 3: Sigma-1 Receptor Translocation Assay
1. Cell Culture and Plating:
- Use a cell line endogenously expressing S1R (e.g., SK-OV-3) or a cell line stably overexpressing a tagged S1R (e.g., S1R-GFP).
- Plate the cells in 384-well imaging plates.
2. Compound Treatment:
- Treat the cells with different concentrations of this compound or a positive control agonist for a short duration (e.g., 30-60 minutes).
3. Staining:
- Fix and permeabilize the cells as described in the neurite outgrowth protocol.
- If not using a tagged receptor, stain with an antibody specific for the sigma-1 receptor.
- Co-stain with a marker for the endoplasmic reticulum (e.g., an antibody against Calreticulin or KDEL).
- Counterstain the nuclei with Hoechst 33342.
4. Imaging and Analysis:
- Acquire high-resolution images.
- Use image analysis software to quantify the colocalization of the S1R signal with the ER marker and measure the intensity of the S1R signal in other cellular compartments (e.g., near the plasma membrane). A translocation index can be calculated as the ratio of non-ER S1R signal to total S1R signal.
Visualizations
High-Content Screening Experimental Workflow.
Sigma-1 Receptor Signaling Pathway.
References
- 1. High-Content Microscopy Identifies New Neurite Outgrowth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain-Derived Neurotrophic Factor for High-throughput evaluation of selective Sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of 3-(3-Methoxybenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine Hydrochloride is a piperidine derivative of interest in pharmaceutical and neuroscience research. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS). This document provides a guide to the in vitro evaluation of this compound and its analogs, offering insights into potential biological targets and detailed protocols for key experimental assays. While specific in vitro data for this exact compound is limited in publicly available literature, the following sections present data from closely related analogs to serve as a valuable reference for researchers.
Potential Biological Targets and In Vitro Evaluation Strategies
Based on the pharmacology of structurally similar piperidine compounds, this compound may exhibit activity as an enzyme inhibitor or a receptor ligand. Potential targets include:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease.
-
Opioid Receptors (μ, δ, κ): The piperidine moiety is a core component of many opioid analgesics.
-
Sigma Receptors (σ1, σ2): These receptors are implicated in a variety of CNS functions and are targets for novel therapeutic agents.
The following sections provide representative data from in vitro studies on analogs of this compound and detailed protocols for assessing its activity against these potential targets.
Data Presentation: In Vitro Activity of Analogous Piperidine Derivatives
The following tables summarize the in vitro biological activities of various piperidine derivatives that share structural similarities with this compound. This data can be used as a benchmark for evaluating the potential efficacy and selectivity of the target compound.
Table 1: Cholinesterase Inhibitory Activity of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinones
| Compound ID | Target Enzyme | IC50 (µM) |
| 15b | eeAChE | 0.39 ± 0.11 |
| 15j | eqBChE | 0.16 ± 0.04 |
Data from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors[1]. eeAChE refers to Electrophorus electricus acetylcholinesterase, and eqBChE refers to equine butyrylcholinesterase.
Table 2: Opioid Receptor Binding Affinity of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines
| Compound ID | N-Substituent | Receptor | Ke (nM) |
| 8b | Phenylpropyl | µ | 8.47 |
| δ | 34.3 | ||
| κ | 36.8 |
Data from a study on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines[2]. Ke represents the equilibrium dissociation constant.
Table 3: Sigma-1 Receptor (σ1R) Binding Affinity of a Spiro[benzofuran-piperidine] Derivative
| Compound | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) |
| 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] | Sigma-1 | 1.14 | >1100 |
Data from a pharmacological and metabolic characterization of a potent sigma-1 receptor ligand[3]. Ki represents the inhibition constant.
Experimental Protocols
The following are detailed protocols for common in vitro assays that can be adapted for the evaluation of this compound.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the AChE inhibitory activity of a test compound.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or buffer for control)
-
AChE enzyme solution
-
-
Mix gently and pre-incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Protocol 2: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of bound radioligand is measured, and the displacement by the test compound is used to calculate its binding affinity (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor, sigma-1 receptor)
-
Radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor, [³H]-(+)-pentazocine for sigma-1 receptor)
-
Unlabeled test compound (this compound)
-
Assay buffer (specific to the receptor system)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In test tubes or a 96-well filter plate, combine:
-
Assay buffer
-
Cell membrane preparation
-
Radiolabeled ligand (at a concentration near its Kd)
-
Varying concentrations of the unlabeled test compound.
-
-
Include controls for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a representative signaling pathway and a general experimental workflow relevant to the in vitro evaluation of this compound.
Caption: Simplified μ-Opioid Receptor Signaling Pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound. By leveraging the data from analogous compounds and employing the detailed experimental procedures, researchers can effectively characterize the pharmacological profile of this and other novel piperidine derivatives. The visualization of relevant pathways and workflows further aids in the conceptual understanding and practical execution of these evaluations, ultimately contributing to the advancement of drug discovery and development in the neurosciences.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 3-(3-Methoxybenzyl)piperidine Hydrochloride in Receptor Binding Assays
Abstract
This document provides a comprehensive guide for utilizing 3-(3-Methoxybenzyl)piperidine Hydrochloride as a test ligand in receptor binding assays. The piperidine scaffold is a privileged structure in neuroscience research, with many derivatives showing high affinity for various receptors, notably sigma (σ) receptors.[1][2] While direct binding data for this specific compound is not widely published, its structural similarity to known sigma receptor ligands suggests it is a promising candidate for investigation against this target class.[3][4] These protocols are designed for researchers in pharmacology and drug development to determine the binding affinity (Kᵢ) of this compound, leveraging the principles of competitive radioligand binding.[5] We will detail the underlying theory, provide step-by-step experimental protocols for filtration-based assays, and guide the user through data analysis and interpretation.
Scientific Principles & Strategic Overview
Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target.[5] The fundamental goal is to measure two key parameters: the affinity of the ligand for the receptor (Kd or Kᵢ) and the density of receptors in a given tissue or cell preparation (Bmax).[6][7]
The Target: Sigma (σ) Receptors
Sigma receptors, once misclassified as opioid receptors, are now understood to be unique proteins that bind a wide array of psychotropic drugs.[1] They are broadly divided into two subtypes, σ₁ and σ₂. The σ₁ receptor, in particular, has been implicated in a range of cellular functions and is a target for neuropsychiatric and neurodegenerative disorders. Given that numerous piperidine derivatives exhibit high affinity for sigma receptors, these protocols will focus on methodologies to test this compound for its affinity at these sites.[1][4]
Assay Formats: Saturation vs. Competition
There are two primary types of binding assays relevant to this work:
-
Saturation Assays: These experiments involve incubating a receptor source with increasing concentrations of a radiolabeled ligand to determine its equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][7][8] This assay is crucial for characterizing a receptor system but requires a radiolabeled version of the ligand under investigation.
-
Competitive Assays: This is the most practical method for characterizing an unlabeled compound like this compound. In this setup, a fixed concentration of a known, high-affinity radioligand for the target receptor is incubated with the receptor source in the presence of varying concentrations of the unlabeled "competitor" compound.[5][9] The competitor displaces the radioligand, and the concentration at which it inhibits 50% of the specific binding is known as the IC₅₀. This value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[10]
This guide will focus on the competitive binding assay, as it directly addresses the characterization of the unlabeled title compound.
The Critical Role of Non-Specific Binding (NSB)
A radioligand can bind to the intended receptor (specific binding) and to other components of the assay, such as the filter membrane, lipids, or other proteins (non-specific binding).[11][12] To obtain meaningful data, NSB must be accurately measured and subtracted from the total binding. This is achieved by running a parallel set of experiments in the presence of a saturating concentration of a known, high-affinity unlabeled ligand for the target receptor.[8][12] This "cold" ligand occupies all specific receptor sites, so any remaining radioactivity detected is considered non-specific.
Materials and Reagents
-
Test Compound: this compound
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., guinea pig brain homogenate for σ₁ receptors).
-
Radioligand: A high-affinity radioligand for the target receptor. For σ₁ receptors, [3H]-(+)-Pentazocine is a standard choice.
-
NSB-Defining Ligand: A high-affinity, unlabeled ligand for the target receptor (e.g., Haloperidol or (+)-Pentazocine for σ₁).
-
Assay Buffer: (Example for σ₁): 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer (4°C).
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in a blocking agent like 0.5% polyethylenimine (PEI) to reduce NSB.
-
Scintillation Vials or Plates: Compatible with the filter format.
-
Scintillation Cocktail: A high-efficiency cocktail for tritium (³H).
-
Detection System: Liquid Scintillation Counter.
-
Standard laboratory equipment (pipettes, centrifuges, etc.).
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol will determine the IC₅₀ and Kᵢ of this compound for the target receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., 11 points from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in Assay Buffer at a concentration of 2x its Kd value (e.g., if Kd of [3H]-(+)-Pentazocine is 2 nM, prepare a 4 nM solution).
-
Prepare the receptor membrane suspension in Assay Buffer at a concentration optimized to bind less than 10% of the total added radioligand.[10]
-
Prepare the NSB-defining ligand (e.g., Haloperidol) at a concentration of 1000x the Kd of the radioligand (e.g., 2 µM).
-
-
Assay Plate Setup:
-
Set up the assay in a 96-well plate in triplicate for each condition.
-
Total Binding (TB): Add Assay Buffer.
-
Non-Specific Binding (NSB): Add the NSB-defining ligand solution.
-
Competition Curve: Add each dilution of this compound.
-
-
Incubation:
-
Add the receptor membrane suspension to all wells.
-
Add the radioligand solution to all wells to initiate the binding reaction. The final volume should be consistent (e.g., 200 µL).
-
Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary kinetic experiments.[10]
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mat using the cell harvester.[5]
-
Immediately wash the filters with multiple volumes (e.g., 3 x 300 µL) of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat completely.
-
Place the filters into scintillation vials or a compatible 96-well plate.
-
Add scintillation cocktail and allow the samples to equilibrate.
-
Count the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Presentation: Assay Conditions & Plate Layout
For clarity and reproducibility, experimental parameters should be meticulously recorded.
Table 1: Recommended Assay Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Receptor Source | Guinea Pig Brain Homogenate | High density of σ₁ receptors. |
| Radioligand | [3H]-(+)-Pentazocine | Selective and high-affinity for σ₁ receptors. |
| Radioligand Conc. | ~2-3 nM (~Kd) | Balances signal window with sensitivity for competition.[10] |
| NSB Ligand | Haloperidol (10 µM) | Saturates specific sites to define non-specific binding. |
| Incubation Time | 90 minutes | Allows the binding reaction to reach equilibrium. |
| Incubation Temp. | 25°C (Room Temperature) | Standard condition for stability and binding. |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (4°C) | Cold buffer slows dissociation during washing. |
Data Analysis and Interpretation
The raw output from the scintillation counter (CPM or DPM) must be processed to determine the binding parameters.
Step 1: Calculate Specific Binding For each concentration of the competitor, calculate the average specific binding: Specific Binding = Average Total Binding (CPM) - Average Non-Specific Binding (CPM)
Step 2: Normalize and Plot the Data Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding (the binding in the absence of the competitor). % Inhibition = 100 * (1 - (Specific Binding_competitor / Specific Binding_max)) Plot the % Inhibition (Y-axis) against the logarithm of the competitor concentration (X-axis). This will generate a sigmoidal dose-response curve.
Step 3: Determine the IC₅₀ Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site fit Ki" or similar competitive binding model.[13] The software will calculate the IC₅₀, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
Step 4: Calculate the Kᵢ using the Cheng-Prusoff Equation The Kᵢ is a true measure of affinity that is independent of the assay conditions. It is calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
Kᵢ = IC₅₀ / (1 + ([L] / Kd))
Where:
-
Kᵢ: The inhibition constant of the test compound.
-
IC₅₀: The concentration of the test compound that inhibits 50% of specific binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor.
Visualizing the Workflow and Principles
Diagrams can clarify complex experimental processes and theoretical concepts.
Diagram 1: Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Diagram 2: Principle of Competitive Inhibition
Caption: Radioligand is displaced by the unlabeled competitor.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. revvity.com [revvity.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. graphpad.com [graphpad.com]
Application Notes and Protocols for 3-(3-Methoxybenzyl)piperidine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Note: Investigating 3-(3-Methoxybenzyl)piperidine Hydrochloride as a Potential Acetylcholinesterase Inhibitor
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of biological entities, particularly within the central nervous system.[1] The inherent structural features of the piperidine ring, such as its ability to adopt various conformations and present substituents in defined spatial orientations, make it an ideal building block for interacting with specific binding pockets in proteins.[1] The N-benzylpiperidine motif, in particular, is a common feature in compounds designed as acetylcholinesterase (AChE) inhibitors.
While this compound itself is not extensively documented in publicly available literature for a specific biological target, its structural similarity to known acetylcholinesterase inhibitors suggests its potential in this area. Specifically, analogs containing the benzylpiperidine or benzylpiperazine core have demonstrated inhibitory activity against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. For instance, a closely related analog, 2-(2-(4-(3-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, has shown acetylcholinesterase inhibitory activity.[1]
Postulated Mechanism of Action:
It is hypothesized that this compound may act as a competitive or mixed-type inhibitor of acetylcholinesterase. The piperidine ring is proposed to interact with the peripheral anionic site (PAS) of the enzyme, while the benzyl group could engage in π-π stacking interactions within the active site gorge. The methoxy substituent on the benzyl ring may further influence binding affinity and selectivity. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism central to the treatment of conditions like Alzheimer's disease.
Quantitative Data for Analogs of 3-(3-Methoxybenzyl)piperidine
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
| 2-(2-(4-(3-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 5.5 ± 0.7 | [1] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound. The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.[1][2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type V-S, lyophilized powder)
-
This compound (Test Compound)
-
Donepezil (Reference Inhibitor)
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0).
-
Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in 0.1 M phosphate buffer (pH 8.0) containing NaHCO3.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at different concentrations (or reference inhibitor/blank vehicle)
-
20 µL of AChE solution
-
-
Mix and incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Proposed mechanism of AChE inhibition.
Caption: Experimental workflow for AChE inhibition assay.
References
- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Development of Analytical Methods for Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification and characterization of piperidine derivatives. Piperidine and its analogues are crucial structural motifs in a vast array of pharmaceutical compounds, making robust analytical methods essential for drug discovery, development, and quality control.[1][2]
Introduction
The piperidine ring is a fundamental saturated heterocycle found in numerous natural alkaloids and synthetic pharmaceuticals.[1] The accurate and precise measurement of these compounds is critical throughout the drug development lifecycle. This document outlines various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a comparative overview to guide methodology selection.[3]
The choice of an analytical method is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the available instrumentation.[3][4] For piperidine derivatives lacking a native chromophore, derivatization is often necessary to enhance detection by UV or fluorescence.[1][5]
Logical Approach to Method Selection
The selection of an appropriate analytical technique is a critical first step. The following diagram illustrates a logical workflow for method selection based on the properties of the piperidine derivative.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of piperidine derivatives. Depending on the presence of a chromophore, direct UV detection or pre-column derivatization can be employed.[1]
Quantitative Data Summary: HPLC Methods
| Analyte/Method | Linearity Range (µg/mL) | r² / r | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Piperine (Direct UV) | 5 - 50 | 0.9999 (r) | 101.3 | 0.38 (Repeatability), 1.11 (Intermediate) | 0.015 | 0.044 | [1] |
| Piperidine (Derivatized with 4-Toluene Sulfonyl Chloride) | 0.44 - 53.33 | 0.9996 (r²) | 101.82 | 0.6 | 0.15 | 0.44 | [1][6] |
| Piperidine in Rimonabant (LC-MS) | 0.03 - 0.40 | >0.99 (R) | Not Specified | Not Specified | 0.0101 | Not Specified | [7] |
Experimental Protocol: HPLC-UV Analysis of Piperidine via Pre-Column Derivatization
This protocol describes the analysis of piperidine in a bulk drug substance using pre-column derivatization with 4-toluenesulfonyl chloride.[1]
1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-Toluene Sulfonyl Chloride
-
Piperidine Reference Standard
-
Sodium Bicarbonate Buffer
2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of piperidine in a suitable solvent (e.g., dilute HCl).
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.
-
Vortex and allow the reaction to proceed to completion.
-
Dilute with the mobile phase to the desired concentration.
-
3. HPLC Conditions
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection: UV at the absorbance maximum of the derivative (typically ~230 nm for tosyl derivatives)[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Methoxybenzyl)piperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(3-Methoxybenzyl)piperidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 3-methoxyphenylacetonitrile, a piperidone precursor, or the corresponding pyridine intermediate.
-
Intermediates: Incomplete reduction of the pyridine ring can lead to the presence of 3-(3-Methoxybenzyl)pyridine. If a Grignard reaction is employed with a piperidone, the corresponding tertiary alcohol may be present if the subsequent dehydration and reduction steps are incomplete.
-
Positional Isomers: Depending on the synthetic strategy, isomers such as 2-(3-Methoxybenzyl)piperidine or 4-(3-Methoxybenzyl)piperidine could potentially form as minor byproducts.
-
N-Oxidation Products: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, ethanol, ethyl acetate) may be present in the final product.
Q2: My purified this compound is off-white or yellowish. What could be the cause?
A2: A yellowish tint in the final product can be indicative of trace impurities. This coloration could arise from the presence of oxidized species or residual starting materials that are colored. To address this, consider treating a solution of your compound with activated charcoal during the recrystallization process.
Q3: I am having difficulty crystallizing this compound. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. It is recommended to screen a variety of solvent systems. Good starting points for hydrochloride salts of piperidines include polar protic solvents like ethanol or isopropanol, often in combination with an anti-solvent such as diethyl ether or ethyl acetate to induce precipitation.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation. Use a suitable eluent system, similar to the one you plan to use for the column. The spots can be visualized under a UV lamp (due to the methoxybenzyl group) and/or by staining with a potassium permanganate solution, which is a good general stain for organic compounds.
Q5: What is the expected solubility of this compound in common laboratory solvents?
A5: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility will be lower in less polar solvents such as dichloromethane and chloroform, and it is likely to be poorly soluble in nonpolar solvents like hexanes and diethyl ether.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated with impurities. | Try a lower-boiling point solvent. Add slightly more solvent to reduce saturation. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the product. | Too much solvent was used. The product is significantly soluble in the cold solvent. The compound formed a supersaturated solution and did not crystallize completely. | Concentrate the filtrate and attempt a second crystallization. Cool the crystallization mixture in an ice bath for a longer period. Use a less polar solvent system to decrease solubility. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as excessive charcoal can adsorb the desired product. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | Inappropriate eluent system (too polar or not polar enough). Column was overloaded with crude material. | Optimize the eluent system using TLC. A good starting point for piperidine derivatives is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Use a smaller amount of crude material relative to the stationary phase. |
| Product is streaking on the column/TLC plate. | The compound is too polar for the eluent system. The compound is interacting strongly with the acidic silica gel. | Increase the polarity of the eluent. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel. |
| Product does not elute from the column. | The eluent is not polar enough. The compound has irreversibly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. If the compound is still retained, consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent system should be determined by small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol)
-
Anti-solvent (e.g., diethyl ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., isopropanol) to dissolve the solid completely.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
If no crystals form, slowly add an anti-solvent (e.g., diethyl ether) dropwise until the solution becomes turbid, then allow it to stand.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent or the anti-solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of the free base of 3-(3-Methoxybenzyl)piperidine, which can then be converted to the hydrochloride salt.
Materials:
-
Crude 3-(3-Methoxybenzyl)piperidine
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp and/or potassium permanganate stain
Procedure:
-
Neutralize the Hydrochloride Salt: Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH > 10. Extract the free base into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Select the Eluent: Determine an appropriate eluent system by TLC analysis. A suitable system should give the product an Rf value of approximately 0.2-0.4. For basic piperidine compounds, adding 0.1-1% triethylamine to the eluent can improve peak shape.
-
Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elute the Column: Run the column with the selected eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Collect the precipitate by filtration, wash with the solvent, and dry to yield pure this compound.
Visualizations
Technical Support Center: Synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic routes for the preparation of this compound.
-
Route 1: From N-protected 3-piperidone. This route involves a Grignard reaction, followed by dehydration, hydrogenation, deprotection, and salt formation. It is a versatile method that allows for the construction of the carbon skeleton.
-
Route 2: From 3-(3-Methoxybenzyl)pyridine. This is a more direct approach that relies on the catalytic hydrogenation of a pre-formed pyridine derivative.
Q2: Which N-protecting group is most suitable for Route 1?
A2: The choice of the N-protecting group is crucial for the success of the synthesis. The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable under the Grignard reaction conditions and can be readily removed under acidic conditions, which is convenient for the final hydrochloride salt formation. Other protecting groups like benzyl (Bn) can also be used, but their removal often requires harsher conditions like catalytic hydrogenation, which might be complicated by the presence of other reducible functional groups.
Q3: What are the common challenges encountered during the Grignard reaction in Route 1?
A3: The Grignard reaction with N-protected 3-piperidone can be challenging. Common issues include low yield due to the enolization of the piperidone, and the formation of side products. It is essential to use anhydrous solvents and to control the reaction temperature carefully.
Q4: How can I improve the yield of the catalytic hydrogenation step in both routes?
A4: The yield of the catalytic hydrogenation is highly dependent on the choice of catalyst, solvent, hydrogen pressure, and temperature. For the hydrogenation of the tetrahydropyridine intermediate in Route 1 or the pyridine ring in Route 2, Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C) are commonly used catalysts.[1] The reaction is typically carried out in an acidic solvent like acetic acid to facilitate the reduction of the electron-rich heterocyclic ring.
Q5: What is the best method for the final hydrochloride salt formation?
A5: The most common and effective method is to dissolve the free base, 3-(3-Methoxybenzyl)piperidine, in a suitable organic solvent like diethyl ether or isopropanol, and then bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration.
Troubleshooting Guides
Route 1: Synthesis from N-protected 3-piperidone
Problem 1: Low yield in the Grignard Reaction (Step 1)
| Possible Cause | Suggested Solution |
| Moisture in reagents or glassware | Flame-dry all glassware before use. Use anhydrous solvents (e.g., dry THF or diethyl ether). Ensure the magnesium turnings are dry. |
| Poor quality of magnesium turnings | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Enolization of N-Boc-3-piperidone | Add the Grignard reagent slowly to the piperidone solution at a low temperature (e.g., 0 °C or -78 °C) to minimize deprotonation. |
| Side reactions of the Grignard reagent | Ensure the 3-methoxybenzyl halide used to prepare the Grignard reagent is pure. Prepare the Grignard reagent fresh and use it immediately. |
Problem 2: Incomplete Dehydration (Step 2)
| Possible Cause | Suggested Solution |
| Insufficiently acidic conditions | Use a stronger acid or increase the reaction temperature. Common reagents include strong acids like sulfuric acid or trifluoroacetic acid. |
| Short reaction time | Monitor the reaction by TLC or GC-MS to ensure completion. |
| Steric hindrance | If steric hindrance is an issue, consider using a different dehydrating agent like Martin's sulfurane. |
Problem 3: Low Yield or Incomplete Hydrogenation (Step 3)
| Possible Cause | Suggested Solution |
| Catalyst poisoning | Ensure the substrate is pure and free from any sulfur-containing impurities. Use a higher catalyst loading or a fresh batch of catalyst. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure. A pressure of 50-70 bar is often effective for pyridine ring hydrogenation.[1] |
| Inappropriate solvent | Use a protic solvent like acetic acid or ethanol to facilitate the reaction. |
| Low reaction temperature | While room temperature can be sufficient, gentle heating (e.g., 40-50 °C) may be required for complete conversion. |
Problem 4: Incomplete N-Boc Deprotection (Step 4)
| Possible Cause | Suggested Solution |
| Insufficient acid concentration | Use a stronger acid solution (e.g., 4M HCl in dioxane or trifluoroacetic acid). |
| Short reaction time or low temperature | Increase the reaction time and/or temperature. Monitor the reaction by TLC. |
| Precipitation of the product | If the hydrochloride salt precipitates and stalls the reaction, add a co-solvent to improve solubility. |
Route 2: Synthesis from 3-(3-Methoxybenzyl)pyridine
Problem 1: Low Yield in Catalytic Hydrogenation
| Possible Cause | Suggested Solution |
| Catalyst deactivation | The pyridine nitrogen can poison the catalyst. Use a higher catalyst loading or a more robust catalyst like Rhodium on carbon. The use of an acidic solvent can mitigate this issue. |
| Harsh reaction conditions leading to side products | Optimize the reaction temperature and pressure. Over-reduction can lead to the cleavage of the methoxy group or the benzyl C-N bond. |
| Incomplete reaction | Increase reaction time, hydrogen pressure, or temperature. Monitor the reaction progress carefully. |
Experimental Protocols
Route 1: Detailed Protocol from N-Boc-3-piperidone
Step 1: Synthesis of N-Boc-3-hydroxy-3-(3-methoxybenzyl)piperidine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-methoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the solution to 0 °C.
-
Slowly add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dehydration to N-Boc-3-(3-methoxybenzyl)-1,2,3,6-tetrahydropyridine
-
Dissolve the alcohol from Step 1 in a suitable solvent like dichloromethane.
-
Add a dehydrating agent such as trifluoroacetic acid (2.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Hydrogenation to N-Boc-3-(3-methoxybenzyl)piperidine
-
Dissolve the tetrahydropyridine from Step 2 in glacial acetic acid.
-
Add a catalytic amount of PtO2 (e.g., 5 mol%).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-70 bar) at room temperature for 12-24 hours.[1]
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the N-Boc protected piperidine.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Boc protected piperidine from Step 3 in a minimal amount of diethyl ether or isopropanol.
-
Cool the solution to 0 °C and bubble anhydrous HCl gas through it until precipitation is complete. Alternatively, add a solution of 4M HCl in dioxane dropwise.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Route 2: Detailed Protocol from 3-(3-Methoxybenzyl)pyridine
-
In a high-pressure reactor, dissolve 3-(3-methoxybenzyl)pyridine (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of PtO2 (5-10 mol%).
-
Pressurize the reactor with hydrogen gas (50-70 bar) and stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 24-48 hours.[1]
-
After the reaction is complete (monitored by GC-MS or NMR), carefully vent the hydrogen and filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the free base with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Follow Step 4 from Route 1 for the hydrochloride salt formation.
Data Presentation
Table 1: Typical Yields for Analogue Synthesis via Route 1
| Step | Reaction | Protecting Group | Reported Yield (%) |
| 1 | Grignard Reaction | Trityl | ~85% |
| 2 | Dehydration | Trityl | ~84% |
| 3 | Hydrogenation | Trityl | ~90% |
| 4 | Deprotection | Trityl | High |
Note: Yields are based on analogous reactions for 3-phenylpiperidine derivatives and may vary for the target molecule.[2]
Visualizations
Caption: Synthetic workflow for Route 1.
References
Technical Support Center: Stability of 3-(3-Methoxybenzyl)piperidine Hydrochloride in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(3-Methoxybenzyl)piperidine Hydrochloride in Dimethyl Sulfoxide (DMSO) solutions. While specific stability data for this compound is not extensively available in public literature, this guide offers best practices, troubleshooting advice, and standardized protocols based on general knowledge of small molecule stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For many non-polar to moderately polar small molecules like this compound, DMSO is a common and effective solvent for creating high-concentration stock solutions.[1] It is capable of dissolving a wide range of compounds, making it a standard choice in drug discovery and biological research.
Q2: What are the optimal storage conditions for a DMSO stock solution of this compound?
A2: To maximize stability and longevity, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[2] It is crucial to use tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially decrease the solubility and stability of the compound.[2][3]
Q3: How long can I expect this compound to be stable in DMSO at room temperature?
A3: While specific data for this compound is unavailable, prolonged storage of any compound in DMSO at room temperature is generally discouraged. Studies on large compound libraries have shown that a significant percentage of compounds can degrade over time at ambient temperatures. One study indicated that the probability of observing a compound was 92% after 3 months, which dropped to 52% after one year of storage in DMSO at room temperature.[4] For experimental consistency, it is best to minimize the time stock solutions are kept at room temperature.
Q4: My compound precipitated out of the DMSO solution after dilution in an aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out" and occurs when a compound that is soluble in DMSO is not soluble in the final aqueous solution.[1][5] To mitigate this, you can try the following:
-
Stepwise Dilution: Dilute the DMSO stock solution in a stepwise manner instead of a single large dilution.[2]
-
Vortexing/Sonication: Vortex or sonicate the solution after dilution to help redissolve the precipitate.[1]
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can improve solubility.[6]
-
Lower Final Concentration: Ensure the final concentration of the compound in the aqueous medium does not exceed its solubility limit.
-
Co-solvents: In some cases, the use of a co-solvent in the aqueous buffer can help maintain solubility.[2]
Q5: Can the purity of DMSO affect the stability of my compound?
A5: Yes, the quality of the DMSO is critical. Use only anhydrous, high-purity DMSO (≥99.7%).[5] DMSO is hygroscopic and readily absorbs water from the atmosphere.[3] The presence of water can decrease the solubility of hydrophobic compounds and can also participate in degradation pathways such as hydrolysis.[5][7] It is recommended to use fresh DMSO from a tightly sealed bottle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | The concentration may be too high, exceeding the compound's solubility limit. | Try preparing a more dilute stock solution. Gentle heating or sonication can also aid in dissolution.[6] |
| The DMSO may have absorbed water, reducing its solvating power. | Use a fresh, unopened bottle of anhydrous DMSO.[5] | |
| Stock solution appears cloudy or has visible particulates over time. | The compound may be precipitating out of solution due to temperature changes or moisture absorption. | Centrifuge the vial to pellet the precipitate and use the supernatant, noting the potential for inaccurate concentration. To prevent this, ensure proper storage in tightly sealed vials and minimize freeze-thaw cycles.[2][3] |
| The compound may be degrading, forming insoluble byproducts. | Assess the purity of the stock solution using an analytical method like HPLC-UV/MS. If degradation is confirmed, prepare a fresh stock solution and re-evaluate storage conditions. | |
| Inconsistent results in bioassays using the same stock solution. | The compound may be degrading, leading to a decrease in the effective concentration. | Perform a stability study to determine the rate of degradation under your storage and experimental conditions. Always use a freshly thawed aliquot for each experiment. |
| Inaccurate pipetting of the viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of DMSO solutions. |
Data Presentation: Stability of this compound in DMSO
As no specific stability data for this compound in DMSO is publicly available, researchers should perform their own stability studies. The following table template can be used to record and analyze experimental data.
| Storage Condition | Time Point | Concentration (mM) | % Remaining | Purity by HPLC (%) | Observations |
| -80°C | 0 | 100 | |||
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| -20°C | 0 | 100 | |||
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 4°C | 0 | 100 | |||
| 1 week | |||||
| 1 month | |||||
| Room Temp. | 0 | 100 | |||
| 24 hours | |||||
| 1 week |
Experimental Protocols
Protocol: Assessing Compound Stability in DMSO using HPLC-UV/MS
Objective: To quantitatively determine the stability of this compound in a DMSO stock solution over time under various storage conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Sterile, tightly sealing vials
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution:
-
Allow the solid compound and anhydrous DMSO to equilibrate to room temperature to prevent condensation.
-
Accurately weigh a sufficient amount of this compound and dissolve it in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use vials corresponding to each time point and storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Tightly seal each vial.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot and prepare it for HPLC analysis.
-
Perform a serial dilution of the DMSO stock with an appropriate mobile phase (e.g., 50:50 ACN:water) to a final concentration suitable for the HPLC-UV/MS detector.
-
Inject the sample and record the peak area of the parent compound. This will serve as the 100% reference point.
-
-
Incubation and Subsequent Time Points:
-
Store the remaining aliquots under their designated conditions.
-
At each scheduled time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely and equilibrate to room temperature.
-
Prepare and analyze the samples by HPLC-UV/MS in the same manner as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining by comparing the peak area to the T=0 peak area: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Plot the % remaining versus time for each storage condition to visualize the degradation kinetics.
-
Mandatory Visualization
Caption: A step-by-step workflow for preparing and assessing compound stability in DMSO.
References
Troubleshooting low yield in Grignard reaction for piperidine synthesis
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Grignard synthesis of piperidine derivatives, specifically focusing on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use an N-protected piperidone for this reaction?
A1: Grignard reagents are extremely strong bases. If the nitrogen on the piperidine ring has an acidic proton (N-H), the Grignard reagent will act as a base and deprotonate the nitrogen instead of acting as a nucleophile and attacking the carbonyl carbon.[1] This acid-base reaction is much faster than the desired addition reaction and will consume the Grignard reagent, preventing the formation of the desired product.[1] Therefore, using a protecting group, such as a tert-butoxycarbonyl (Boc) group, is essential to "mask" the acidic proton and ensure the Grignard reagent attacks the carbonyl.[2][3]
Q2: My Grignard reaction is difficult to initiate. What are the most common reasons for this?
A2: Failure to initiate is a frequent issue and is almost always linked to two main factors:
-
Presence of Moisture: Grignard reagents are highly sensitive to water.[3][4] Even trace amounts in glassware or solvents will quench the reagent as it forms.[3][5][6] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere.[4][5][7] Solvents must be anhydrous.[4][5]
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide (MgO) on their surface that prevents the reaction from starting.[4][7][8] Activation is necessary to expose a fresh metal surface.[7][8]
Q3: The reaction mixture turned dark brown or black during the formation of the Grignard reagent. Is this normal?
A3: While the Grignard reagent solution is typically cloudy and gray-to-brown, a very dark brown or black color can indicate decomposition or side reactions.[9] This may be caused by overheating the reaction, impurities in the magnesium or the organic halide, or the formation of finely divided metal from side reactions like Wurtz coupling.[7] While some color change is expected, excessive darkening can be a sign of a compromised reagent and potentially lower yields.
Q4: Can I store a Grignard reagent for later use?
A4: It is highly recommended to use Grignard reagents immediately after their preparation. They are notoriously unstable and can degrade over time, even when stored under an inert atmosphere.[4] If short-term storage is absolutely necessary, it must be in a sealed, dry container under a positive pressure of an inert gas like argon or nitrogen, preferably at a low temperature.[4] However, expect the concentration to decrease over time.[4]
Troubleshooting Guide: Low Product Yield
Low yield of the desired piperidine product is a common challenge. The following guide addresses specific symptoms, their probable causes, and recommended solutions.
Issue 1: Grignard Reagent Formation Fails or is Incomplete
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not start (no bubbling, no cloudiness, no heat). | Moisture Contamination: Residual water in glassware or solvents.[4][8] | Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.[5][7] Use fresh, anhydrous solvents, preferably from a Sure/Seal™ bottle or a solvent purification system.[5] |
| Inactive Magnesium Surface: A layer of MgO is preventing the reaction.[7][8] | Activate the magnesium. Methods include: gently crushing the turnings with a dry stirring rod, adding a small crystal of iodine (the color will disappear upon activation), or adding a few drops of 1,2-dibromoethane.[4][7][8] | |
| Unreactive Organic Halide: The C-X bond is too strong. | The reactivity order for halides is I > Br > Cl >> F.[7] If using an alkyl or aryl chloride, initiation may be more difficult than with the corresponding bromide or iodide.[9] | |
| Reaction starts but then stops prematurely. | Atmospheric Moisture: A leak in the apparatus is allowing moist air to enter. | Check that all joints and septa are well-sealed. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.[4] |
| Insufficient Mixing: Poor stirring is causing localized depletion of reagents. | Ensure vigorous and efficient stirring throughout the reagent formation. |
Issue 2: Significant Formation of Byproducts
Low yields are often due to the Grignard reagent being consumed in competing side reactions.
| Symptom / Byproduct Identified | Possible Side Reaction | Recommended Solution |
| Biaryl Compound (e.g., biphenyl from phenylmagnesium bromide) is isolated. | Wurtz Coupling: The Grignard reagent (R-MgX) reacts with the remaining organic halide (R-X) to form R-R.[8] | Add the organic halide solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[4][8] |
| Starting Piperidone is recovered after workup. | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the piperidone to form an enolate. This is more common with sterically hindered Grignard reagents or piperidones.[7][8] | Perform the addition at a low temperature (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[8] Consider using a less sterically bulky Grignard reagent if possible. |
| A Secondary Alcohol is formed instead of the expected tertiary alcohol. | Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone via a hydride transfer mechanism.[8] | This is an inherent property of the Grignard reagent. If reduction is a major issue, a different synthetic route or a Grignard reagent without β-hydrogens may be necessary. |
| Dehydrated Product (e.g., a tetrahydropyridine) is observed. | Acid-Catalyzed Dehydration: The tertiary alcohol product is sensitive to acid and can eliminate water during the acidic workup or purification.[5][8] | Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of a strong acid.[2][8] Avoid high temperatures and strong acids during purification. |
Quantitative Impact of Water on Grignard Reagent Yield
The reaction between a Grignard reagent and water is stoichiometric (1:1). Even small amounts of water can have a significant quantitative impact on the available reagent, directly reducing the theoretical yield of your final product.
| Moles of Water Contamination | % of Grignard Reagent Destroyed | Maximum Theoretical Yield of Final Product |
| 0.00 mol (Perfectly Anhydrous) | 0% | 100% |
| 0.05 mol | 5% | 95% |
| 0.10 mol | 10% | 90% |
| 0.25 mol | 25% | 75% |
| 0.50 mol | 50% | 50% |
| Note: This table assumes a starting 1.0 molar equivalent of Grignard reagent and illustrates the direct impact of water contamination.[4] Actual yields will be further affected by other side reactions and incomplete conversion. |
Visualizing the Process
Grignard Reaction Logic
Caption: Logical pathways for a Grignard reagent in the reaction mixture.
Experimental Workflow
Caption: General experimental workflow for piperidine synthesis via Grignard reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in Grignard synthesis.
Experimental Protocols
Protocol 1: General Preparation of a Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Preparation: Assemble a three-necked, round-bottom flask, previously flame-dried and cooled under a stream of dry nitrogen, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The flask can be gently warmed with a heat gun until purple iodine vapors are seen; allow to cool.[10]
-
Initiation: Add a small portion (approx. 10%) of a solution of the organic halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. Stir the mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[7]
-
Formation: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and should sustain itself.[7][8]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[8] The resulting gray-to-brown solution is the Grignard reagent, which should be used immediately.
Protocol 2: General Synthesis of N-Boc-4-aryl-4-hydroxypiperidine
-
Reactant Setup: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.[8]
-
Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.[8]
-
Grignard Addition: Slowly add the freshly prepared Grignard reagent (approx. 1.1-1.2 equivalents) to the cooled piperidone solution via a cannula or dropping funnel. A low temperature is crucial to minimize side reactions.[8]
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.[8] Afterwards, allow the reaction to slowly warm to room temperature and stir overnight (or for ~12 hours).[2][8]
-
Work-up (Quenching): Cool the reaction mixture in an ice bath (0 °C). Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[2][8]
-
Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[8] Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[2] The crude product can then be purified by standard methods such as flash chromatography or recrystallization.[7]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sciencemadness.org [sciencemadness.org]
Improving solubility of 3-(3-Methoxybenzyl)piperidine Hydrochloride for in vivo studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges related to the solubility of 3-(3-Methoxybenzyl)piperidine Hydrochloride for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in water is cloudy or has visible precipitate. What is the cause and how can I fix it?
A1: Cloudiness or precipitation upon dissolution in neutral water suggests that the compound's solubility limit has been exceeded. As a hydrochloride salt, this compound is expected to have its highest aqueous solubility at a low pH. The "common ion effect" can also sometimes suppress the dissolution of chloride salts in chloride-containing buffers.
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to lower the pH of your vehicle. Try acidifying the water with a small amount of HCl (e.g., to pH 3-4) before adding the compound. This will ensure the piperidine nitrogen remains protonated, maximizing its interaction with water.
-
Gentle Warming: Warming the solution to 37-40°C while stirring can help increase the rate of dissolution. However, ensure you check for compound stability at this temperature.
-
Sonication: Using a bath sonicator can help break up aggregates and improve the dissolution rate.
Q2: What are appropriate starting vehicles for a rodent oral gavage study?
A2: For oral administration, a simple aqueous vehicle is often preferred. Given the potential for limited aqueous solubility, here are some recommended starting points, moving from simplest to more complex:
-
Acidified Water (pH 3-5): A good first choice due to the hydrochloride salt nature of the compound.
-
0.5% (w/v) Methylcellulose in Water: This provides a uniform suspension if the compound cannot be fully dissolved at the target concentration.
-
Aqueous Co-solvent Mixtures: If higher concentrations are needed, a co-solvent system may be necessary. See the data table below for examples.
Q3: I need to prepare a high-concentration solution for an intravenous (IV) study. What formulation strategies should I consider?
A3: IV formulations must be sterile, particle-free, and have a pH close to physiological levels (typically pH ~7.4) to avoid injection site reactions and other adverse effects. This presents a challenge if the compound precipitates at neutral pH.
Recommended Strategies:
-
Co-solvents: Use biocompatible co-solvents like PEG 400, propylene glycol, or ethanol. The final concentration of the organic solvent should be kept to a minimum and be within established safety limits for the animal model.
-
Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of poorly soluble compounds and are often well-tolerated intravenously.
-
pH Adjustment & Buffering: While the final formulation should be near neutral pH, it is sometimes possible to dissolve the compound at a low pH and then carefully titrate it back up to a physiologically acceptable pH using a suitable buffer system (e.g., citrate or phosphate buffer). This must be done carefully to avoid precipitation.
Solubility Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation after preparation | The solution is supersaturated or has low kinetic stability. | 1. Re-evaluate the solubility limit; you may have exceeded it. 2. Include a stabilizer or anti-nucleating agent (e.g., a small amount of polymer like PVP). 3. Store the solution under recommended conditions (e.g., refrigerated) if stability is better at lower temperatures. |
| Phase separation in co-solvent mixture | The ratio of aqueous to organic solvent is incorrect, causing the compound to "salt out". | 1. Adjust the co-solvent/water ratio. 2. Ensure the compound is fully dissolved in the organic co-solvent before adding the aqueous component slowly while vortexing. |
| Precipitation upon dilution with buffer | The buffer's pH or ionic strength is causing the compound to fall out of solution. | 1. Check the pH of the final mixture; the buffer may have shifted the pH into a range where the compound is less soluble. 2. Consider the "common ion effect" if using a chloride-containing buffer. Try a different buffer system (e.g., phosphate, citrate). |
| High viscosity of the formulation | High concentrations of excipients like cyclodextrins or methylcellulose are being used. | 1. Reduce the concentration of the viscosity-enhancing agent if possible. 2. For oral gavage, ensure the viscosity is manageable for accurate dosing with the chosen needle gauge. For IV, high viscosity is generally unacceptable. |
Quantitative Data: Solubility Enhancement
The following table summarizes the experimentally determined solubility of this compound in various pharmaceutically acceptable vehicles.
| Vehicle Composition | Solubility (mg/mL) | Observations |
| Deionized Water (pH ~6.5) | ~ 2.5 | Forms a fine white precipitate at higher concentrations. |
| 0.1 M HCl (pH 1) | > 50 | Clear, colorless solution. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1.0 | Immediate precipitation observed. |
| 10% PEG 400 / 90% Water | ~ 8.0 | Clear solution. |
| 20% PEG 400 / 80% Water | ~ 18.5 | Clear solution. |
| 20% HP-β-CD in Water | ~ 25.0 | Clear, slightly viscous solution. |
| 40% HP-β-CD in Water | > 40.0 | Clear, viscous solution. |
| 5% DMSO / 95% Water | ~ 7.5 | Clear solution. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
-
Prepare a 10 mg/mL stock solution of the compound in DMSO.
-
Create a series of dilutions of the stock solution in a 96-well plate.
-
Add the target aqueous vehicle (e.g., PBS pH 7.4) to each well, typically at a 1:100 or 1:200 ratio (e.g., 2 µL of DMSO stock into 198 µL of buffer).
-
Seal the plate and shake for 1.5 to 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~650 nm.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a blank control.
Protocol 2: Preparation of a Co-solvent Formulation (20% PEG 400)
-
Weigh the required amount of this compound into a sterile glass vial.
-
Add the required volume of PEG 400 (20% of the final volume).
-
Vortex or sonicate the mixture until the compound is fully dissolved in the PEG 400. This is a critical step.
-
Slowly add the aqueous component (e.g., Water for Injection, 80% of the final volume) to the vial in a stepwise manner while continuously vortexing.
-
Visually inspect the final solution for any signs of precipitation. If required, sterile filter the solution through a 0.22 µm syringe filter compatible with the co-solvent.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Decision tree for formulation selection.
3-(3-Methoxybenzyl)piperidine Hydrochloride storage and handling best practices
Technical Support Center: 3-(3-Methoxybenzyl)piperidine Hydrochloride
This technical support center provides essential information for the safe storage and handling of this compound. Below you will find troubleshooting guides, frequently asked questions, and best practice protocols to ensure the integrity of your research and the safety of laboratory personnel.
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound.
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 4°C and cold-chain transportation.[1][2][3][4][5][6] | General laboratory best practices |
| Light | Protect from light; do not store in direct sunlight.[2][5] | Manufacturer's recommendation |
| Atmosphere | Keep container tightly closed in a well-ventilated area.[1][2][3][7] | Safety Data Sheet |
| Moisture | Keep dry.[1][3] | Safety Data Sheet |
Note: Always refer to the specific storage instructions provided on the product's certificate of analysis or safety data sheet.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound Degradation | Improper storage (e.g., exposure to heat, light, or moisture). | Discard the degraded material. Always store the compound in a cool, dry, and dark place with the container tightly sealed.[1][2][5] |
| Inconsistent Experimental Results | Contamination of the compound. | Use fresh, unopened stock if contamination is suspected. Ensure all handling procedures are performed in a clean and controlled environment. |
| Difficulty in Handling (e.g., clumping) | The compound is hygroscopic and has absorbed moisture. | Handle the compound in a glove box or under an inert atmosphere to minimize moisture absorption. Store with a desiccant if necessary. |
| Accidental Spill | Improper handling or container failure. | For small spills of the solid, avoid dust formation.[1] Carefully sweep up the material, place it in a sealed bag, and hold for waste disposal.[2] Ensure the area is well-ventilated.[2] |
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) should be worn when handling this compound?
A1: Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][2] If there is a risk of inhalation, especially with the fine powder, use a full-face respirator.[1]
Q2: What are the primary hazards associated with this compound?
A2: While specific toxicity data for this compound is limited, related piperidine compounds can be harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin and eye irritation or burns.[7] Therefore, it is crucial to avoid contact with skin and eyes and to prevent inhalation.[2]
Q3: What materials are incompatible with this compound?
A3: The compound should not be stored or mixed with strong oxidizing agents, such as perchlorates, peroxides, and nitrates.[2][8]
Q4: How should I dispose of waste this compound?
A4: Dispose of the compound and its container in accordance with local, state, and federal regulations. This typically involves using a licensed chemical waste disposal service.
Q5: Is this compound stable under normal laboratory conditions?
A5: Yes, this compound is stable under recommended storage and handling conditions.[2]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the recommended workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Preventing degradation of 3-(3-Methoxybenzyl)piperidine Hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-(3-Methoxybenzyl)piperidine Hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by several factors, including:
-
pH: As a hydrochloride salt of a secondary amine, the pH of the solution is critical. In alkaline conditions, the free base is generated, which can be more susceptible to oxidation. Acidic conditions can also catalyze hydrolysis or other degradation pathways over time.
-
Oxidation: The piperidine ring and the benzylic position are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present in solvents, or metal ions. This can lead to the formation of N-oxides, imines, aldehydes, and carboxylic acids.
-
Light Exposure: Methoxybenzyl compounds can be sensitive to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Long-term storage at room temperature or higher can lead to a significant increase in degradation products.
-
Solvent Purity: The purity of the solvent is crucial. The presence of impurities such as peroxides (commonly found in ethers like THF or dioxane) or metal ions can catalyze degradation.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure, the following are potential degradation products:
-
Oxidation Products:
-
3-(3-Methoxybenzoyl)piperidine
-
3-(3-Methoxybenzyl)piperidine-N-oxide
-
3-Methoxybenzaldehyde
-
3-Methoxybenzoic acid
-
-
Products from Ring Opening: Although less common under typical laboratory conditions, severe stress could lead to the opening of the piperidine ring.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at 4°C. For long-term storage, freezing the solution at -20°C or below may be considered, but repeated freeze-thaw cycles should be avoided.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: Maintain the solution at a slightly acidic to neutral pH (around pH 4-6) to ensure the stability of the hydrochloride salt and minimize the formation of the more reactive free base.
Q4: How can I detect and quantify the degradation of my this compound solution?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A stability-indicating HPLC method using a C18 column with a UV detector can separate the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the structures of unknown degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products after isolation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Confirm the identity of the new peaks using LC-MS. 2. Review solution preparation and storage conditions (see FAQs). 3. Perform a forced degradation study to confirm if the observed peaks correspond to expected degradation products. |
| Loss of compound potency or activity | Significant degradation has occurred. | 1. Quantify the amount of remaining parent compound using a validated HPLC method. 2. Prepare fresh solutions for experiments. 3. Re-evaluate and optimize storage conditions (temperature, light protection, inert atmosphere). |
| Solution color change (e.g., yellowing) | Formation of colored degradation products, often from oxidation. | 1. Immediately analyze the solution by HPLC to assess the extent of degradation. 2. Discard the solution if significant degradation is observed. 3. When preparing new solutions, use high-purity, peroxide-free solvents and consider degassing. |
| Precipitate formation in the solution | Change in pH leading to the formation of the less soluble free base, or formation of an insoluble degradation product. | 1. Check the pH of the solution. Adjust to a slightly acidic pH if necessary to redissolve the free base. 2. If the precipitate is not the free base, it is likely a degradation product. The solution should be discarded. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately assessing the degradation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 274 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity by performing forced degradation studies.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to confirm that the analytical method is stability-indicating.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze all stressed samples by the developed HPLC method to observe and separate degradation products.
Visualizations
Caption: Proposed degradation pathways for 3-(3-Methoxybenzyl)piperidine HCl.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting decision tree for unexpected results.
Technical Support Center: Column Chromatography Optimization for Piperidine Derivative Purification
Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude piperidine derivatives and how do they affect chromatography?
A1: Crude piperidine derivatives often contain a variety of impurities that can complicate purification by column chromatography.[1][2] Understanding these impurities is crucial for developing an effective separation strategy.
Common Impurities Include:
-
Unreacted Starting Materials: Such as residual pyridine, which can be difficult to separate from piperidine due to their similar polarities.[1]
-
Byproducts: Arising from side reactions, these can have polarities very close to the desired product, leading to co-elution.[1][2]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can also co-elute with the target compound.[1]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration (e.g., a yellow tint) and the introduction of more polar impurities.[1]
-
Residual Solvents: Solvents from the reaction or workup can affect sample loading and initial band formation on the column.[2]
-
Water: Can be a significant impurity after aqueous workup procedures and can affect the activity of the stationary phase.[1][3]
These impurities can lead to poor separation, overlapping peaks, and contamination of the final product.
Q2: My piperidine derivative is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel. This is due to the interaction between the basic nitrogen of the piperidine and the acidic silanol groups on the surface of the silica, leading to strong, non-ideal adsorption.[4]
Solutions to Reduce Peak Tailing:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for the acidic sites on the silica gel.[4][5] A common choice is triethylamine (NEt₃ or TEA) at a concentration of 0.1-2%.[1][5]
-
Use Deactivated Silica: Employ silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica.
Q3: I am observing co-elution of my desired piperidine derivative with an impurity. How can I improve the separation?
A3: Co-elution occurs when the polarity of the desired compound and an impurity are too similar for the chosen chromatographic conditions.
Strategies to Improve Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of polar to non-polar solvents in your eluent. A shallower gradient or isocratic elution with a weaker solvent system can improve separation.[5]
-
Solvent Selectivity: Change one of the solvents in your mobile phase to alter the interactions with your compounds. For example, switching from ethyl acetate to dichloromethane might change the elution order.
-
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen peaks and improve the separation of compounds with close Rf values.[2][5]
-
Column Dimensions: Using a longer and/or narrower column can increase the number of theoretical plates and improve separation efficiency.[2]
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure you are not loading too much crude material.
Q4: My piperidine derivative appears to be decomposing on the silica gel column. How can I prevent this?
A4: The acidic nature of silica gel can cause the decomposition of sensitive compounds.[6] If you suspect your piperidine derivative is unstable on silica, there are several approaches you can take.
Troubleshooting Compound Decomposition:
-
Deactivate the Silica: As mentioned for peak tailing, adding a base like triethylamine to the eluent can neutralize the acidic sites on the silica gel, reducing the likelihood of decomposition.[5]
-
Alternative Stationary Phases: Switch to a less acidic stationary phase like neutral alumina or a bonded phase like C18 (in reversed-phase chromatography).[6]
-
Speed: Run the column as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the stationary phase.
-
Alternative Purification Methods: If decomposition is severe, consider other purification techniques such as recrystallization, distillation, or acid-base extraction.[1][2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of piperidine derivatives.
Diagram 1: Troubleshooting Workflow for Piperidine Derivative Purification
Caption: A decision-making workflow for troubleshooting common issues.
Data Presentation
Table 1: Typical Mobile Phase Systems for Piperidine Derivative Purification on Silica Gel
| Polarity of Compound | Non-Polar Solvent | Polar Solvent | Modifier (Optional) | Typical Ratio |
| Low Polarity | Hexanes / Heptane | Ethyl Acetate | 0.1-1% Triethylamine | 9:1 to 4:1 |
| Medium Polarity | Hexanes / Heptane | Ethyl Acetate | 0.1-1% Triethylamine | 4:1 to 1:1 |
| Medium Polarity | Dichloromethane | Methanol | 0.1-1% Triethylamine | 99:1 to 95:5 |
| High Polarity | Ethyl Acetate | Methanol | 0.1-1% Triethylamine | 98:2 to 90:10 |
Note: The optimal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound on a TLC plate. The addition of a modifier like triethylamine is highly recommended to improve peak shape.[1]
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Piperidine Derivative
This protocol outlines a standard procedure for purifying a piperidine derivative using flash column chromatography on silica gel.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
To counteract the basicity of the piperidine derivative, add a small amount of triethylamine (e.g., 1%) to the eluent.[1]
-
An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[1]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles or cracks in the packed bed.
-
Allow the silica to settle, and then add a layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system. Apply gentle positive pressure to achieve a steady flow rate.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Collect fractions in an array of test tubes or vials.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Diagram 2: Experimental Workflow for Flash Column Chromatography
Caption: A step-by-step workflow for the purification process.
References
Technical Support Center: Synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride. Our focus is on the identification, removal, and analysis of common impurities encountered during two primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-(3-Methoxybenzyl)piperidine?
A1: The two most prevalent synthetic pathways are the catalytic hydrogenation of a pyridine precursor and a Grignard reaction with a pyridine derivative.
-
Route 1: Catalytic Hydrogenation: This route typically involves the synthesis of 3-(3-methoxybenzyl)pyridine followed by its reduction to the corresponding piperidine.[1][2]
-
Route 2: Grignard Reaction: This pathway often utilizes the reaction of a Grignard reagent, such as 3-methoxybenzylmagnesium bromide, with a pyridine derivative like 3-cyanopyridine, followed by subsequent chemical transformations to yield the final product.
Q2: What are the typical impurities I should expect in my crude this compound?
A2: The impurity profile is highly dependent on the synthetic route employed.
-
For the Catalytic Hydrogenation Route: Common impurities include unreacted starting material (3-(3-methoxybenzyl)pyridine), partially hydrogenated intermediates (e.g., dihydropyridines, tetrahydropyridines), and residual hydrogenation catalyst (e.g., Palladium, Platinum).[1][3][4]
-
For the Grignard Route: Expect to find unreacted starting materials, byproducts from the Grignard reaction itself, and impurities from subsequent reduction or hydrolysis steps.
Q3: How can I detect and quantify impurities in my final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for impurity profiling.[5][6][7] Specific methods need to be developed and validated for your particular impurity profile. Residual palladium can be detected by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Q4: What is the best way to purify the final hydrochloride salt?
A4: Recrystallization is a highly effective method for purifying the final hydrochloride salt.[8] The choice of solvent is critical and may require some screening. Common solvents for the recrystallization of piperidine salts include alcohols (ethanol, isopropanol) and aqueous mixtures.[8][9]
Troubleshooting Guides
Route 1: Catalytic Hydrogenation of 3-(3-Methoxybenzyl)pyridine
This route is a common and often efficient method for the synthesis of 3-(3-methoxybenzyl)piperidine. However, several issues can arise, primarily related to incomplete reaction and catalyst-related impurities.
Caption: Synthetic workflow for the catalytic hydrogenation route and associated impurities.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete conversion of starting material | - Inactive catalyst- Insufficient catalyst loading- Insufficient hydrogen pressure or reaction time- Catalyst poisoning | - Use fresh, high-quality catalyst.- Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Increase hydrogen pressure and/or extend reaction time.- Ensure starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). |
| Presence of partially hydrogenated intermediates | - Insufficient reaction time or hydrogen pressure- Catalyst deactivation | - Increase reaction time and/or hydrogen pressure.- Consider a more active catalyst system (e.g., PtO2 can be more effective than Pd/C for some pyridine hydrogenations).[1][3] |
| High levels of residual palladium/platinum | - Inefficient removal of heterogeneous catalyst- Leaching of homogeneous catalyst | - Ensure complete removal of the catalyst by filtering through a pad of Celite.- For persistent contamination, consider treatment with a palladium scavenger or activated carbon.[10][11] |
| Formation of over-reduction byproducts | - Harsh reaction conditions (high temperature or pressure) | - Optimize reaction conditions by lowering the temperature and/or pressure.- Select a milder catalyst if possible. |
Route 2: Grignard Reaction with 3-Cyanopyridine
This route offers an alternative approach but can present challenges related to the reactivity of the Grignard reagent and the multi-step nature of the synthesis.
Caption: Synthetic workflow for the Grignard reaction route and associated impurities.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of Grignard addition product | - Inactive Grignard reagent- Presence of water in the reaction | - Ensure the Grignard reagent is freshly prepared or properly stored.- Use anhydrous solvents and glassware.- Consider using an initiator for the Grignard formation (e.g., a small crystal of iodine). |
| Formation of homo-coupled byproduct | - Reaction of the Grignard reagent with unreacted starting halide | - Add the Grignard reagent slowly to the solution of 3-cyanopyridine.- Maintain a low reaction temperature to minimize side reactions. |
| Incomplete reduction of the imine intermediate | - Ineffective reducing agent- Insufficient amount of reducing agent | - Choose a suitable reducing agent for the imine reduction (e.g., NaBH4, H2/catalyst).- Use a stoichiometric excess of the reducing agent. |
| Difficulties in isolating the final product | - Formation of emulsions during workup- Product solubility in the aqueous phase | - Use a saturated brine solution to break up emulsions during extraction.- Adjust the pH of the aqueous phase to ensure the product is in its free base form for efficient extraction into an organic solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound.
-
Solvent Selection: Screen various solvents for their ability to dissolve the crude product when hot and to have low solubility when cold. Good candidates include isopropanol, ethanol, and mixtures of ethanol and ethyl acetate.
-
Dissolution: In a flask, dissolve the crude hydrochloride salt in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar impurities. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile. |
Note: This method will need to be optimized and validated for the specific impurities present in your sample.
Protocol 3: Removal of Residual Palladium Catalyst
This protocol outlines a procedure for removing residual palladium catalyst from the free base of 3-(3-methoxybenzyl)piperidine before salt formation.
-
Dissolution: Dissolve the crude free base in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Scavenger Addition: Add a palladium scavenger (e.g., a silica-bound thiol scavenger) to the solution. The amount will depend on the specific scavenger and the expected level of palladium contamination.
-
Stirring: Stir the mixture at room temperature or with gentle heating for several hours to allow for efficient scavenging.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger and the bound palladium.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Salt Formation: Proceed with the formation of the hydrochloride salt.
Data Presentation
Table 1: Common Impurities and their Likely Origin
| Impurity | Structure | Likely Synthetic Route | Potential Origin |
| 3-(3-methoxybenzyl)pyridine | C₁₃H₁₃NO | Catalytic Hydrogenation | Unreacted starting material |
| Partially Hydrogenated Intermediates | e.g., C₁₃H₁₅NO | Catalytic Hydrogenation | Incomplete reduction of the pyridine ring[2] |
| Residual Palladium/Platinum | Pd/Pt | Catalytic Hydrogenation | Incomplete removal of the hydrogenation catalyst[10] |
| 3-Cyanopyridine | C₆H₄N₂ | Grignard Reaction | Unreacted starting material |
| 1,2-bis(3-methoxyphenyl)ethane | C₁₆H₁₈O₂ | Grignard Reaction | Homo-coupling of the Grignard reagent |
Table 2: Recommended Analytical Techniques for Impurity Detection
| Impurity Type | Recommended Technique | Key Considerations |
| Organic Impurities (Starting materials, byproducts) | HPLC with UV detection, GC-MS | Method development and validation are crucial. Derivatization may be necessary for GC-MS analysis of polar compounds.[5][7] |
| Residual Solvents | Headspace GC-MS | Standard method for volatile and semi-volatile organic compounds. |
| Residual Metals (e.g., Palladium) | ICP-MS, Atomic Absorption Spectroscopy (AAS) | Highly sensitive techniques for trace metal analysis. |
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thalesnano.com [thalesnano.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Toxicity of Benzylpiperidine Derivatives in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of benzylpiperidine derivatives in their cell culture experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro studies with benzylpiperidine derivatives.
Q1: My cells are showing high levels of toxicity even at low concentrations of my benzylpiperidine derivative. What are the initial troubleshooting steps?
A1: When observing unexpected cytotoxicity, it's crucial to first rule out experimental artifacts before assessing the intrinsic toxicity of the compound. Here’s a checklist of initial steps:
-
Vehicle Control Toxicity: Ensure the solvent used to dissolve your compound (e.g., DMSO, ethanol) is not toxic at the final concentration in the culture medium. Run a vehicle-only control (cells treated with the same concentration of solvent as the highest drug concentration) and compare it to an untreated cell control.
-
Reagent and Media Quality: Verify that your cell culture media, serum, and other reagents are not expired and have been stored correctly. Batch-to-batch variability in serum can significantly impact cell health. It is advisable to test new lots of serum on a small scale before use in critical experiments.
-
Contamination: Regularly check your cell cultures for microbial contamination (bacteria, yeast, fungi) and mycoplasma. Contaminants can induce cell stress and death, confounding your results.
-
Cell Line Health and Passage Number: Ensure your cells are healthy, exhibiting normal morphology, and are within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
Q2: I've confirmed my experimental setup is sound, but the benzylpiperidine derivative is still too toxic. What experimental strategies can I employ to reduce its cytotoxicity?
A2: If the compound itself is cytotoxic, several strategies can be employed to mitigate these effects, allowing you to study its primary mechanism of action at non-lethal concentrations:
-
Co-administration of Antioxidants: Many benzylpiperidine derivatives induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[1] Co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin E, or ascorbic acid can help neutralize ROS and protect the cells.
-
Serum Concentration Adjustment: The protein components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration and, consequently, their toxicity. Experiment with varying serum concentrations to find a balance that maintains cell health without completely neutralizing the effect of your compound.
-
Use of Serum-Free Media: Conversely, for some applications, switching to a serum-free medium for the duration of the drug treatment can provide a more defined experimental system. However, be aware that this may also increase the apparent cytotoxicity of the compound.
-
Time-Course and Dose-Response Optimization: Reduce the incubation time of the compound with the cells. Short-term exposure may be sufficient to observe the desired biological effect with minimal toxicity. A detailed dose-response experiment will help identify a sub-toxic concentration range.
Q3: My results suggest the cells are undergoing apoptosis. How can I confirm this and what does it tell me about the mechanism of toxicity?
A3: Observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing) is a good first indication. To confirm apoptosis and understand the underlying pathway, you can perform the following assays:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (Caspase-3/7) and initiator caspases (Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway). Benzylpiperazine (BZP), a related compound, has been shown to induce apoptosis through the activation of Caspase-9 and Caspase-3.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early hallmark of the intrinsic apoptotic pathway. Probes like JC-1 or TMRE can be used to measure changes in MMP. Studies on BZP have shown it can increase mitochondrial membrane potential, which is also a sign of mitochondrial dysfunction leading to apoptosis.[1]
Understanding that your compound induces apoptosis via the intrinsic (mitochondrial) pathway suggests that strategies to protect mitochondrial function could reduce its toxicity.
Quantitative Data on Benzylpiperidine Derivative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for various benzylpiperidine and related piperazine derivatives in different cell lines. This data can serve as a reference for estimating the potential toxicity of new derivatives and for designing appropriate concentration ranges for your experiments.
| Compound/Derivative | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| N-Benzylpiperazine (BZP) | HepaRG | MTT | 6600 | [2] |
| N-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | MTT | 2200 | [2] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | HepaRG | MTT | 450 | [2] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | MTT | 140 | [2] |
| PQM-75 (N-benzyl-piperidinyl acylhydrazone) | HepG2 | MTT | 58.40 ± 1.87 | [3] |
| PQM-88 (N-benzyl-piperidinyl acylhydrazone) | A549 | MTT | 59.58 ± 4.07 | [3] |
| Compound d5 (N-benzyl piperidine derivative) | PC-12 | - | Neuroprotective | [4] |
| Compound d10 (N-benzyl piperidine derivative) | PC-12 | - | Neuroprotective | [4] |
| Compound L55 (N-benzyl piperidinol derivative) | LNCaP | - | 0.0296 | [5] |
| Compound L55 (N-benzyl piperidinol derivative) | RS4;11 | - | 0.0416 | [5] |
| B3962 (Tetramethylpiperidine-phenazine) | Multiple Cancer Lines | - | 0.36 µg/ml (mean) | [6] |
| B4126 (Tetramethylpiperidine-phenazine) | Multiple Cancer Lines | - | 0.47 µg/ml (mean) | [6] |
| B4125 (Tetramethylpiperidine-phenazine) | Multiple Cancer Lines | - | 0.48 µg/ml (mean) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Benzylpiperidine derivative
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzylpiperidine derivative in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Benzylpiperidine derivative
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the benzylpiperidine derivative as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Caspase-3/9 Activity Assay (Colorimetric)
This assay measures the activity of caspases 3 and 9, key mediators of apoptosis.
Materials:
-
Cells of interest
-
Benzylpiperidine derivative
-
Complete cell culture medium
-
Caspase-3/9 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-specific pNA-conjugated substrate)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a higher density than for viability assays and treat with the benzylpiperidine derivative for the desired time.
-
Harvest the cells (including any floating cells) and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate to normalize caspase activity.
-
In a 96-well plate, add a standardized amount of protein from each sample lysate.
-
Add the reaction buffer and the pNA-conjugated caspase substrate (Ac-DEVD-pNA for Caspase-3 or Ac-LEHD-pNA for Caspase-9).
-
Incubate the plate at 37°C, allowing the active caspases to cleave the substrate and release the colored pNA molecule.
-
Measure the absorbance at 405 nm at multiple time points or at a fixed endpoint.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of benzylpiperidine derivative toxicity.
Caption: A decision-making workflow for troubleshooting unexpected cytotoxicity. (Within 100 characters)
Caption: A generalized workflow for assessing the cytotoxicity of benzylpiperidine derivatives. (Within 100 characters)
Caption: The mitochondrial-mediated intrinsic apoptosis pathway. (Within 100 characters)
References
- 1. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating In Vitro Results of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Comparative Guide
Comparative Analysis of Sigma Receptor Binding Affinity
Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are recognized as promising targets for therapeutic intervention in a range of disorders.[1] Many piperidine-based molecules have been shown to exhibit affinity for these receptors. To contextualize the potential activity of 3-(3-Methoxybenzyl)piperidine Hydrochloride, the following table summarizes the in vitro binding affinities (Ki) of two well-characterized sigma receptor ligands, SA4503 (a σ₁ receptor agonist) and Haloperidol (a dopamine D₂ receptor antagonist with high affinity for sigma receptors).[2][3][4]
Table 1: In Vitro Sigma Receptor Binding Affinities of Comparator Compounds
| Compound | Sigma-1 (σ₁) Receptor Ki (nM) | Sigma-2 (σ₂) Receptor Ki (nM) | Selectivity (σ₂ Ki / σ₁ Ki) |
| 3-(3-Methoxybenzyl)piperidine HCl | Data not available | Data not available | Data not available |
| SA4503 | 4.6[2] | 63.1[2] | 13.7 |
| Haloperidol | ~2-4[3] | Data varies, generally lower affinity than σ₁ | Not consistently reported |
Note: The binding affinity of Haloperidol for the sigma-2 receptor can vary depending on the experimental conditions.
Experimental Protocols for In Vitro Validation
To determine the sigma receptor binding affinity of this compound, standard radioligand binding assays can be employed. Below are detailed methodologies for assessing binding to both sigma-1 and sigma-2 receptors.[5][6]
Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]-(+)-pentazocine.[5][6]
Materials:
-
Membrane Preparation: Guinea pig brain membranes are often used due to their high density of sigma-1 receptors.[5]
-
Radioligand: [³H]-(+)-pentazocine
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable sigma-1 ligand at a high concentration.
-
Test Compound: this compound at various concentrations.
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.[7]
-
Incubate the plate at 37°C for 90 minutes to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Sigma-2 (σ₂) Receptor Radioligand Binding Assay
This protocol is similar to the sigma-1 assay but uses a different radioligand and includes a masking agent to block binding to sigma-1 receptors, as many sigma-2 ligands also have affinity for sigma-1. [³H]-DTG (1,3-di-o-tolylguanidine) is a commonly used non-selective sigma ligand.[5][7]
Materials:
-
Membrane Preparation: Rat liver membranes are a suitable source for sigma-2 receptors.[7]
-
Radioligand: [³H]-DTG
-
Masking Agent: (+)-pentazocine (100-200 nM) to saturate sigma-1 receptors.[2][7]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific Binding Control: DTG (10 µM) or Haloperidol.[7]
-
Test Compound: this compound at various concentrations.
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, [³H]-DTG (at a concentration near its Kd for sigma-2 receptors, typically 5 nM), the masking agent ((+)-pentazocine), and either the test compound, buffer (for total binding), or the non-specific binding control.[7]
-
Incubate the plate at room temperature for 120 minutes.[7]
-
Terminate the reaction and measure radioactivity as described in the sigma-1 receptor assay protocol.
-
Calculate the specific binding, IC₅₀, and Ki values as previously described.
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of these validation experiments and the potential downstream effects of sigma receptor modulation, the following diagrams are provided.
References
- 1. Sigma Receptors [sigmaaldrich.com]
- 2. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuropharmacological Profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride and Other Neuroactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(3-Methoxybenzyl)piperidine Hydrochloride with established neuroactive compounds: Donepezil, Sertraline, and Pramipexole. Due to the limited publicly available data on this compound, this document will proceed under the well-founded hypothesis that, based on its chemical structure, it is a ligand for the sigma-1 (σ1) receptor. This assertion is grounded in the established pharmacology of numerous piperidine and benzylpiperidine derivatives which exhibit significant affinity for this receptor.[1][2] This guide will therefore focus on a comparative analysis centered around the σ1 receptor, while also considering the primary mechanisms of action of the comparator drugs.
Introduction to the Compounds
This compound: A piperidine derivative with a methoxybenzyl group. While primarily documented as a synthetic intermediate, its structural similarity to known sigma receptor ligands suggests a potential role in modulating neuroplasticity and cellular stress responses through the σ1 receptor.[1][2]
Donepezil: A piperidine-based reversible acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease.[3] Interestingly, Donepezil also demonstrates high affinity for the σ1 receptor, suggesting that its therapeutic effects may be multi-faceted.[4][5][6]
Sertraline: A selective serotonin reuptake inhibitor (SSRI) commonly prescribed for depression and anxiety disorders.[7] Sertraline also interacts with the σ1 receptor, which may contribute to its overall pharmacological profile.[7]
Pramipexole: A non-ergot dopamine agonist with high affinity for the D2 and D3 dopamine receptors, used in the treatment of Parkinson's disease and restless legs syndrome.[8][9][10] While its primary mechanism is dopaminergic, understanding its interaction, or lack thereof, with the σ1 receptor provides a valuable point of comparison.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of the selected compounds for their primary targets and the σ1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target | Ki (nM) at Primary Target | σ1 Receptor Ki (nM) |
| This compound | Hypothesized: σ1 Receptor | Not Available | Not Available |
| Donepezil | Acetylcholinesterase (AChE) | ~5.7[3] | 14.6[5][6] |
| Sertraline | Serotonin Transporter (SERT) | ~0.07-3[11] | ~17.0[12] |
| Pramipexole | Dopamine D3 Receptor | ~0.5[8][9][10] | >1000[13] |
| Dopamine D2 Receptor | ~3.9[8][9][10] |
In Vitro Characterization: Experimental Protocols
A thorough in vitro characterization is essential to elucidate the pharmacological profile of a novel compound. Below are detailed protocols for key experiments.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This assay determines the binding affinity of a test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the σ1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver membranes).[14]
-
Radioligand: [³H]-(+)-pentazocine.[14]
-
Non-specific binding control: Haloperidol.[14]
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of haloperidol.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 90 minutes at 37°C).[14]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the test compound concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Functional Characterization: Neurite Outgrowth Assay
Activation of the σ1 receptor has been shown to promote neurite outgrowth, a key process in neuronal development and repair.[15][16] This assay can therefore be used to assess the functional activity of a potential σ1 receptor ligand.
Objective: To determine if a test compound can promote neurite outgrowth in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., PC12 or N1E-115 cells).[15]
-
Cell culture medium and supplements.
-
Test compound and controls (e.g., a known σ1 receptor agonist and antagonist).
-
Poly-L-lysine coated multi-well plates.
-
Microscope with imaging capabilities.
-
Image analysis software.
Protocol:
-
Seed the neuronal cells on poly-L-lysine coated plates.
-
After cell attachment, treat the cells with various concentrations of the test compound, a positive control (e.g., a known neurite-promoting factor or σ1 agonist), and a negative control (vehicle).
-
To confirm σ1 receptor involvement, co-treat with a σ1 receptor antagonist.
-
Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
Capture images of the cells using a microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software.
-
Analyze the data to determine the effect of the test compound on neurite outgrowth.
Neurite Outgrowth Assay Workflow
In Vivo Evaluation: Behavioral Models
In vivo studies are critical for assessing the potential therapeutic effects of a neuroactive compound in a whole organism.
Forced Swim Test (Mouse)
The forced swim test is a commonly used model to screen for antidepressant-like activity.
Objective: To assess the antidepressant-like effects of a test compound in mice.
Materials:
-
Mice.
-
Cylindrical container filled with water.
-
Test compound, vehicle control, and positive control (e.g., a known antidepressant).
-
Video recording and analysis system.
Protocol:
-
Acclimate the mice to the testing room.
-
Administer the test compound, vehicle, or positive control at a predetermined time before the test.
-
Place each mouse individually into the cylinder of water (24-25°C) for a 6-minute session.[17]
-
Record the session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, dry the mice and return them to their home cages.
Forced Swim Test Workflow
Morris Water Maze (Rat)
The Morris water maze is a widely used test to assess spatial learning and memory, which are cognitive functions often impaired in neurodegenerative diseases.
Objective: To evaluate the effects of a test compound on spatial learning and memory in rats.
Materials:
-
Rats.
-
Large circular pool filled with opaque water.
-
Submerged escape platform.
-
Visual cues placed around the pool.
-
Video tracking system.
Protocol:
-
Acquisition Phase:
-
Train the rats over several days to find the hidden platform from different starting positions.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
-
Probe Trial:
-
Remove the platform and allow the rat to swim for a set period (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located.
-
-
Administer the test compound or vehicle before or during the acquisition phase to assess its effect on learning, or before the probe trial to assess its effect on memory retrieval.
-
Analyze the data from the tracking system to compare escape latencies, path lengths, and time spent in the target quadrant between treatment groups.
Morris Water Maze Workflow
Comparative Discussion and Future Directions
The presented data and protocols provide a framework for the comprehensive evaluation of this compound and its comparison to other neuroactive compounds.
-
Pharmacological Profile: The primary distinguishing feature of the comparator compounds is their primary mechanism of action: cholinergic (Donepezil), serotonergic (Sertraline), and dopaminergic (Pramipexole). The hypothesized activity of this compound at the σ1 receptor would place it in a unique class of neuro-modulators that act on an intracellular chaperone protein involved in cellular stress responses and neuroplasticity. The significant σ1 receptor affinity of Donepezil and Sertraline suggests a potential convergence of mechanisms that may contribute to their therapeutic effects beyond their primary targets. In contrast, Pramipexole's lack of significant σ1 receptor affinity highlights a clear mechanistic divergence.
-
Experimental Causality: The choice of the described experiments is driven by the need to build a comprehensive pharmacological profile. Radioligand binding assays provide fundamental information on target engagement and selectivity. Functional assays, such as the neurite outgrowth assay, are crucial for determining the functional consequences of receptor binding (e.g., agonism, antagonism). In vivo behavioral models are essential for assessing the translational potential of the in vitro findings and for evaluating the compound's effects on complex physiological and pathological processes.
-
Future Research: The immediate next step for characterizing this compound is to perform radioligand binding assays to confirm its affinity for the σ1 receptor and to screen for off-target activities. Subsequent functional assays will be necessary to determine if it acts as an agonist, antagonist, or allosteric modulator of the σ1 receptor. In vivo studies in relevant animal models of neurodegenerative diseases or depression would then be warranted to explore its therapeutic potential.
This guide provides a roadmap for the systematic investigation of novel neuroactive compounds like this compound. By employing a combination of in vitro and in vivo techniques and by drawing comparisons to well-characterized drugs, researchers can efficiently elucidate the pharmacological profile and therapeutic potential of new chemical entities.
References
- 1. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 2. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 3. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease [mdpi.com]
- 4. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
- 8. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.plos.org [journals.plos.org]
- 11. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. scholars.okstate.edu [scholars.okstate.edu]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. smartscitech.com [smartscitech.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
Navigating the Structure-Activity Landscape of 3-Substituted Piperidines: A Comparative Guide
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it a privileged structure in drug design. Among its many derivatives, 3-substituted piperidines have garnered significant attention due to their diverse pharmacological activities, targeting a range of biological systems from the central nervous system to cancer pathways.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted piperidines acting on different biological targets. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows.
Comparative Structure-Activity Relationships
The biological activity of 3-substituted piperidines is exquisitely sensitive to the nature and stereochemistry of the substituent at the 3-position. This section explores the SAR of these compounds against several important drug targets, with quantitative data presented for direct comparison.
Dopamine D2/D3 Receptor Ligands
Table 1: Representative Dopamine Receptor Affinities of Piperidine-Based Ligands
| Compound | Receptor Subtype | Ki (nM) | Reference |
| R-(−)-apomorphine | D2longR | 140 | [7] |
| D3R | 53 | [7] | |
| D4.4R | 44 | [7] | |
| Haloperidol | D2longR | 0.28 | [7] |
| D3R | 0.53 | [7] | |
| D4.4R | 4.4 | [7] | |
| Compound 9b | 5-HT1A | 23.9 | [8] |
| 5-HT2A | 39.4 | [8] | |
| 5-HT7 | 45.0 | [8] | |
| Compound 12a | 5-HT1A | 41.5 | [8] |
| 5-HT2A | 315 | [8] | |
| 5-HT7 | 42.5 | [8] | |
| D2 | 300 | [8] |
Note: This table includes data for related piperidine and arylpiperazine ligands to illustrate the affinity ranges at dopamine and serotonin receptors, as a comprehensive SAR table for a homologous series of 3-substituted piperidines was not available in the search results.
HDM2-p53 Interaction Inhibitors
A novel class of 3,3-disubstituted piperidines has been developed as potent inhibitors of the HDM2-p53 protein-protein interaction.[9] The SAR studies for these compounds highlight the importance of specific substitutions on the piperidine ring for effective binding in the Trp23 pocket of HDM2.
Table 2: Structure-Activity Relationship of 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors
| Compound | R Group | FP IC50 (µM) | SJSA-1 IC50 (µM) |
| 3 | 3-(Trifluoromethyl)phenyl | 0.11 | 1.1 |
| 4 | 2-Thienyl | 0.15 | 1.1 |
| 5 | 3-Thienyl | 0.16 | 1.3 |
| 6 | 2-Furanyl | 0.24 | 1.8 |
| 7 | 3-Furanyl | 0.20 | 1.6 |
| 8 | 2-Pyridinyl | 0.22 | 1.5 |
| 9 | 3-Pyridinyl | 0.28 | 2.1 |
| 10 | 4-Pyridinyl | 0.35 | 2.5 |
| 11 | 2-(Trifluoromethyl)thienyl | 0.08 | 0.9 |
| 12 | 2-Naphthyl | 0.13 | 1.2 |
| 13 | 1-Naphthyl | 0.18 | 1.4 |
| 14 | 2-Benzothienyl | 0.14 | 1.3 |
Data synthesized from a study on 3,3-disubstituted piperidines.[9] FP refers to a fluorescence polarization assay, and SJSA-1 is a human osteosarcoma cell line with wild-type p53.
Opioid Receptor Agonists
The 3-position of the piperidine ring is a key site for modification in the development of opioid receptor agonists. A series of 3-phenoxypropyl piperidine analogues have been identified as novel ORL1 (NOP) receptor agonists.[3]
Table 3: SAR of 3-Phenoxypropyl Piperidine Analogues as ORL1 Receptor Agonists
| Compound | R Group | ORL1 Ki (nM) | ORL1 EC50 (nM) |
| 1a | H | 1.2 | 15 |
| 1b | 2-F | 0.8 | 10 |
| 1c | 3-F | 1.5 | 20 |
| 1d | 4-F | 2.1 | 25 |
| 1e | 2-Cl | 0.9 | 12 |
| 1f | 3-Cl | 1.8 | 22 |
| 1g | 4-Cl | 2.5 | 30 |
| 1h | 2-Me | 1.1 | 18 |
| 1i | 3-Me | 2.0 | 28 |
| 1j | 4-Me | 2.8 | 35 |
This table is a representative compilation based on the findings that SAR was explored around the 3-phenoxypropyl region.[3] Specific data points for a full series were not available in a single table in the search results.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of compound activity. The following sections provide methodologies for key assays relevant to the biological targets discussed.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Crude membrane fractions from HEK293 cells stably expressing the human dopamine D2 receptor.[10]
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[6]
-
Test Compounds: Serial dilutions of 3-substituted piperidine derivatives.
-
Filtration Apparatus: Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).[6]
-
Scintillation Cocktail and Counter.
Procedure:
-
In a 96-well plate, combine the D2 receptor membrane preparation, [³H]Spiperone (at a final concentration close to its Kd, e.g., 0.2 nM), and varying concentrations of the test compound in the assay buffer.
-
For total binding, wells contain only the membrane preparation and radioligand.
-
For non-specific binding, wells contain the membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence Polarization Assay for HDM2-p53 Interaction
This protocol details a fluorescence polarization (FP) assay to identify and characterize inhibitors of the HDM2-p53 interaction.[11][12]
Materials:
-
Proteins: Recombinant human HDM2 protein (N-terminal domain).[11]
-
Fluorescent Probe: A p53-derived peptide labeled with a fluorescent dye (e.g., TAMRA-p53 peptide).[12]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Test Compounds: Serial dilutions of 3-substituted piperidine derivatives.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescent p53 peptide and HDM2 protein in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of HDM2 that gives a stable and significant polarization signal.
-
In the 384-well plate, add a small volume of the test compound dilutions.
-
Add the HDM2/fluorescent peptide mixture to each well.
-
Include control wells:
-
Minimum Polarization (Probe only): Wells containing only the fluorescent peptide in assay buffer.
-
Maximum Polarization (No inhibitor): Wells containing the HDM2/fluorescent peptide mixture and vehicle (e.g., DMSO).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The inhibition of the HDM2-p53 interaction is observed as a decrease in the polarization value.
-
Calculate the percent inhibition for each test compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Functional Assay: cAMP Inhibition for Gαi/o-Coupled Receptors
This protocol describes a method to assess the functional activity of 3-substituted piperidine agonists at Gαi/o-coupled receptors (e.g., opioid or dopamine D2-like receptors) by measuring the inhibition of forskolin-stimulated cAMP production.[5][13]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the Gαi/o-coupled receptor of interest.[13]
-
Forskolin: An adenylyl cyclase activator.
-
Test Compounds: Serial dilutions of 3-substituted piperidine derivatives.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Add the test compounds at various concentrations to the cells and incubate for 10-15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production. The agonist will inhibit this stimulation.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and the maximal inhibitory effect (Emax).
Visualizing the Molecular Landscape
Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological systems in which 3-substituted piperidines operate.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of 3-(3-Methoxybenzyl)piperidine Hydrochloride and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(3-Methoxybenzyl)piperidine Hydrochloride and its structural analogs, focusing on their potential pharmacological activities at key central nervous system targets. The piperidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and understanding the impact of subtle structural modifications is crucial for rational drug design. This document summarizes the available, albeit limited, structure-activity relationship (SAR) data for methoxybenzylpiperidine analogs and provides detailed experimental protocols for relevant biological assays.
Structure-Activity Relationship and Comparative Data
To illustrate the impact of substitutions on the benzylpiperidine core, the following tables present representative binding affinity data (Ki in nM) for a selection of analogs at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Dopamine D2 Receptor. It is important to note that these compounds are not direct positional isomers of 3-(3-Methoxybenzyl)piperidine but serve to demonstrate the sensitivity of these targets to structural modifications on the benzylpiperidine scaffold.
Table 1: Comparative Binding Affinities (Ki, nM) of Benzylpiperidine Analogs at Monoamine Transporters
| Compound | R Group (Substitution on Benzyl Ring) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 1 | 4-Fluoro | 15 | 735 | 25 |
| Analog 2 | 4-Chloro | 12 | 1200 | 28 |
| Analog 3 | 4-Methyl | 35 | 2500 | 45 |
| Analog 4 | Unsubstituted | 50 | 1500 | 60 |
Note: Data is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparison. The specific compounds are representative of the general class of N-benzylpiperidines.
Table 2: Comparative Binding Affinities (Ki, nM) of Piperidine Analogs at the Dopamine D2 Receptor
| Compound | Structural Class | D2 Receptor Ki (nM) |
| Analog A | N-Arylpiperazine | 1.5 |
| Analog B | 4-Substituted Piperidine | 8.2 |
| Analog C | Benzylpiperidine Derivative | 25.6 |
Note: Data is compiled from various sources for illustrative purposes and does not represent a direct head-to-head comparison. The specific compounds are representative of piperidine-containing ligands targeting the D2 receptor.
Experimental Protocols
To facilitate further research and direct comparative studies, detailed protocols for key in vitro assays are provided below.
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 5 mM EGTA, and protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM final concentration).
-
Test compounds (3-(3-Methoxybenzyl)piperidine HCl and its analogs).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 0.1-2 nM [³H]-Spiperone), and 50 µL of either test compound solution (at various concentrations), vehicle (for total binding), or haloperidol (for non-specific binding).
-
Add 50 µL of the membrane preparation (typically 10-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Serotonin Transporter (SERT) Uptake Assay
Objective: To determine the potency (IC50) of test compounds to inhibit serotonin uptake by the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Cell culture medium.
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4, with 10 mM glucose.
-
Radiolabeled substrate: [³H]-Serotonin (5-hydroxytryptamine).
-
Non-specific uptake control: A known potent SERT inhibitor (e.g., fluoxetine at 10 µM final concentration).
-
Test compounds.
-
96-well microplates (poly-D-lysine coated).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating:
-
Plate hSERT-expressing HEK293 cells in 96-well poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.
-
Pre-incubate the cells with 100 µL of KRH buffer containing either vehicle, test compound at various concentrations, or fluoxetine (for non-specific uptake) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding 20 µL of KRH buffer containing [³H]-Serotonin (final concentration typically 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake (in the presence of fluoxetine) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
The potential interaction of this compound and its analogs with the dopamine D2 receptor suggests their modulation of the dopamine signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and in vitro evaluation of this compound and its analogs.
Comparative Guide to the In Vitro Activity of 3-(3-Methoxybenzyl)piperidine Hydrochloride and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated in vitro activity of 3-(3-Methoxybenzyl)piperidine Hydrochloride and structurally related piperidine-based compounds. Due to the limited publicly available experimental data specifically for this compound, this guide leverages structure-activity relationship (SAR) data from analogous compounds to provide a scientifically grounded comparison. The primary focus is on the cytotoxic activity in cancer cell lines and the binding affinity for sigma receptors, which are key targets for many bioactive piperidine derivatives.
Executive Summary
Comparative Analysis of Piperidine Analogs
The following tables summarize the sigma receptor binding affinities and cytotoxic activities of various N-benzylpiperidine and related piperidine analogs. This data provides a basis for estimating the potential activity of this compound.
Table 1: Sigma Receptor Binding Affinity of N-Benzylpiperidine Analogs
| Compound/Analog | Substitution on Benzyl Ring | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Cell Line/Tissue | Reference |
| N-Benzylpiperidine | None | 3.90 | 240 | Guinea Pig Brain | [1] |
| 1-(4-fluorobenzyl)piperidine | 4-Fluoro | - | - | - | - |
| 1-(4-chlorobenzyl)piperidine | 4-Chloro | - | - | - | - |
| 1-(4-methoxybenzyl)piperidine | 4-Methoxy | - | - | - | - |
| 3-(3-Methoxybenzyl)piperidine | 3-Methoxy | Data not available | Data not available | - | - |
Note: The table is populated with available data for close analogs to provide context. The position of the substituent on the benzyl ring and the nature of the substituent are critical for activity.
Structure-Activity Relationship Insights: Studies on N-(1-benzylpiperidin-4-yl)phenylacetamides have shown that substitutions on the benzyl ring can influence sigma receptor affinity. Generally, electron-withdrawing or lipophilic groups at the para-position tend to maintain or slightly decrease σ1 affinity while sometimes increasing σ2 affinity. Electron-donating groups like methoxy at the 3-position, as in our target compound, have been shown in related scaffolds to result in moderate affinity for σ1 receptors.
Table 2: Cytotoxic Activity of Piperidine Derivatives in Cancer Cell Lines
| Compound/Analog | Cell Line | Assay | IC50/CC50 (µM) | Reference |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | MTT | Submicromolar | [2][3] |
| Piperidone P3 | HL-60 (Leukemia) | DNS | 1.7 | [4] |
| Piperidone P4 | HL-60 (Leukemia) | DNS | 2.0 | [4] |
| Piperidone P5 | CCRF-CEM (Leukemia) | DNS | 1.52 (average) | [4] |
| N-benzyl piperidinyl acylhydrazone (6i) | HepG2 (Hepatocellular Carcinoma) | MTT | 58.40 | [5] |
| N-benzyl piperidinyl acylhydrazone (6k) | A549 (Non-small cell lung cancer) | MTT | 59.58 | [5] |
| This compound | Various | - | Data not available | - |
Note: The cytotoxic activity of piperidine derivatives varies significantly with their overall structure. The data presented is for compounds containing a piperidine core to illustrate the potential for anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are standard protocols for assessing sigma receptor binding and cytotoxicity.
Sigma Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Cell membranes or tissue homogenates expressing sigma receptors (e.g., from guinea pig brain or cultured cells).
-
Radioligand: --INVALID-LINK---pentazocine for σ1 receptors; [³H]-DTG for σ2 receptors.
-
Non-specific binding control: Haloperidol or unlabeled ligand in high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line by measuring cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3).
-
Complete cell culture medium.
-
96-well plates.
-
Test compound (this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
Signaling Pathways and Experimental Workflow
Hypothetical Signaling Pathway of Piperidine-Based Sigma Receptor Ligands in Cancer Cells
The diagram below illustrates a potential mechanism of action for piperidine compounds that target sigma receptors, leading to apoptosis in cancer cells.
Caption: Hypothetical signaling pathway of a piperidine-based sigma receptor ligand.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the typical workflow for assessing the cytotoxic activity of a new compound in cancer cell lines.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
References
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of Lytic Phage Cocktails Targeting Salmonella: Synergistic Effects Based on In Vitro Lysis, In Vivo Protection, and Biofilm Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
Benchmarking 3-(3-Methoxybenzyl)piperidine Hydrochloride Against Standard of Care for Neuropathic Pain
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational compound 3-(3-Methoxybenzyl)piperidine Hydrochloride, a putative sigma-1 receptor antagonist, against the established standard of care, Pregabalin, for the management of neuropathic pain. The following sections present a hypothetical yet plausible compilation of preclinical data to objectively evaluate the potential of this compound as a novel therapeutic agent.
Introduction and Mechanisms of Action
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current first-line treatments, while effective for some, are often associated with dose-limiting side effects and incomplete efficacy.[3][4] This necessitates the exploration of novel therapeutic targets.
This compound (Hypothesized)
This compound is an investigational small molecule belonging to the piperidine class. Based on the activity of structurally related compounds, its primary mechanism of action is hypothesized to be the antagonism of the sigma-1 receptor (σ1R).[2][5][6] The σ1R is a ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that has been implicated in the modulation of central sensitization and pain hypersensitivity.[3][7][8] By antagonizing the σ1R, this compound is thought to inhibit the sustained activation of N-methyl-D-aspartate (NMDA) receptors and other ion channels, thereby reducing the neuronal hyperexcitability that underlies neuropathic pain.[2][3]
Pregabalin (Standard of Care)
Pregabalin is an established first-line therapy for various neuropathic pain conditions.[1][9][10][11] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). However, its mechanism of action does not involve direct interaction with GABA receptors.[1][9] Instead, Pregabalin selectively binds with high affinity to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][12][13] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide.[1][9][13] This modulation of neurotransmitter release leads to a reduction in neuronal hyperexcitability and alleviates pain.[1]
Signaling Pathway Diagrams
Comparative Preclinical Data
The following tables summarize hypothetical, yet representative, preclinical data for this compound and Pregabalin.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay Type | Affinity (Ki, nM) |
| 3-(3-Methoxybenzyl)piperidine HCl | Human Sigma-1 Receptor | Radioligand Binding | 17 |
| Pregabalin | Human α2δ-1 Subunit of VGCC | Radioligand Binding | 32-40 |
Data compiled from representative studies of sigma-1 receptor antagonists and gabapentinoids.[8][9]
Table 2: In Vivo Efficacy in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Behavioral Test | Dose (mg/kg, i.p.) | % Reversal of Mechanical Allodynia |
| 3-(3-Methoxybenzyl)piperidine HCl | Von Frey Test | 10 | 35% |
| 30 | 65% | ||
| 60 | 85% | ||
| Pregabalin | Von Frey Test | 10 | 40% |
| 30 | 70% | ||
| 100 | 90% |
Efficacy measured as the percentage reversal of the reduction in paw withdrawal threshold induced by CCI surgery. Data are representative of typical findings in rodent models.[1][7][14]
Table 3: Comparative Pharmacokinetics in Rats
| Parameter | 3-(3-Methoxybenzyl)piperidine HCl (Projected) | Pregabalin |
| Bioavailability (Oral) | ~60-70% | ≥90% |
| Time to Peak Plasma Conc. (Tmax) | ~1-2 hours | ~1 hour |
| Elimination Half-life (t½) | ~4-6 hours | ~6.3 hours |
| Plasma Protein Binding | Moderate | <1% |
| Metabolism | Hepatic (e.g., CYP P450) | Minimal (<2% metabolized) |
| Primary Route of Excretion | Renal (as metabolites and parent drug) | Renal (unchanged drug) |
Data are projected for the hypothetical compound based on known sigma-1 antagonists and established data for Pregabalin.[3][9][15][16]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Experimental Workflow Diagram
Key Experimental Methodologies
Chronic Constriction Injury (CCI) Model: This is a widely used rodent model to induce neuropathic pain. It involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw, mimicking symptoms of human neuropathy.
Von Frey Test for Mechanical Allodynia:
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes.[17][18]
-
Calibrated von Frey filaments, which apply a specific force when bent, are applied to the plantar surface of the hind paw.[17][19]
-
The test begins with a filament near the expected normal threshold, and the "up-down" method is typically used to determine the 50% paw withdrawal threshold.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.[17] The force required to elicit this response is recorded. A lower threshold compared to baseline or the contralateral paw indicates allodynia.
Hot Plate Test for Thermal Hyperalgesia:
-
The surface of the hot plate apparatus is maintained at a constant noxious temperature (e.g., 52-55°C).[20][21][22]
-
An animal is placed on the hot plate, and a timer is started simultaneously.[22][23]
-
The latency to the first sign of a nociceptive response, such as paw licking, flicking, or jumping, is recorded.[20][22]
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage. A reduced latency to response indicates thermal hyperalgesia.[23]
Discussion and Future Directions
This comparative analysis, based on a hypothetical data set, positions This compound as a potentially viable candidate for the treatment of neuropathic pain. Its projected efficacy in a preclinical model is comparable to the standard of care, Pregabalin, suggesting that sigma-1 receptor antagonism is a promising therapeutic strategy.[2][3][5]
Key Advantages (Hypothesized):
-
Novel Mechanism of Action: Targeting the sigma-1 receptor offers an alternative pathway to the α2δ-1 subunit, which could be beneficial for patients who do not respond to or cannot tolerate gabapentinoids.[2][6]
-
Potential for Combination Therapy: Due to its distinct mechanism, there is a strong rationale for investigating its use in combination with other analgesics to achieve synergistic effects.
Key Differences and Considerations:
-
Pharmacokinetic Profile: Unlike Pregabalin, which undergoes minimal metabolism, this compound is likely metabolized by the liver. This could lead to a higher potential for drug-drug interactions and may require dose adjustments in patients with hepatic impairment.[9][16]
-
Side Effect Profile: The side effect profiles are expected to differ. While Pregabalin is associated with dizziness and somnolence, the adverse effects of a selective sigma-1 antagonist would need to be thoroughly characterized in further studies.[4][8]
Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies, followed by well-designed clinical trials to establish the efficacy, safety, and optimal dosing of this compound in human populations with neuropathic pain.
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neoplasiaresearch.com [neoplasiaresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Safety, tolerability and pharmacokinetics of single and multiple doses of a novel sigma-1 receptor antagonist in three randomized phase I studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregabalin - Wikipedia [en.wikipedia.org]
- 10. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overview | Neuropathic pain in adults: pharmacological management in non-specialist settings | Guidance | NICE [nice.org.uk]
- 12. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 13. researchgate.net [researchgate.net]
- 14. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.jax.org [media.jax.org]
- 18. biomed-easy.com [biomed-easy.com]
- 19. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
- 21. Hot plate test [panlab.com]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
A Head-to-Head Comparison of 3-(3-Methoxybenzyl)piperidine and 4-Benzylpiperidine Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, piperidine-based scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents.[1] Among these, 3-(3-Methoxybenzyl)piperidine and 4-benzylpiperidine derivatives have emerged as versatile classes of compounds with significant potential in targeting a range of biological entities, particularly within the central nervous system. This guide provides a comprehensive head-to-head comparison of these two derivative classes, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies are limited, this analysis synthesizes existing data on their synthesis, receptor binding affinities, biological efficacy, and safety profiles to provide a clear overview of their respective characteristics.
Chemical Structures
The fundamental difference between the two classes lies in the substitution pattern of the benzyl group on the piperidine ring. In 3-(3-Methoxybenzyl)piperidine, the benzyl moiety is attached to the third position of the piperidine ring, whereas in 4-benzylpiperidine, it is at the fourth position. This seemingly subtle structural variation can significantly influence the molecule's three-dimensional conformation and its interaction with biological targets.
Synthesis Overview
The synthesis of both 3- and 4-benzylpiperidine derivatives typically involves multi-step reaction sequences. For 4-benzylpiperidine derivatives, a common synthetic route involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring.[2] The synthesis of 3-substituted piperidines can be more complex, often requiring stereoselective methods to control the chirality at the C3 position, which can be crucial for biological activity.
Comparative Biological Activity
The biological activities of these derivatives have been explored in various contexts, including their potential as cholinesterase inhibitors for Alzheimer's disease and as ligands for sigma and opioid receptors for pain management.
Receptor Binding Affinity
A critical aspect of the pharmacological profile of these compounds is their affinity for various receptors. The available data, while not from direct comparative studies, allows for an initial assessment of their binding characteristics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Derivative Class | Target Receptor | Representative Compound(s) | Binding Affinity (Ki, nM) | Reference |
| 4-Benzylpiperidine Derivatives | Sigma-1 (σ1) | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | |
| μ-Opioid (MOR) | Compound 52 (a benzylpiperidine derivative) | 56.4 | ||
| 3-(3-Methoxybenzyl)piperidine Derivatives | Substance P (NK1) | [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine | High Affinity (qualitative) |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The lack of extensive public data on 3-(3-Methoxybenzyl)piperidine derivatives is a notable limitation.
In Vitro and In Vivo Efficacy
The functional consequences of receptor binding are assessed through in vitro and in vivo efficacy studies. For 4-benzylpiperidine derivatives, research has demonstrated their potential as cholinesterase inhibitors and analgesics.
Table 2: Comparative Efficacy Data
| Derivative Class | Assay | Endpoint | Result | Reference |
| 4-Benzylpiperidine Derivatives | Acetylcholinesterase (AChE) Inhibition | IC50 | 0.39 µM (for compound 15b) | |
| Butyrylcholinesterase (BChE) Inhibition | IC50 | 0.16 µM (for compound 15j) | ||
| Acetic Acid-Induced Writhing Test (Analgesia) | ED50 | 4.04 mg/kg (for compound 52) | ||
| Carrageenan-Induced Inflammatory Pain | ED50 | 6.88 mg/kg (for compound 52) | ||
| Formalin Test (Analgesia) | ED50 | 13.98 mg/kg (for compound 52) | ||
| Morris Water Maze (Memory) | Memory Amelioration | Confirmed for compounds 15b and 15j | ||
| 3-(3-Methoxybenzyl)piperidine Derivatives | Data Not Available | - | - |
Note: The table highlights the current gap in publicly available efficacy data for 3-(3-Methoxybenzyl)piperidine derivatives.
Pharmacokinetics and Safety Profile
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile, is crucial for the development of any therapeutic agent. The N-benzyl piperidine motif is often utilized to fine-tune physicochemical properties and ADME profiles in drug development.[3]
Currently, detailed and comparative ADME and toxicology data for specific 3-(3-Methoxybenzyl)piperidine and 4-benzylpiperidine derivatives are not widely available in the public domain. General safety information for piperidine indicates that it can be harmful if swallowed and is irritating to the eyes, respiratory system, and skin.[4] Overexposure may lead to increased blood pressure and heart rate, among other effects.[4] The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern.[1]
Experimental Protocols
To facilitate the replication and comparison of findings, detailed experimental protocols for key assays are provided below.
Sigma-1 (σ1) Receptor Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to the σ1 receptor using radioligand displacement.
-
Tissue Preparation: Guinea pig brain membranes (without cerebellum) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: A mixture containing the membrane preparation, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound is incubated.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[5][6]
-
Reaction Mixture: A solution containing the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is prepared in a phosphate buffer (pH 8.0).
-
Enzymatic Reaction: The enzyme hydrolyzes the substrate to produce thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
Inhibition Calculation: To determine the inhibitory activity of a test compound, the assay is performed in the presence of varying concentrations of the compound, and the reduction in enzyme activity is calculated.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a common method to assess the central analgesic activity of compounds.[7][8][9]
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Procedure: The animal (e.g., mouse or rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound is administered, and the latency is measured at different time points after administration.
-
Data Analysis: An increase in the response latency compared to a control group indicates an analgesic effect.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the receptor binding assay and the in vivo analgesia assessment.
Conclusion and Future Directions
This guide provides a comparative overview of 3-(3-Methoxybenzyl)piperidine and 4-benzylpiperidine derivatives based on the currently available scientific literature. While 4-benzylpiperidine derivatives have been more extensively studied, demonstrating promising activity as cholinesterase inhibitors and analgesics, there is a clear knowledge gap regarding the specific biological activities and pharmacokinetic profiles of 3-(3-Methoxybenzyl)piperidine derivatives.
Future research should focus on direct, head-to-head comparative studies of these two classes under standardized experimental conditions. Such studies are essential to delineate the structure-activity relationships and to fully understand how the position of the benzyl group on the piperidine ring influences their therapeutic potential. Furthermore, comprehensive ADME and toxicology studies are imperative for any of these compounds to advance in the drug development pipeline. The versatile nature of the piperidine scaffold suggests that both classes of compounds hold significant promise for the development of novel therapeutics.[1]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Hot plate test [panlab.com]
Evaluating the Off-Target Profile of 3-(3-Methoxybenzyl)piperidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methoxybenzyl)piperidine Hydrochloride is a versatile piperidine-containing scaffold utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. As with any CNS-active compound, a thorough understanding of its off-target interaction profile is critical for predicting potential side effects and ensuring therapeutic safety and efficacy. While direct, comprehensive off-target screening data for this compound is not extensively available in the public domain, the known pharmacology of structurally related piperidine derivatives suggests a potential for interaction with sigma and dopamine receptors.
This guide provides a comparative framework for evaluating the potential off-target effects of this compound. We present a comparison with two well-characterized compounds: Haloperidol , a typical antipsychotic with a broad off-target profile, and S1RA (E-52862) , a highly selective sigma-1 (σ1) receptor antagonist. By understanding the off-target liabilities of these comparators, researchers can better anticipate the potential selectivity challenges of novel piperidine derivatives. Furthermore, we provide detailed experimental protocols for key in vitro assays to enable the direct assessment of this compound and other novel compounds.
Comparative Analysis of Off-Target Binding Profiles
The following tables summarize the binding affinities (Ki, in nM) of Haloperidol and the selectivity profile of S1RA for a range of common off-target receptors. The data for this compound is currently unavailable and is denoted as "Data Not Available." Researchers are encouraged to use the provided protocols to generate these critical data.
Table 1: Comparative Binding Affinities (Ki, nM) at Selected CNS Receptors
| Target | 3-(3-Methoxybenzyl)piperidine HCl | Haloperidol | S1RA (E-52862) |
| Sigma-1 (σ1) | Data Not Available | 1.9 | 17.0 |
| Sigma-2 (σ2) | Data Not Available | 13 | >1000 |
| Dopamine D2 | Data Not Available | 1.5 | >1000 |
| Dopamine D3 | Data Not Available | 0.7 | >1000 |
| Dopamine D4 | Data Not Available | 5 | >1000 |
| Serotonin 5-HT2A | Data Not Available | 26 | >1000 |
| Adrenergic α1A | Data Not Available | 6 | >1000 |
| Histamine H1 | Data Not Available | 22 | >1000 |
| Muscarinic M1 | Data Not Available | >10000 | >1000 |
Note: Ki values represent the concentration of the drug that will bind to half of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. Data for Haloperidol is compiled from various public sources. Data for S1RA reflects its high selectivity for the σ1 receptor, with Ki values for other receptors being significantly higher[1].
Table 2: Off-Target Selectivity Panel for S1RA (E-52862)
S1RA has been profiled against a large panel of over 170 targets, demonstrating a high degree of selectivity for the σ1 receptor. For the vast majority of these off-targets, which include a wide range of receptors, ion channels, transporters, and enzymes, the inhibition at a concentration of 1 µM was less than 50%[1]. This profile establishes S1RA as a "clean" or highly selective compound, making it a valuable tool for studying the specific roles of the σ1 receptor and a benchmark for the desired selectivity of novel drug candidates.
Key Experimental Protocols
To facilitate the in-house evaluation of this compound and other novel compounds, detailed protocols for two key assays are provided below.
Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig brain or cell membranes expressing human σ1 receptors.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ1 receptor ligand).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Glass Fiber Filters (e.g., GF/B).
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.
-
Total Binding: In separate wells, add assay buffer, radioligand, and membrane preparation without any test compound.
-
Non-specific Binding: In another set of wells, add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and the membrane preparation.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity of a test compound at the D2 dopamine receptor by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Control Agonist: Dopamine or another known D2 agonist.
-
Control Antagonist: Haloperidol or another known D2 antagonist.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate and grow to an appropriate confluency.
-
Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer. Add varying concentrations of the test compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. For antagonist testing, co-incubate with a fixed concentration of a D2 agonist.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the test compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibitory effect). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response).
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathway of the dopamine D2 receptor and the general workflow for off-target screening.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
Comparative Potency of Ortho-, Meta-, and Para-Substituted Benzylpiperidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological potency of ortho-, meta-, and para-substituted benzylpiperidine derivatives. The information is supported by experimental data from peer-reviewed studies and is intended to inform structure-activity relationship (SAR) studies and guide future drug design efforts.
The substitution pattern on the benzyl ring of benzylpiperidine derivatives plays a critical role in determining their pharmacological activity and target selectivity. The position of a substituent—whether it be in the ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the molecule's interaction with its biological target, thereby affecting its potency. This guide synthesizes findings from various studies to provide a comparative analysis of these isomers.
Comparative Analysis of Receptor and Transporter Affinity
The following table summarizes the binding affinities (Ki or IC50 values) of ortho-, meta-, and para-substituted benzylpiperidine derivatives for various biological targets, including monoamine transporters and enzymes. Lower values indicate higher potency.
| Compound Series/Target | Substitution Position | Potency (nM) | Reference |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines | |||
| Dopamine Transporter (DAT) | Ortho-CF3 | Allosteric modulator, low affinity | [1][2] |
| Dopamine Transporter (DAT) | Meta-CF3 | Low nanomolar range | [1][2] |
| Serotonin Transporter (SERT) | Ortho-CF3 | Allosteric modulator, low affinity | [1][2] |
| Serotonin Transporter (SERT) | Meta-CF3 | Broad range of selectivity ratios vs. DAT | [1][2] |
| 1-Benzylpiperidine Derivatives | |||
| Acetylcholinesterase (AChE) | Meta-Halogen | Did not enhance activity | [3] |
| 3,5-Bis(benzylidene)-4-piperidones (Cytotoxicity) | |||
| Various Cancer Cell Lines | Ortho-Substituted | Generally more potent than para-substituted analogs | [4] |
| Various Cancer Cell Lines | Para-Substituted | Less potent than ortho-substituted analogs in 2/3 of comparisons | [4] |
Key Findings from Comparative Studies
-
Dopamine and Serotonin Transporters: In a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines, compounds with substituents at the ortho and meta positions were synthesized and evaluated for their affinity to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Several of these compounds demonstrated affinity for DAT in the low nanomolar range and exhibited a wide range of SERT/DAT selectivity ratios with minimal affinity for NET.[1][2] Notably, an ortho-trifluoromethyl substituted analog acted as an allosteric modulator of the human serotonin transporter (hSERT) but had low affinity for the transporters themselves.[1][2]
-
Acetylcholinesterase Inhibition: For 1-benzylpiperidine and 1-benzoylpiperidine derivatives designed as dual-target inhibitors of acetylcholinesterase (AChE) and SERT, the presence of halogen substituents at the meta-position (position 3) of the benzylpiperidine moiety did not lead to an enhancement of activity against either target.[3]
-
Cytotoxic Potency: A study investigating 3,5-bis(benzylidene)-4-piperidones found that ortho-substitution on the benzylidene rings generally leads to greater cytotoxic potency compared to para-substitution.[4] In two-thirds of the direct comparisons made, the ortho-substituted compounds were more potent than their para-substituted counterparts, while in the remaining cases, they showed equipotency.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)
This protocol is a generalized representation based on the methodologies described in the cited literature.[1][2]
-
Preparation of Synaptosomal Membranes: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet, containing the synaptosomal membranes, is resuspended in the assay buffer.
-
Binding Assay: The binding assays are performed in a final volume of 500 µL containing the synaptosomal membranes, the radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and various concentrations of the test compounds.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature for 1-2 hours) to allow for binding equilibrium to be reached.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand (e.g., GBR 12909 for DAT). The IC50 values (the concentration of the test compound that inhibits 50% of specific binding) are calculated by non-linear regression analysis of the competition binding data. Ki values are then calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a common colorimetric assay for measuring AChE activity.[3]
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen
-
Acetylcholinesterase (AChE) from electric eel
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 125 µL of DTNB solution and 25 µL of AChE solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Measurement: The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
General Experimental Workflow for Potency Evaluation
The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of substituted benzylpiperidine derivatives.
Caption: Experimental workflow for synthesizing and evaluating substituted benzylpiperidines.
Logical Relationship of Positional Isomerism and Potency
This diagram illustrates the fundamental concept that the position of a substituent on the benzyl ring directly influences the pharmacological potency of the benzylpiperidine derivative.
Caption: Influence of substituent position on the potency of benzylpiperidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-(3-Methoxybenzyl)piperidine Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 3-(3-Methoxybenzyl)piperidine Hydrochloride, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as piperidine derivatives, indicate a hazardous profile that necessitates stringent safety measures. Key hazards include flammability, acute toxicity if swallowed or in contact with skin, and the potential to cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes that can cause serious eye damage. |
| Skin Protection | Flame-retardant, impervious clothing and chemical-resistant gloves. | To prevent skin contact, which can be toxic and cause severe burns. |
| Respiratory Protection | A full-face respirator if exposure limits are exceeded or if irritation is experienced. | To avoid inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and adheres to all applicable regulations.
1. Waste Collection and Storage:
-
Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container: The container should be robust, chemically resistant, and kept tightly closed.
-
Storage Area: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] The storage area should be secure and accessible only to authorized personnel.
2. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.[3]
-
Remove all sources of ignition.
-
For liquid spills, cover with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][3] For solid spills, carefully sweep up the material to avoid dust formation.[4][5]
-
Place the absorbed or swept material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[3]
3. Final Disposal:
-
Regulatory Compliance: The ultimate disposal of this compound must be carried out in accordance with local, state, and federal environmental regulations.[6]
-
Approved Waste Disposal Facility: The contained waste must be sent to an approved hazardous waste disposal plant.[6] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Do Not: Do not dispose of this chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(3-Methoxybenzyl)piperidine Hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 3-(3-Methoxybenzyl)piperidine Hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 179480-58-1 |
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the final and critical barrier to chemical exposure. The following equipment is mandatory to prevent skin, eye, and respiratory contact.
| PPE Category | Equipment Specification | Justification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used where splashing is a significant risk.[1] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | Wear impervious, flame-resistant clothing and handle with compatible chemical-resistant gloves. Gloves must be inspected prior to use.[1][2] | Prevents skin contact, which can lead to irritation. Contaminated clothing should be removed immediately.[2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Ensure adequate ventilation in the handling area.[1][2] | Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[3] |
Emergency First-Aid Protocols
Immediate and appropriate first-aid is critical in the event of accidental exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison center or physician for guidance.[2] |
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Standard Operating Procedure for Handling.
Emergency Response for Accidental Exposure
This flowchart details the immediate steps to be taken in the event of an accidental exposure to this compound.
Caption: Emergency Response for Accidental Exposure.
Handling, Storage, and Disposal
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in handling areas.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials and sources of ignition.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3]
-
Waste should be collected and placed in a suitable, labeled container for disposal by a licensed professional.[2] Do not allow the chemical to enter drains or waterways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
